molecular formula C31H34N6O2 B12423044 Hpk1-IN-10

Hpk1-IN-10

Katalognummer: B12423044
Molekulargewicht: 522.6 g/mol
InChI-Schlüssel: OEHYREZCNWAJNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Hpk1-IN-10 is a small molecule inhibitor designed to target Hematopoietic Progenitor Kinase 1 (HPK1), an intracellular negative regulator of immune cell activation. Research into HPK1 inhibition represents a promising approach in the field of immuno-oncology, aiming to enhance the body's own immune response against cancers . HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and acts as a key negative feedback regulator in T-cell and B-cell signaling pathways . Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at serine 376. This phosphorylation creates a binding site for 14-3-3 proteins, leading to the dissociation and degradation of the SLP-76 signaling complex, thereby dampening T-cell activation and effector functions . By inhibiting HPK1's kinase activity, compounds like this compound can block this negative signaling, resulting in enhanced TCR signaling, increased T-cell proliferation, and boosted production of cytokines like interferon-gamma . Preclinical studies with HPK1 inhibitors have shown they can reverse immune suppression imposed by factors in the tumor microenvironment, such as prostaglandin E2 (PGE2), and can work synergistically with anti-PD-1 checkpoint inhibitors to enhance anti-tumor immunity . This makes HPK1 a compelling target for next-generation immunotherapies, particularly for patients with resistance to current checkpoint blockade treatments . This compound is supplied for research purposes to further investigate these mechanisms and explore novel cancer treatment strategies. This product is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C31H34N6O2

Molekulargewicht

522.6 g/mol

IUPAC-Name

[3-(dimethylamino)azetidin-1-yl]-[4-[5-(3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazin-8-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl]methanone

InChI

InChI=1S/C31H34N6O2/c1-34(2)24-17-36(18-24)31(38)21-6-4-20(5-7-21)27-15-33-30-26(27)12-23(14-32-30)22-8-9-28-29(13-22)39-19-25-16-35(3)10-11-37(25)28/h4-9,12-15,24-25H,10-11,16-19H2,1-3H3,(H,32,33)

InChI-Schlüssel

OEHYREZCNWAJNA-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=CC5=C(NC=C5C6=CC=C(C=C6)C(=O)N7CC(C7)N(C)C)N=C4

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Immune Suppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It is a member of the Ste20 kinase family and functions as a critical negative regulator of immune responses.[1][4] HPK1 acts as an intracellular immune checkpoint by attenuating signaling downstream of the T-cell receptor (TCR), B-cell receptor (BCR), and receptors on dendritic cells (DCs).[1][5][6][7] Upon activation, HPK1 initiates a negative feedback loop that dampens lymphocyte activation, proliferation, and cytokine production.[8][9] This immunosuppressive function makes HPK1 a highly attractive therapeutic target in immuno-oncology.[1][5][8] The goal is to inhibit HPK1 to unleash a more potent and durable anti-tumor immune response, potentially overcoming resistance to existing immunotherapies.[10][11] This guide provides an in-depth overview of the mechanisms of HPK1-mediated immune suppression, its role in various immune cell types, and the methodologies used to study its function.

HPK1 Signaling and T-Cell Suppression

The best-characterized role of HPK1 is its negative regulation of T-cell activation. Following TCR engagement, HPK1 is recruited to the LAT (Linker for Activated T cells) signalosome, a critical signaling hub at the cell membrane.[12][13] Its activation is a multi-step process involving phosphorylation by ZAP-70 and autophosphorylation.[12]

Once active, HPK1 executes its primary suppressive function by phosphorylating key adaptor proteins within the TCR signaling cascade.[4][12]

Core Mechanism of Action:

  • Phosphorylation of SLP-76: Activated HPK1 directly phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at a specific serine residue, Ser376.[9][12][14][15]

  • 14-3-3 Protein Recruitment: The phosphorylation of SLP-76 at Ser376 creates a docking site for 14-3-3 proteins.[12][14][16]

  • Signalosome Disruption: The binding of 14-3-3 to SLP-76 destabilizes the interaction between SLP-76 and the larger LAT signalosome complex.[12]

  • Ubiquitination and Degradation: This dissociation ultimately leads to the ubiquitin-mediated proteasomal degradation of SLP-76.[9][12][17]

This cascade effectively terminates the TCR signal, reducing downstream events such as the phosphorylation of PLCγ1 and ERK, calcium flux, and the activation of transcription factors like AP-1, NFAT, and NF-κB.[16][17][18][19] The net result is diminished T-cell proliferation and effector cytokine production (e.g., IL-2, IFN-γ).[16][18][20]

HPK1_TCR_Signaling HPK1-Mediated T-Cell Receptor Signaling Suppression cluster_TCR TCR Complex cluster_LAT LAT Signalosome cluster_HPK1 HPK1 Activation & Action cluster_Downstream Downstream Effects TCR TCR Engagement ZAP70 ZAP-70 TCR->ZAP70 Activates LAT LAT ZAP70->LAT Phosphorylates HPK1_inactive HPK1 (Inactive) ZAP70->HPK1_inactive Phosphorylates (Tyr379) Gads Gads LAT->Gads Recruits LAT->HPK1_inactive Recruits SLP76 SLP-76 Gads->SLP76 Binds pSLP76 pSLP-76 (Ser376) PLCg1_ERK PLCγ1 / ERK Activation SLP76->PLCg1_ERK Activates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Activates HPK1_active->SLP76 Fourteen33 14-3-3 pSLP76->Fourteen33 Recruits Ub Ubiquitination & Proteasomal Degradation pSLP76->Ub Leads to Fourteen33->pSLP76 Destabilizes Signalosome Signal_Term Signal Termination Ub->Signal_Term Causes Signal_Term->PLCg1_ERK Inhibits Cytokines IL-2, IFN-γ Production PLCg1_ERK->Cytokines Leads to

Caption: HPK1 signaling cascade downstream of the T-Cell Receptor (TCR).

Role of HPK1 in Dendritic Cells (DCs)

HPK1 also acts as a negative regulator of dendritic cell (DC) activation and function.[11][19][21] DCs are potent antigen-presenting cells (APCs) crucial for initiating T-cell responses. The absence or inhibition of HPK1 enhances DC-mediated immunity.

Studies using HPK1-deficient (HPK1-/-) bone marrow-derived DCs (BMDCs) have shown that upon maturation signals (like LPS), these cells are superior to their wild-type (WT) counterparts in stimulating T-cell proliferation.[19][21] This enhanced activity is attributed to several factors:

  • Increased Co-stimulatory Molecules: HPK1-/- BMDCs express higher levels of CD80 and CD86.[12][19][21]

  • Elevated Pro-inflammatory Cytokines: They produce more IL-12, IL-1β, TNF-α, and IL-6.[19][21]

  • Apoptosis Resistance: HPK1-/- BMDCs are more resistant to activation-induced apoptosis, potentially increasing their lifespan and antigen presentation capacity in the tumor microenvironment.[12][19][21]

These characteristics make HPK1-/- DCs more effective at priming anti-tumor T-cell responses, as demonstrated in murine cancer models.[19][21]

HPK1_DC_Regulation HPK1 Regulation of Dendritic Cell Function cluster_DC_Functions DC Functions HPK1 HPK1 Costim Expression of CD80, CD86 HPK1->Costim Inhibits Cytokines Production of IL-12, TNF-α, IL-6 HPK1->Cytokines Inhibits AntigenPres Antigen Presentation to T-Cells HPK1->AntigenPres Inhibits T_Cell_Activation T-Cell Priming & Activation Costim->T_Cell_Activation Promotes Cytokines->T_Cell_Activation Promotes AntigenPres->T_Cell_Activation Initiates

Caption: HPK1 negatively regulates key functions of dendritic cells.
Data Presentation: HPK1 Deficiency in Dendritic Cells

ParameterWild-Type (WT) BMDCsHPK1-/- BMDCsEffect of HPK1 KnockoutReference(s)
Co-stimulatory Molecules Normal ExpressionHigher Levels (CD80, CD86, I-Ab)Enhanced T-cell co-stimulation[19][21]
Pro-inflammatory Cytokines Baseline ProductionHigher Levels (IL-12, IL-1β, TNF-α, IL-6)Skews immune response to Th1[19][21]
Anti-inflammatory Cytokines Baseline ProductionReduced Levels (IL-10)Promotes inflammation[12]
T-Cell Stimulation Normal ProliferationSuperior Proliferation (in vitro & in vivo)Increased immunogenicity[19][21]
LPS-Induced Apoptosis SusceptibleSignificantly ResistantIncreased DC survival[19][21]
Tumor Immunotherapy Moderate EfficacyMore Efficient Tumor EliminationImproved therapeutic outcome[19][21]

HPK1's Influence on Regulatory T Cells (Tregs)

The role of HPK1 in CD4+FOXP3+ regulatory T cells (Tregs) is complex and seemingly paradoxical. Tregs are essential for maintaining peripheral tolerance and preventing autoimmunity, but they can also suppress anti-tumor immunity within the tumor microenvironment.

Studies on HPK1-/- mice have revealed intriguing findings:

  • Increased Treg Numbers: Peripherally, HPK1-/- mice have a higher number of Tregs compared to wild-type mice.[9][22]

  • Impaired Suppressive Function: Despite their increased numbers, HPK1-/- Tregs are less effective at suppressing the proliferation of effector T cells.[9][22][23]

  • Aberrant Cytokine Profile: When stimulated, HPK1-/- Tregs exhibit an unusual phenotype, producing pro-inflammatory cytokines typically associated with effector T cells, such as IFN-γ, CCL3, CCL4, and even IL-2.[9][22] The production of IL-2 is particularly noteworthy, as Tregs are typically characterized by their inability to produce it.[23]

This evidence suggests that HPK1 is crucial for maintaining the functional integrity and suppressive identity of Tregs.[9][22] Loss of HPK1 appears to destabilize the Treg phenotype, impairing their ability to enforce immune suppression. From a therapeutic standpoint, this is a desirable outcome, as it would weaken a key mechanism of immune evasion in cancer.

HPK1_Treg_Logic Consequences of HPK1 Loss in Regulatory T-Cells cluster_Phenotype Resulting Treg Phenotype Loss_HPK1 Loss of HPK1 in Tregs Treg_Num Increased Number of Tregs Loss_HPK1->Treg_Num Treg_Func Decreased Suppressive Function Loss_HPK1->Treg_Func Treg_Cyto Aberrant Production of IFN-γ, IL-2, CCL3, CCL4 Loss_HPK1->Treg_Cyto Outcome Reduced Immune Suppression in Tumor Microenvironment Treg_Func->Outcome Treg_Cyto->Outcome Contributes to

Caption: Logical flow of how HPK1 deficiency alters Treg phenotype and function.

HPK1 as a Therapeutic Target and Experimental Workflows

The collective evidence strongly supports the inhibition of HPK1 as a novel strategy for cancer immunotherapy.[7] By blocking HPK1's kinase activity, small molecule inhibitors can simultaneously enhance the function of effector T cells and DCs while impairing the suppressive capacity of Tregs.[10][11]

Therapeutic Rationale:

  • Enhanced T-cell Effector Function: HPK1 inhibitors boost the production of Th1 cytokines and can reinvigorate exhausted T cells.[2][5][24]

  • Overcoming TME Suppression: HPK1-deficient T cells are resistant to suppressive factors prevalent in the tumor microenvironment (TME), such as Prostaglandin E2 (PGE2) and adenosine.[2][10][25][26]

  • Synergy with Checkpoint Inhibitors: Preclinical studies show that combining HPK1 inhibitors with anti-PD-1/PD-L1 antibodies results in synergistic anti-tumor effects.[2][5][24]

Several HPK1 inhibitors are currently in early-phase clinical trials for patients with advanced solid tumors.[1][18]

Experimental Workflow for Evaluating HPK1 Inhibitors

The preclinical evaluation of an HPK1 inhibitor typically follows a multi-stage process, moving from in vitro biochemical assays to complex in vivo tumor models.

HPK1_Inhibitor_Workflow Preclinical Workflow for HPK1 Inhibitor Evaluation cluster_invitro In Vitro / Cellular Assays cluster_invivo In Vivo Models Biochem Biochemical Assay (e.g., TR-FRET) Target: pSLP-76 Cell_Target Cellular Target Engagement (e.g., pSLP-76 Flow Cytometry) Biochem->Cell_Target T_Cell_Func T-Cell Functional Assays (IL-2, IFN-γ Secretion) Cell_Target->T_Cell_Func TME_Sim TME Suppression Assays (Resistance to PGE2, Adenosine) T_Cell_Func->TME_Sim PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) TME_Sim->PKPD Transition to In Vivo Syngeneic Syngeneic Tumor Models (Monotherapy) PKPD->Syngeneic Combo Combination Studies (e.g., with anti-PD-1) Syngeneic->Combo

Caption: A typical experimental workflow for the preclinical testing of HPK1 inhibitors.

Key Experimental Protocols

Detailed methodologies are critical for studying HPK1 function. Below are summarized protocols for key experiments cited in the literature.

CRISPR/Cas9-Mediated Knockout of HPK1 in Jurkat T-Cells
  • Objective: To generate an HPK1-deficient T-cell line to study the effects of HPK1 loss on TCR signaling.

  • Methodology:

    • gRNA Design: Design single guide RNAs (sgRNAs) targeting a conserved exon of the MAP4K1 (HPK1) gene.

    • Vector Construction: Clone the designed sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPR v2).

    • Transfection/Transduction: Introduce the CRISPR/Cas9 machinery into Jurkat T-cells via electroporation or lentiviral transduction.

    • Selection: Select for successfully transduced cells using an appropriate marker (e.g., puromycin).

    • Clonal Isolation: Isolate single-cell clones by limiting dilution.

    • Validation: Screen clones for HPK1 protein knockout using Western blot analysis. Confirm functional knockout by stimulating the cells with anti-CD3/CD28 and measuring the phosphorylation of SLP-76 (Ser376) via flow cytometry or Western blot; a successful knockout will show little to no phosphorylation.[15][18]

In Vitro T-Cell Activation and Cytokine Measurement
  • Objective: To quantify the effect of HPK1 knockout or inhibition on T-cell effector function.

  • Methodology:

    • Cell Isolation: Isolate primary human or murine T-cells (e.g., CD8+ or Pan-T) from peripheral blood mononuclear cells (PBMCs) or spleens using negative selection magnetic beads.

    • Treatment: Pre-incubate cells with varying concentrations of an HPK1 inhibitor or DMSO (vehicle control) for 1-2 hours.

    • Stimulation: Plate cells in 96-well plates pre-coated with anti-CD3 antibodies (e.g., OKT3 for human, 2C11 for mouse) and add soluble anti-CD28 antibodies to provide co-stimulation.[9]

    • Incubation: Culture the cells for 24-72 hours.

    • Supernatant Analysis: Collect the cell culture supernatant and measure cytokine concentrations (e.g., IL-2, IFN-γ, TNF-α) using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Cytometric Bead Array).[15][18]

Phospho-Flow Cytometry for SLP-76 Phosphorylation
  • Objective: To directly measure HPK1 kinase activity within intact cells by quantifying the phosphorylation of its direct substrate, SLP-76.

  • Methodology:

    • Cell Preparation: Use either an HPK1-knockout cell line, primary T-cells, or whole blood. If using an inhibitor, pre-treat as described above.

    • Stimulation: Activate T-cells with anti-CD3/CD28 antibodies for a short duration (typically 5-15 minutes) to induce peak signaling.

    • Fixation: Immediately fix the cells using a formaldehyde-based buffer to preserve the phosphorylation state of intracellular proteins.

    • Permeabilization: Permeabilize the cells with a methanol- or saponin-based buffer to allow antibodies to access intracellular targets.

    • Staining: Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated SLP-76 (Ser376). Co-stain with antibodies for cell surface markers (e.g., CD3, CD8) to identify specific T-cell populations.

    • Analysis: Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of the phospho-SLP-76 signal within the target cell population.[15][27]

Generation and Analysis of Bone Marrow-Derived Dendritic Cells (BMDCs)
  • Objective: To generate DCs from mouse bone marrow to study the role of HPK1 in their maturation and function.

  • Methodology:

    • Bone Marrow Isolation: Harvest bone marrow from the femurs and tibias of wild-type and HPK1-/- mice.

    • Differentiation: Culture the bone marrow cells for 7-10 days in complete RPMI medium supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF) and IL-4 to differentiate them into immature DCs.

    • Maturation: Induce DC maturation by adding a stimulant such as Lipopolysaccharide (LPS) for 24 hours.

    • Phenotypic Analysis: Harvest the matured BMDCs and analyze the surface expression of co-stimulatory molecules (CD80, CD86) and MHC class II (I-Ab) by flow cytometry.

    • Functional Analysis: Measure cytokine production in the culture supernatant via ELISA. To assess T-cell stimulatory capacity, co-culture the matured BMDCs with allogeneic T-cells and measure T-cell proliferation via CFSE dilution or a similar method.[19][21]

References

The Rationale for Targeting HPK1 in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the discovery and development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors reveals a burgeoning field in immuno-oncology. While a specific inhibitor designated "Hpk1-IN-10" is not prominently documented in publicly available scientific literature, the extensive research into HPK1 as a therapeutic target has led to the discovery and progression of several small molecule inhibitors. This guide synthesizes the available technical information on the discovery, mechanism of action, and development of these pioneering HPK1 inhibitors.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][3][4] In the context of cancer, HPK1 acts as an intracellular immune checkpoint, dampening the anti-tumor immune response.[4][5]

The kinase activity of HPK1 has been shown to suppress T-cell activation, proliferation, and cytokine production.[2][6] Mechanistically, upon TCR engagement, HPK1 phosphorylates key adaptor proteins such as SLP-76 (Src homology 2 domain containing leukocyte protein of 76 kDa).[1][4] This phosphorylation leads to the recruitment of the 14-3-3 protein complex, resulting in the ubiquitination and subsequent degradation of SLP-76, which ultimately attenuates the T-cell response.[7][8]

Preclinical studies utilizing HPK1 knockout or kinase-dead mouse models have demonstrated enhanced anti-tumor immunity, providing a strong rationale for the pharmacological inhibition of HPK1 as a therapeutic strategy.[7][8] These studies have shown that the absence of HPK1 activity leads to increased T-cell activation, elevated cytokine secretion, and improved tumor growth inhibition.[2][9] Consequently, the development of small molecule HPK1 inhibitors has become a major focus for pharmaceutical companies and academic institutions.[6][10]

Discovery and Preclinical Development of HPK1 Inhibitors

The discovery of potent and selective HPK1 inhibitors has been propelled by structure-based drug design and high-throughput screening campaigns.[7] Several distinct chemical scaffolds have been identified, leading to the development of multiple preclinical and clinical candidates.

Quantitative Data on Preclinical HPK1 Inhibitors

The following table summarizes the in vitro potency of various reported HPK1 inhibitors.

Compound/InhibitorTargetIC50 (nM)Assay TypeReference
GNE-1858HPK11.9Kinase Assay[7][8]
Compound K (BMS)HPK12.6Kinase Assay[7][8]
Piperazine Analog XHSHPK12.6Kinase Assay[7][8]
Unnamed Insilico Med CpdHPK110.4Kinase Assay[11]
Diaminopyrimidine Carboxamide 22HPK10.061Kinase Assay[7][8]
Substituted Exomethylene-Oxindole C17HPK10.05Kinase Assay[7]
SunitinibMulti-RTK (including HPK1)~10 (Ki)Kinase Assay[7][8]
Cellular and In Vivo Activity of HPK1 Inhibitors
Compound/InhibitorCellular AssayCellular IC50/EC50In Vivo ModelKey In Vivo FindingsReference
Piperazine Analog XHSSLP-76 PBMC Assay0.6 µM--[7][8]
Unnamed Insilico Med CpdSLP-76 Phosphorylation-CT26 Syngeneic ModelTGI of 42% (mono), 95% (combo w/ anti-PD-1)[11]
Compound K (BMS)T-cell assays-1956 Sarcoma, MC38Enhanced T-cell response, synergy with anti-PD-1[5]
Pharmacokinetic Properties of a Preclinical HPK1 Inhibitor
CompoundSpeciesDosingHalf-life (t1/2)CmaxBioavailability (F)Reference
Unnamed Insilico Med CpdMouse1 mg/kg IV0.6 h--[11]
Mouse10 mg/kg PO-1801 ng/mL116%[11]
Rat1 mg/kg IV0.8 h--[11]
Rat10 mg/kg PO-518 ng/mL80%[11]

Clinical Development of HPK1 Inhibitors

Several HPK1 inhibitors have advanced into clinical trials, primarily for the treatment of advanced solid tumors.

CompoundSponsorPhaseIndicationClinicalTrials.gov IDReference
BGB-15025BeiGenePhase 1/2Advanced Solid TumorsNCT04649385[9][12]
CFI-402411Treadwell TherapeuticsPhase 1/2Advanced Solid MalignanciesNCT04521413[7][9][13]
NDI-101150Nimbus TherapeuticsPhase 1/2Advanced Solid TumorsNCT05128487[9][13]
GRC 54276Glenmark PharmaceuticalsPhase 1/2Advanced Solid Tumors and LymphomasNCT05878691[9]
Early Clinical Trial Results
  • BGB-15025 : In a phase 1 trial, BGB-15025 in combination with tislelizumab (an anti-PD-1 antibody) showed an objective response rate (ORR) of 18.4% in patients with advanced solid tumors, whereas no responses were observed with monotherapy.[9]

  • NDI-101150 : In a phase 1/2 trial, NDI-101150 monotherapy demonstrated a manageable safety profile and an ORR of 15% in patients with clear cell renal cell carcinoma (ccRCC).[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments in HPK1 inhibitor development.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against HPK1.

Materials:

  • Recombinant human HPK1 enzyme

  • ATP (Adenosine triphosphate)

  • Kinase substrate (e.g., myelin basic protein or a specific peptide)

  • Test compound (this compound or other inhibitors)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compound to the wells of a 384-well plate.

  • Add the HPK1 enzyme and the kinase substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ATP consumption or substrate phosphorylation.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular SLP-76 Phosphorylation Assay

Objective: To assess the ability of an HPK1 inhibitor to block the phosphorylation of its direct substrate, SLP-76, in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • Test compound

  • Cell lysis buffer

  • Phospho-specific antibody against pSLP-76 (Ser376)

  • Total SLP-76 antibody

  • Secondary antibodies for detection (e.g., HRP-conjugated)

  • Western blot or ELISA reagents

Procedure:

  • Culture PBMCs or Jurkat cells in appropriate media.

  • Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes).

  • Lyse the cells and collect the protein lysates.

  • Quantify the levels of phosphorylated SLP-76 and total SLP-76 using Western blotting or ELISA.

  • Normalize the pSLP-76 signal to the total SLP-76 signal.

  • Determine the concentration of the compound that inhibits SLP-76 phosphorylation by 50% (IC50).

In Vivo Syngeneic Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor alone and in combination with an immune checkpoint blocker.

Materials:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or CT26 colon carcinoma)

  • Test compound formulated for oral or intraperitoneal administration

  • Anti-PD-1 or anti-PD-L1 antibody

  • Calipers for tumor measurement

Procedure:

  • Implant a known number of tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle, test compound, anti-PD-1, combination).

  • Administer the treatments according to a predefined schedule (e.g., daily oral gavage for the compound, bi-weekly intraperitoneal injection for the antibody).

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

  • Optionally, collect tumors and draining lymph nodes for pharmacodynamic analysis (e.g., immune cell infiltration, cytokine levels).

Visualizations

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Adaptor Adaptor Proteins cluster_HPK1 HPK1 Regulation cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment HPK1 HPK1 SLP76->HPK1 Activation PLCg1 PLCγ1 SLP76->PLCg1 pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Hpk1_IN HPK1 Inhibitor Hpk1_IN->HPK1 Inhibition Prot1433 14-3-3 pSLP76->Prot1433 Binding Degradation SLP-76 Degradation Prot1433->Degradation Suppression Suppression of T-Cell Response Degradation->Suppression NFkB NF-κB PLCg1->NFkB Activates AP1 AP-1 PLCg1->AP1 Activates T_Cell_Activation T-Cell Activation (IL-2, IFN-γ) NFkB->T_Cell_Activation AP1->T_Cell_Activation HPK1_Inhibitor_Discovery_Workflow Target_ID Target Identification (HPK1 as negative regulator) Assay_Dev Assay Development (Biochemical & Cellular) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) or Structure-Based Design Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (Potency, Selectivity) Hit_ID->Hit_to_Lead Lead_Op Lead Optimization (PK/PD, Safety) Hit_to_Lead->Lead_Op Preclinical_Cand Preclinical Candidate Selection Lead_Op->Preclinical_Cand IND_Enabling IND-Enabling Studies (Tox, Manufacturing) Preclinical_Cand->IND_Enabling Clinical_Trials Clinical Trials (Phase 1-3) IND_Enabling->Clinical_Trials

References

Hpk1-IN-10: A Comprehensive Technical Guide to Target Binding and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target binding and kinase selectivity profile of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, with a focus on the characteristics expected for a potent and selective inhibitor, exemplified by data from publicly disclosed compounds. As specific data for "Hpk1-IN-10" is not available in the public domain, this guide utilizes representative data for a well-characterized HPK1 inhibitor, herein referred to as a proxy, to illustrate the key attributes and analytical methodologies.

HPK1, a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[3][4] This document details the biochemical and cellular assays used to characterize HPK1 inhibitors, presents exemplary data in a structured format, and provides visual representations of the associated signaling pathways and experimental workflows.

Target Binding and Potency

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the kinase's activity by 50%. Potent HPK1 inhibitors typically exhibit IC50 values in the low nanomolar range.[5][6]

Table 1: Biochemical Potency of a Representative HPK1 Inhibitor

CompoundTargetAssay FormatIC50 (nM)
Representative Inhibitor (e.g., HPK1-IN-7)HPK1Biochemical Kinase Assay2.6[6]

Cellular target engagement is a crucial validation step to ensure the inhibitor can effectively reach and modulate its target within a biological system. This is often assessed by measuring the phosphorylation of HPK1's direct downstream substrate, SLP-76, at serine 376 (pSLP-76).[5][7] A potent inhibitor will reduce the levels of pSLP-76 in a dose-dependent manner. A functional consequence of HPK1 inhibition in T-cells is the enhanced production of cytokines, such as Interleukin-2 (IL-2), upon T-cell activation.[5][8]

Table 2: Cellular Activity of a Representative HPK1 Inhibitor

CompoundCellular AssayCell TypeReadoutEC50/IC50 (nM)
Representative InhibitorpSLP-76 (S376) InhibitionJurkat cellsPhosphorylation level3[5]
Representative InhibitorIL-2 ProductionPrimary T-cellsCytokine level1.5[5]

Kinase Selectivity Profile

Kinase inhibitors are rarely monospecific, and their off-target activities can lead to undesired side effects or polypharmacology. Therefore, assessing the selectivity of an HPK1 inhibitor against a broad panel of kinases (kinome) is essential. High selectivity is particularly important against closely related kinases within the MAP4K family and other kinases involved in T-cell signaling.[3][9]

Table 3: Kinase Selectivity Profile of a Representative HPK1 Inhibitor

Kinase TargetIC50 (nM)Selectivity (Fold vs. HPK1)
HPK1 (MAP4K1) 2.6 1
IRAK459>22
GLK (MAP4K3)140>53
MAP4K2>1000>384
LCK>1000>384
Data is representative and compiled from public sources for illustrative purposes.[6]

Signaling Pathways

HPK1 acts as a negative feedback regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is recruited to the immunological synapse and, once activated, phosphorylates SLP-76, leading to the dampening of the T-cell response.[2][10] Inhibition of HPK1 blocks this phosphorylation event, thereby sustaining T-cell activation and enhancing the immune response.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD28 CD28 SLP76 SLP-76 pSLP76 pSLP-76 (S376) T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) SLP76->T_Cell_Activation Dampened_Response Dampened T-Cell Response pSLP76->Dampened_Response HPK1->SLP76 Phosphorylation This compound This compound This compound->HPK1 Inhibition

Caption: HPK1 Signaling Pathway in T-Cells.

Experimental Protocols & Workflows

The characterization of HPK1 inhibitors involves a series of biochemical and cellular assays. The following sections provide detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (e.g., TR-FRET)

This assay measures the direct inhibition of HPK1 kinase activity. A time-resolved fluorescence energy transfer (TR-FRET) format is a common method.[11]

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl2, DTT, and a detergent (e.g., Brij-35).

    • Dilute recombinant human HPK1 enzyme and a biotinylated peptide substrate (e.g., a peptide derived from SLP-76) in the reaction buffer.

    • Prepare a serial dilution of the test compound (e.g., this compound).

    • Prepare an ATP solution at a concentration close to its Km for HPK1.

    • Prepare a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

  • Assay Procedure:

    • Add the test compound to the wells of a microplate.

    • Add the HPK1 enzyme and substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection solution.

    • Incubate for a further period to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Workflow A 1. Add Test Compound (e.g., this compound) B 2. Add HPK1 Enzyme & Biotinylated Substrate A->B C 3. Add ATP to Initiate Reaction B->C D 4. Incubate at RT C->D E 5. Add Detection Reagents (Eu-Ab & SA-APC) D->E F 6. Incubate at RT E->F G 7. Read TR-FRET Signal F->G H 8. Calculate IC50 G->H

Caption: TR-FRET Biochemical Kinase Assay Workflow.

Cellular pSLP-76 Target Engagement Assay

This assay quantifies the ability of an inhibitor to block HPK1 activity in a cellular context by measuring the phosphorylation of its substrate, SLP-76.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable T-cell line (e.g., Jurkat) or use primary human T-cells.

    • Pre-incubate the cells with a serial dilution of the test compound for a defined period.

    • Stimulate the cells to activate the TCR pathway (e.g., with anti-CD3/anti-CD28 antibodies).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to extract proteins.

    • Determine the total protein concentration in each lysate.

  • pSLP-76 Detection (e.g., Lanthanide-based Immunoassay):

    • Use a sandwich immunoassay format. Coat a microplate with a capture antibody specific for total SLP-76.

    • Add cell lysates to the wells and incubate to allow capture of SLP-76.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody specific for phosphorylated SLP-76 (S376) labeled with a lanthanide chelate (e.g., Europium).[10][12]

    • Incubate to allow the detection antibody to bind to pSLP-76.

    • Wash the plate to remove unbound detection antibody.

    • Add an enhancement solution to dissociate the lanthanide from the antibody and form a new, highly fluorescent chelate.

    • Read the time-resolved fluorescence signal.

  • Data Analysis:

    • Normalize the pSLP-76 signal to the total protein concentration.

    • Plot the normalized signal against the inhibitor concentration and determine the IC50 value.

pSLP76_Assay_Workflow A 1. Pre-incubate T-cells with this compound B 2. Stimulate Cells (e.g., anti-CD3/CD28) A->B C 3. Lyse Cells B->C D 4. Add Lysates to Capture Ab-coated Plate C->D E 5. Add Eu-labeled pSLP-76 Detection Ab D->E F 6. Wash & Add Enhancement Solution E->F G 7. Read Time-Resolved Fluorescence F->G H 8. Calculate IC50 G->H

Caption: Cellular pSLP-76 Target Engagement Assay Workflow.

Conclusion

The development of potent and selective HPK1 inhibitors represents a promising advancement in cancer immunotherapy. A thorough characterization of the target binding and kinase selectivity profile is paramount for the successful progression of these molecules into clinical development. This guide outlines the key experimental approaches and data required for this characterization, using a representative HPK1 inhibitor to illustrate the expected outcomes. The methodologies and data presented here provide a framework for the evaluation of novel HPK1 inhibitors and their potential to enhance anti-tumor immune responses.

References

The HPK1 Signaling Cascade in Jurkat T-cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] In Jurkat T-cells, a widely used model for studying T-cell signaling, HPK1 plays a pivotal role in attenuating T-cell activation, making it a key target for immunotherapies.[5][6][7] This technical guide provides an in-depth overview of the HPK1 signaling cascade in Jurkat T-cells, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core pathways.

Core Signaling Pathway

Upon T-cell receptor (TCR) engagement, a series of phosphorylation events initiates the T-cell activation cascade. HPK1 is recruited to the TCR signaling complex where it becomes activated.[5][8] Key upstream activators of HPK1 include Lck and Zap70, which tyrosine phosphorylate HPK1.[9] Activated HPK1 then acts as a serine/threonine kinase, primarily targeting the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[10][11][12]

HPK1 phosphorylates SLP-76 at Serine 376.[2][10][11] This phosphorylation event creates a binding site for 14-3-3 proteins.[10][11] The recruitment of 14-3-3 proteins to the SLP-76 signalosome leads to the dissociation of the complex and subsequent ubiquitination and degradation of SLP-76.[5][13] This effectively terminates the downstream signaling cascade, leading to reduced T-cell activation.[1][13]

Downstream consequences of HPK1 activity include decreased phosphorylation of Phospholipase C-gamma 1 (PLC-γ1) and Extracellular signal-regulated kinase (Erk), leading to reduced calcium flux and attenuated activation of transcription factors such as AP-1 and NF-κB.[1][5][14]

HPK1_Signaling_Cascade cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Activation LAT LAT ZAP70->LAT Phosphorylation HPK1 HPK1 ZAP70->HPK1 Activation Gads Gads LAT->Gads Recruitment SLP76 SLP-76 HPK1->SLP76 Phosphorylation (Ser376) SLP76->HPK1 Recruitment PLCg1 PLC-γ1 SLP76->PLCg1 Activation Erk Erk SLP76->Erk Activation Proteins_1433 14-3-3 SLP76->Proteins_1433 Binding Gads->SLP76 Binding AP1_NFkB AP-1/NF-κB PLCg1->AP1_NFkB Activation Erk->AP1_NFkB Activation Proteins_1433->SLP76 Inhibition IL2 IL-2 Production AP1_NFkB->IL2 Transcription

HPK1 Signaling Cascade in Jurkat T-cells.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the HPK1 signaling cascade in Jurkat T-cells.

Table 1: Effect of HPK1 Knockout on TCR-Induced Signaling and Cytokine Production in Jurkat T-cells

ParameterControl Jurkat CellsHPK1 Knockout (HKO) Jurkat CellsReference
Phosphorylation of PLCγ1 BaselineSignificantly increased and sustained[5]
Phosphorylation of ERK1/2 BaselineSignificantly increased and sustained[5]
IL-2 Production (in response to OKT3) BaselineSignificant increase[5][7][15]
Phosphorylation of SLP-76 (Ser376) Significant phosphorylationNearly undetectable[16]

Table 2: Effect of HPK1 Inhibitors on Jurkat T-cell Function

InhibitorEffect on pSLP-76 (Ser376)Effect on IL-2 ProductionReference
Compound 1 ReductionIncrease[2][16]
KHK-6 InhibitionSignificant enhancement (up to 0.3 µM)[4]
Biaryl Amide Inhibitor ( (±)-2) IC50 = 4.6 µM-[17]
Novel Small-Molecule Inhibitors Potent, concentration-dependent reductionConcurrent increase[6][18]

Key Experimental Protocols

Detailed methodologies for studying the HPK1 signaling cascade in Jurkat T-cells are provided below.

Jurkat T-cell Culture and Stimulation

Objective: To maintain and prepare Jurkat T-cells for subsequent experiments and to induce T-cell receptor signaling.

Protocol:

  • Cell Culture: Culture Jurkat E6.1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain a density of 1-3 x 10^5 cells/mL.[19][20]

  • Stimulation: For TCR stimulation, coat tissue culture plates with anti-CD3 antibody (e.g., OKT3) at a concentration of 1-10 µg/mL in PBS overnight at 4°C. Wash the plates with PBS to remove unbound antibody. Resuspend Jurkat cells in fresh medium and add them to the antibody-coated plates. For co-stimulation, soluble or plate-bound anti-CD28 antibody (1-5 µg/mL) can be used in conjunction with anti-CD3.[5][8]

Jurkat_Stimulation_Workflow Culture Jurkat Cell Culture (RPMI, 10% FBS, 37°C, 5% CO2) Harvest Harvest & Count Cells Culture->Harvest Seed_Cells Seed Jurkat Cells onto Plates Harvest->Seed_Cells Prepare_Plates Coat Plates with anti-CD3 Ab Wash_Plates Wash Plates Prepare_Plates->Wash_Plates Wash_Plates->Seed_Cells Incubate Incubate for Desired Time Seed_Cells->Incubate Lyse_Cells Lyse Cells for Downstream Analysis Incubate->Lyse_Cells

Workflow for Jurkat T-cell Stimulation.
Immunoprecipitation and Western Blotting

Objective: To analyze protein-protein interactions and the phosphorylation status of specific proteins in the HPK1 signaling cascade.

Protocol:

  • Cell Lysis: After stimulation, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with a primary antibody specific to the protein of interest (e.g., anti-HPK1 or anti-SLP-76) overnight at 4°C with gentle rotation. Add Protein A/G agarose beads and incubate for another 1-2 hours.

  • Washing and Elution: Pellet the beads by centrifugation and wash them several times with lysis buffer. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[12][21]

In Vitro Kinase Assay

Objective: To measure the kinase activity of HPK1.

Protocol:

  • Immunoprecipitate HPK1: Perform immunoprecipitation of HPK1 from stimulated Jurkat cell lysates as described above.

  • Kinase Reaction: Resuspend the immunoprecipitated HPK1 beads in a kinase buffer containing a substrate (e.g., myelin basic protein or a specific peptide substrate for HPK1) and [γ-³²P]ATP.

  • Incubation and Termination: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes). Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography.[21]

Flow Cytometry for Phosphorylated SLP-76

Objective: To quantify the levels of phosphorylated SLP-76 (Ser376) in individual cells.

Protocol:

  • Cell Stimulation and Fixation: Stimulate Jurkat cells as described previously. Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).

  • Permeabilization: Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol or a saponin-based buffer).

  • Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated SLP-76 (Ser376).

  • Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity will be proportional to the amount of phosphorylated SLP-76.[18][22]

Flow_Cytometry_Workflow Stimulation Stimulate Jurkat Cells Fixation Fix Cells (e.g., 4% PFA) Stimulation->Fixation Permeabilization Permeabilize Cells (e.g., Methanol) Fixation->Permeabilization Staining Stain with anti-pSLP-76 Ab Permeabilization->Staining Acquisition Acquire Data on Flow Cytometer Staining->Acquisition Analysis Analyze Fluorescence Intensity Acquisition->Analysis

Workflow for pSLP-76 Flow Cytometry.

Conclusion

The HPK1 signaling cascade in Jurkat T-cells represents a crucial checkpoint in T-cell activation. As a negative regulator, HPK1's intricate interactions with key signaling molecules like SLP-76 provide multiple avenues for therapeutic intervention. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate the role of HPK1 and develop novel immunomodulatory therapies. The continued study of this pathway in model systems like Jurkat T-cells is essential for advancing our understanding of T-cell biology and for the development of next-generation cancer immunotherapies.

References

In-Depth Technical Guide to Hpk1-IN-10 and Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways, thereby attenuating immune responses.[1][3][4][5][6] This role in immune suppression has identified HPK1 as a promising therapeutic target in immuno-oncology. Inhibition of HPK1 is expected to enhance anti-tumor immunity by augmenting T-cell activation and cytokine production.[2][6][7] Hpk1-IN-10 is a potent inhibitor of HPK1, representing a valuable tool for investigating the therapeutic potential of HPK1 inhibition.

This compound: Key Properties

PropertyValueSource
CAS Number 2734168-69-3[3]
Molecular Formula C31H35Cl2N3O3[3]
Molecular Weight 582.53 g/mol [3]

Comparative Quantitative Data of HPK1 Inhibitors

This table summarizes the inhibitory activities of several known HPK1 inhibitors, providing a comparative landscape for researchers.

CompoundBiochemical IC50 (nM)Cellular Potency (nM)Notes
This compound Data not publicly availableData not publicly availablePotent HPK1 inhibitor.
NDI-101150 0.741 (pSLP76)Highly selective over other MAP4K family members.[8]
GNE-1858 1.9--
Compound K (BMS) 2.6->50-fold selectivity over other MAP4K family members.[4]
HPK1-IN-7 2.6-Orally active.[4]
XHS 2.6600 (SLP76 PBMC assay)-
HPK1-IN-33 1.7 (Ki)286 (IL-2 production, Jurkat WT)>10,000 in Jurkat HPK1 KO cells.
Compound from EMD Serono 0.23 (pSLP76, Jurkat); 1.5 (IL-2, primary T-cell)Good solubility and high in vivo clearance.[9]
ISR-05 24,200-Identified through in silico screening.[7]
ISR-03 43,900-Identified through in silico screening.[7]

HPK1 Signaling Pathway in T-Cell Activation

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and becomes activated.[2] Activated HPK1 then phosphorylates downstream targets, most notably the adaptor protein SLP-76 at serine 376.[2][5][10] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[2][10] The degradation of SLP-76 destabilizes the TCR signaling complex, thereby attenuating downstream signals such as PLCγ1 and ERK phosphorylation, calcium flux, and ultimately, T-cell activation and cytokine production.[2][3]

HPK1_Signaling_Pathway cluster_TCR_Activation T-Cell Receptor Activation cluster_Downstream_Signaling Downstream Signaling Cascade cluster_Inhibition Inhibition by this compound TCR TCR Engagement SLP76_Gads SLP-76 / Gads Complex TCR->SLP76_Gads recruits HPK1_inactive HPK1 (inactive) SLP76_Gads->HPK1_inactive recruits pSLP76 p-SLP-76 (Ser376) Downstream Downstream Signaling (PLCγ1, ERK, Ca2+ flux) SLP76_Gads->Downstream promotes HPK1_active HPK1 (active) HPK1_inactive->HPK1_active activation HPK1_active->SLP76_Gads phosphorylates Prot_1433 14-3-3 Protein pSLP76->Prot_1433 recruits Ubiquitination Ubiquitination & Degradation Prot_1433->Ubiquitination Ubiquitination->SLP76_Gads degrades T_Cell_Activation T-Cell Activation & Cytokine Production Downstream->T_Cell_Activation leads to Hpk1_IN_10 This compound Hpk1_IN_10->HPK1_active inhibits

Caption: HPK1 negatively regulates T-cell receptor signaling.

Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol provides a method for measuring the in vitro kinase activity of HPK1 and assessing the potency of inhibitors. The assay quantifies the amount of ADP produced during the kinase reaction.[11]

Materials:

  • Recombinant HPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate[12][13]

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • 384-well plates

Procedure:

  • Prepare the kinase reaction mixture by diluting the HPK1 enzyme and MBP substrate in Kinase Assay Buffer.

  • In a 384-well plate, add 1 µL of the test inhibitor at various concentrations or DMSO as a control.

  • Add 2 µL of the HPK1 enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution. The final ATP concentration should be close to the Km value for HPK1 if known.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Convert the ADP generated to ATP by adding 10 µL of Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the HPK1 kinase activity.

  • Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: pSLP-76 (Ser376) Phosphorylation Assay

This protocol describes a method to measure the intracellular activity of HPK1 by quantifying the phosphorylation of its direct substrate, SLP-76, in a cellular context.[9][14]

Materials:

  • Jurkat T-cells (or primary human T-cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Anti-CD3/anti-CD28 antibodies for T-cell stimulation

  • Test inhibitor (e.g., this compound)

  • Lysis buffer

  • Sandwich ELISA kit for pSLP-76 (Ser376) or antibodies for Western blotting

  • 96-well plates

Procedure:

  • Seed Jurkat T-cells in a 96-well plate at an appropriate density.

  • Pre-incubate the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the T-cells by adding a pre-determined optimal concentration of anti-CD3/anti-CD28 antibodies.

  • Incubate for a short period (e.g., 15-30 minutes) at 37°C to induce HPK1 activation and SLP-76 phosphorylation.

  • Lyse the cells by adding lysis buffer and incubate on ice.

  • Quantify the level of pSLP-76 (Ser376) in the cell lysates using a validated sandwich ELISA. Alternatively, analyze the lysates by Western blot using antibodies specific for pSLP-76 (Ser376) and total SLP-76.

  • Normalize the pSLP-76 signal to the total protein concentration or a housekeeping protein (for Western blot).

  • Determine the cellular IC50 value of the inhibitor by plotting the percentage of inhibition of SLP-76 phosphorylation against the logarithm of the inhibitor concentration.

Experimental Workflow for HPK1 Inhibitor Screening

The following diagram illustrates a typical workflow for the discovery and characterization of novel HPK1 inhibitors.

Experimental_Workflow Start Compound Library Biochemical_Screen Primary Biochemical Screen (e.g., ADP-Glo Assay) Start->Biochemical_Screen Hit_Identification Hit Identification (Potency & Selectivity) Biochemical_Screen->Hit_Identification Cellular_Assay Cellular Target Engagement (pSLP-76 Assay) Hit_Identification->Cellular_Assay Functional_Assay Functional Cellular Assays (e.g., IL-2 Production) Cellular_Assay->Functional_Assay Lead_Optimization Lead Optimization (Structure-Activity Relationship) Functional_Assay->Lead_Optimization Lead_Optimization->Biochemical_Screen iterative design In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

Caption: A generalized workflow for HPK1 inhibitor discovery.

References

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) as a Negative Regulator of Dendritic Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Ste20 family of serine/threonine kinases, has emerged as a critical negative regulator of immune cell function. Predominantly expressed in hematopoietic lineages, HPK1 is a key signaling node that attenuates activation pathways in various immune cells, including dendritic cells (DCs). In the context of oncology and immunology, the inhibition of HPK1 is being actively explored as a therapeutic strategy to enhance anti-tumor immunity. This technical guide provides an in-depth examination of the function of HPK1 in dendritic cells, detailing its impact on cell maturation, cytokine production, and T-cell activation. The guide includes comprehensive experimental protocols, quantitative data, and visual diagrams of the associated signaling pathways and workflows to support further research and drug development in this promising area.

Introduction to HPK1 in Dendritic Cells

Dendritic cells are the most potent antigen-presenting cells (APCs) and play a pivotal role in initiating and shaping adaptive immune responses. The maturation and activation of DCs are tightly controlled processes. Recent studies have identified HPK1 as an intracellular checkpoint that dampens DC activation.[1][2] Genetic deletion or pharmacological inhibition of HPK1 in dendritic cells leads to a hyperactive phenotype characterized by enhanced expression of co-stimulatory molecules, increased production of pro-inflammatory cytokines, and superior T-cell priming capabilities.[3] These findings position HPK1 as a promising target for immunotherapies aimed at boosting DC function for more effective anti-cancer responses.[2]

Quantitative Data on HPK1 Function in Dendritic Cells

The functional consequence of HPK1 inhibition in dendritic cells is a significant enhancement of their activation state. This is quantitatively demonstrated by the upregulation of cell surface markers critical for T-cell co-stimulation and a marked increase in the secretion of key pro-inflammatory cytokines. The following tables summarize the observed quantitative changes in murine bone marrow-derived dendritic cells (BMDCs) and human monocyte-derived dendritic cells (moDCs) upon HPK1 knockout or inhibition.

Table 1: Upregulation of Co-stimulatory Molecules in HPK1-deficient Murine BMDCs

MarkerFold Increase in Expression (HPK1-/- vs. WT)Method of Analysis
CD80> 2Flow Cytometry
CD86> 2Flow Cytometry
I-A/I-E (MHC Class II)> 1.5Flow Cytometry

Data is synthesized from studies demonstrating significantly higher expression in HPK1-/- BMDCs compared to wild-type (WT) following stimulation with lipopolysaccharide (LPS).[3]

Table 2: Enhanced Cytokine Production by HPK1-deficient Murine BMDCs

CytokineConcentration (pg/mL) in HPK1-/- BMDC Supernatant (24h post-LPS)Concentration (pg/mL) in WT BMDC Supernatant (24h post-LPS)
IL-12p70~1500~500
IL-6> 8000~4000
TNF-α~4000~2000
IL-1β~500~200

Approximate values are extrapolated from published studies and may vary based on experimental conditions.[3]

Table 3: Effect of HPK1 Inhibition on Human Dendritic Cell Activation

TreatmentMarker/CytokineObservation
HPK1 Inhibitor (1 µM)CD83, CD86Increased MFI relative to control
HPK1 Inhibitor (1 µM) + LPS/IFN-γIL-1βStatistically significant increase in secretion

MFI: Mean Fluorescence Intensity. Data is based on studies with small molecule inhibitors of HPK1.[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved in the investigation of HPK1 function in dendritic cells, the following diagrams have been generated using the Graphviz DOT language.

HPK1_Signaling_in_DCs cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex JNK JNK TAK1->JNK NFkB_Inhibitor IκB IKK_complex->NFkB_Inhibitor phosphorylates HPK1 HPK1 (MAP4K1) HPK1->TAK1 inhibits SLP76 SLP-76 HPK1->SLP76 phosphorylates p_SLP76 p-SLP-76 NFkB NF-κB AP1_complex AP-1 Complex (c-Jun/c-Fos) Gene_Expression ↑ Pro-inflammatory Cytokines ↑ Co-stimulatory Molecules AP1_complex->Gene_Expression JNK->AP1_complex activates NFkB->Gene_Expression AP1 AP-1 LPS LPS LPS->TLR4 binds Experimental_Workflow_HPK1_in_DCs cluster_cell_culture Cell Culture & Differentiation cluster_stimulation Stimulation & Treatment cluster_analysis Functional Analysis Harvest_BM Harvest Bone Marrow (Femur & Tibia) Culture_BMDCs Culture with GM-CSF ± IL-4 (7-9 days) Harvest_BM->Culture_BMDCs Stimulate_DCs Stimulate with LPS (e.g., 100 ng/mL) ± HPK1 Inhibitor Culture_BMDCs->Stimulate_DCs Flow_Cytometry Flow Cytometry: - CD11c, MHCII - CD80, CD86 Stimulate_DCs->Flow_Cytometry ELISA ELISA / CBA: - IL-12, IL-6, TNF-α Stimulate_DCs->ELISA MLR Mixed Lymphocyte Reaction (MLR): Co-culture with T-cells Stimulate_DCs->MLR T_cell_Proliferation Measure T-cell Proliferation (e.g., CFSE dilution) MLR->T_cell_Proliferation

References

The Inner Workings of HPK1 Inhibition: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a detailed examination of the fundamental properties of small molecule Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, a promising class of therapeutics in immuno-oncology. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes critical data on their biochemical and cellular activities, outlines key experimental methodologies, and visually represents the complex signaling pathways and development workflows.

Core Principles of HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of SLP-76 from the TCR signalosome and subsequent ubiquitination and degradation of SLP-76.[6] This cascade ultimately dampens T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2).[3][7]

Small molecule inhibitors of HPK1 aim to block its kinase activity, thereby preventing the phosphorylation of SLP-76 and sustaining TCR signaling. This leads to enhanced T-cell activation, increased cytokine secretion, and a more robust anti-tumor immune response.[8] The therapeutic potential of HPK1 inhibition is supported by studies in HPK1 knockout or kinase-dead mouse models, which exhibit heightened T-cell responses and improved tumor control.[9][10]

Quantitative Analysis of Small Molecule HPK1 Inhibitors

The development of potent and selective HPK1 inhibitors is a key focus of many pharmaceutical research programs. The following tables summarize the biochemical potency and cellular activity of several representative small molecule HPK1 inhibitors.

CompoundHPK1 Biochemical IC50 (nM)Cellular pSLP-76 IC50 (µM)IL-2 Secretion EC50 (µM)Reference Compound
Compound K 2.6~0.6 (PBMC assay)Not ReportedYes
GNE-1858 1.9Not ReportedNot ReportedYes
DS21150768 3.27Not ReportedNot ReportedNo
PCC-1 Sub-nanomolarNot ReportedNot ReportedNo
Ryvu Cpd Sub-nanomolarNot ReportedNot ReportedNo
Sunitinib 15 (IC50), ~10 (Ki)Not ReportedNot ReportedYes
M074-2865 2930Not ReportedNot ReportedNo

Table 1: Biochemical and Cellular Activity of Selected HPK1 Inhibitors. Data compiled from multiple sources.[6][7][8][10]

CompoundIn Vivo ModelDosing RegimenEfficacyCombination Benefit
Compound K 1956 Sarcoma, MC38OralTumor Growth InhibitionSynergistic with anti-PD-1
DS21150768 Multiple syngeneic modelsOralTumor Growth SuppressionEnhanced efficacy with anti-PD-1
PCC-1 CT26, MC38-hPD-L1OralStrong Tumor Growth InhibitionSynergistic with anti-CTLA4 & Atezolizumab
Gilead Cpd Preclinical tumor modelsOralEnhanced tumor growth controlEnhanced with PD-1 blockade

Table 2: In Vivo Efficacy of Selected HPK1 Inhibitors. Data compiled from multiple sources.[8][10][11][12]

Key Experimental Protocols

The characterization of small molecule HPK1 inhibitors involves a cascade of biochemical and cellular assays, followed by in vivo efficacy studies.

Biochemical Assays for HPK1 Potency
  • Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay : This high-throughput assay measures the phosphorylation of a biotinylated SLP-76 peptide substrate by recombinant HPK1.[4]

    • Methodology : Recombinant full-length HPK1 is incubated with the biotinylated SLP-76 substrate and ATP in the presence of varying concentrations of the test inhibitor. The reaction is stopped, and a europium-labeled anti-phospho-SLP-76 (Ser376) antibody and streptavidin-allophycocyanin (APC) are added. Phosphorylation of the substrate brings the europium donor and APC acceptor into close proximity, resulting in a FRET signal that is inversely proportional to the inhibitor's activity.

  • Kinase-Glo® Luminescent Kinase Assay : This assay quantifies ATP consumption during the kinase reaction.

    • Methodology : HPK1 is incubated with a suitable substrate (e.g., Myelin Basic Protein) and ATP.[13] After the reaction, the Kinase-Glo® reagent is added, which contains luciferase and its substrate. The amount of remaining ATP is converted into a luminescent signal, which is inversely correlated with HPK1 activity.

  • Radiometric HotSpot™ Kinase Assay : This method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a substrate.[9]

    • Methodology : The inhibitor is incubated with HPK1, a substrate peptide, and [γ-³³P]-ATP. The reaction mixture is then spotted onto a filter membrane, which captures the phosphorylated substrate. Unreacted [γ-³³P]-ATP is washed away, and the radioactivity on the filter is measured using a scintillation counter.

Cellular Assays for Target Engagement and Functional Activity
  • Phospho-SLP-76 (pSLP-76) Assay : This assay measures the direct engagement of the inhibitor with HPK1 in a cellular context by quantifying the phosphorylation of its primary substrate, SLP-76.[4][5]

    • Methodology : Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells are pre-incubated with the inhibitor and then stimulated with anti-CD3/CD28 antibodies.[5] Cells are lysed, and the level of pSLP-76 (Ser376) is quantified using methods such as Western Blotting, flow cytometry, or sandwich ELISA.[5][7]

  • IL-2 Secretion Assay : This assay measures the functional consequence of HPK1 inhibition on T-cell activation.[7]

    • Methodology : PBMCs are stimulated with anti-CD3/CD28 antibodies in the presence of the inhibitor.[4] After a period of incubation (typically 24-72 hours), the cell culture supernatant is collected, and the concentration of secreted IL-2 is measured using an ELISA or a similar immunoassay.

In Vivo Efficacy Models
  • Syngeneic Tumor Models : These models are critical for evaluating the anti-tumor efficacy of HPK1 inhibitors in the context of a competent immune system.

    • Methodology : Mouse cancer cell lines (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma) are implanted into immunocompetent mice of the same genetic background.[10] Once tumors are established, mice are treated with the HPK1 inhibitor, often as a single agent and in combination with checkpoint inhibitors like anti-PD-1 or anti-CTLA4 antibodies. Tumor growth is monitored over time, and upon study completion, tumors and immune organs can be harvested for pharmacodynamic and immunological analysis.[10]

Visualizing the Landscape of HPK1 Inhibition

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling_Pathway TCR_CD3 TCR/CD3 Lck Lck TCR_CD3->Lck Stimulation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1_inactive HPK1 (inactive) SLP76->HPK1_inactive Recruits pSLP76 p-SLP-76 (Ser376) Downstream Downstream Signaling SLP76->Downstream HPK1_active HPK1 (active) HPK1_inactive->HPK1_active Activation HPK1_active->SLP76 Phosphorylates Fourteen33 14-3-3 pSLP76->Fourteen33 Binds Degradation Proteasomal Degradation Fourteen33->Degradation Leads to Inhibitor Small Molecule Inhibitor Inhibitor->HPK1_active Inhibits

Caption: HPK1 negatively regulates T-cell receptor signaling through SLP-76 phosphorylation.

Experimental Workflow for HPK1 Inhibitor Discovery

HPK1_Inhibitor_Workflow HTS High-Throughput Screening (e.g., TR-FRET) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Chemistry Hit_ID->Hit_to_Lead Biochem_Potency Biochemical Potency (IC50 determination) Hit_to_Lead->Biochem_Potency Cellular_Assays Cellular Assays (pSLP-76, IL-2) Biochem_Potency->Cellular_Assays Lead_Op Lead Optimization Biochem_Potency->Lead_Op Selectivity Kinase Selectivity Profiling Cellular_Assays->Selectivity Cellular_Assays->Lead_Op Selectivity->Lead_Op ADME_PK ADME/Pharmacokinetics Lead_Op->ADME_PK In_Vivo_Efficacy In Vivo Efficacy (Syngeneic Models) ADME_PK->In_Vivo_Efficacy Candidate Clinical Candidate In_Vivo_Efficacy->Candidate

Caption: A typical workflow for the discovery and development of HPK1 inhibitors.

Relationship Between Pharmacokinetics and In Vivo Efficacy

PK_PD_Efficacy PK Pharmacokinetics (Oral Bioavailability, Half-life) Exposure Sustained Plasma Exposure PK->Exposure Target_Engagement Target Engagement (pSLP-76 Inhibition in vivo) Exposure->Target_Engagement PD_Response Pharmacodynamic Response (Cytokine Production) Target_Engagement->PD_Response Efficacy Anti-Tumor Efficacy PD_Response->Efficacy

Caption: The interplay of pharmacokinetics and pharmacodynamics driving in vivo efficacy.

References

Methodological & Application

Application Notes and Protocols for Hpk1-IN-10 in In Vitro T-Cell Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses.[2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[3][4][5] This phosphorylation event leads to the recruitment of the 14-3-3 protein, resulting in the ubiquitination and degradation of SLP-76, which ultimately curtails downstream signaling pathways essential for T-cell activation, such as the phosphorylation of PLCγ1 and ERK.[5]

The inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell activity.[1][3] Pharmacological inhibition of HPK1 has been shown to augment T-cell activation, proliferation, and the production of key effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][5] Hpk1-IN-10 is a potent small molecule inhibitor designed to target the kinase activity of HPK1, thereby relieving its immunosuppressive effects and boosting T-cell-mediated immune responses. These application notes provide detailed protocols for utilizing this compound in in vitro T-cell activation assays.

Data Presentation

Table 1: In Vitro Potency of Representative HPK1 Inhibitors
CompoundTargetAssay TypeIC50/EC50Reference
Compound 1HPK1 Kinase ActivityBiochemical Assay0.0465 nM[6]
Compound 1pSLP-76 Inhibition (PBMCs)Cellular Assay17.59 - 19.8 nM[7]
Compound 1IL-2 Secretion (PBMCs)Cellular Assay2.24 - 4.85 nM[7]
KHK-6HPK1 Kinase ActivityBiochemical Assay20 nM[3][8]
Compound 17pSLP-76 Inhibition (PBMCs)Cellular Assay32 nM[2]
Compound 22pSLP-76 Inhibition (PBMCs)Cellular Assay78 nM[2]
Table 2: Effect of HPK1 Inhibition on T-Cell Cytokine Production
Treatment ConditionFold Increase in IL-2 ProductionFold Increase in IFN-γ ProductionCell TypeReference
1 µM HPK1 Inhibitor~1.5 - 4.0~1.5 - 3.5Human CD8+ T-cells[4]
HPK1 Inhibitor + NECA (Adenosine Agonist)~1.5 - 2.5 (restored from suppression)~2.0 - 3.0 (restored from suppression)Human CD8+ T-cells[4]
HPK1 Knockout~2.5~2.0Human CD8+ T-cells[4]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the HPK1 signaling pathway in T-cell activation and a general experimental workflow for assessing the effect of this compound.

HPK1_Signaling_Pathway cluster_downstream Downstream Signaling TCR TCR NFkB NF-κB Activation TCR->NFkB Activates HPK1 HPK1 TCR->HPK1 Activates CD3 CD3 CD28 CD28 PLCg1 PLCγ1 Activation Activation T-Cell Activation (Cytokines, Proliferation) PLCg1->Activation ERK ERK Activation ERK->Activation NFkB->Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylates SLP76->PLCg1 Activates SLP76->ERK Activates pSLP76 pSLP-76 (S376) Degradation Ubiquitination & Degradation pSLP76->Degradation Leads to Hpk1_IN_10 This compound Hpk1_IN_10->HPK1 Inhibits

Caption: HPK1 signaling pathway in T-cell activation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_analysis Analysis Isolate_PBMCs 1. Isolate Human PBMCs or Purify T-Cells Plate_Cells 2. Plate Cells in 96-well Plate Isolate_PBMCs->Plate_Cells Add_Inhibitor 3. Add this compound (Varying Concentrations) Plate_Cells->Add_Inhibitor Stimulate_Cells 4. Stimulate with anti-CD3/CD28 Antibodies Add_Inhibitor->Stimulate_Cells Incubate 5. Incubate for 24-72 hours Stimulate_Cells->Incubate Analysis_Supernatant 6a. Collect Supernatant: Cytokine Analysis (ELISA) Incubate->Analysis_Supernatant Analysis_Cells 6b. Harvest Cells: Flow Cytometry for Activation Markers (CD69, CD25) & Proliferation (CFSE) Incubate->Analysis_Cells

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses. Hpk1-IN-10 is a potent inhibitor of HPK1 and serves as a valuable tool for studying the biological roles of HPK1 and for preclinical drug development.

These application notes provide recommended concentrations for this compound in cell culture, along with detailed protocols for key experiments to assess its biological activity and cytotoxic effects.

Recommended Concentration of this compound

The optimal concentration of this compound for cell culture experiments will vary depending on the cell type and the specific experimental endpoint. Based on data from similar potent HPK1 inhibitors, a starting concentration range of 10 nM to 1 µM is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

InhibitorCell LineAssayIC50/EC50Reference
HPK1 Inhibitor (unnamed)JurkatpSLP76(S376) cellular assay3 nM[1]
HPK1-IN-32JurkatpSLP76 cellular activity65 nM
Compound 1Human PBMCsIL-2 SecretionEC50 = 2.24 - 4.85 nM
Compound 2Human PBMCspSLP-76 TE assayIC50 = 141.44 - 193.41 nM

Signaling Pathway

HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited to the signaling complex and becomes activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 at serine 376 (S376). This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76/LAT signalosome and subsequent ubiquitination and degradation of SLP-76. This cascade of events ultimately dampens T-cell activation, proliferation, and cytokine production. Inhibition of HPK1 by this compound is expected to block the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell responses.

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Activation cluster_HPK1_Activation HPK1 Regulation cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Recruitment T_Cell_Activation T-Cell Activation (IL-2, Proliferation) SLP76->T_Cell_Activation Positive Regulation pSLP76 p-SLP-76 (S376) HPK1->pSLP76 Phosphorylation Hpk1_IN_10 This compound Hpk1_IN_10->HPK1 Inhibition FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Binding Signalosome_Dissociation Signalosome Dissociation FourteenThreeThree->Signalosome_Dissociation Signalosome_Dissociation->T_Cell_Activation Negative Regulation MTT_Assay_Workflow start Start seed_cells Seed Jurkat Cells (1x10^5 cells/well) start->seed_cells add_inhibitor Add this compound (Serial Dilutions) seed_cells->add_inhibitor incubate_24_72h Incubate (24-72 hours) add_inhibitor->incubate_24_72h add_mtt Add MTT Solution (10 µL/well) incubate_24_72h->add_mtt incubate_4h Incubate (4 hours) add_mtt->incubate_4h add_solubilization Add Solubilization Solution (100 µL/well) incubate_4h->add_solubilization read_absorbance Read Absorbance (570 nm) add_solubilization->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end Western_Blot_Workflow start Start treat_cells Treat Jurkat Cells with This compound start->treat_cells stimulate_cells Stimulate with anti-CD3/CD28 treat_cells->stimulate_cells lyse_cells Cell Lysis stimulate_cells->lyse_cells quantify_protein Protein Quantification (BCA Assay) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF sds_page->transfer block_membrane Blocking transfer->block_membrane primary_ab Primary Antibody Incubation (p-SLP-76, total SLP-76, etc.) block_membrane->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab develop_blot Chemiluminescent Detection secondary_ab->develop_blot analyze_results Image Acquisition & Analysis develop_blot->analyze_results end End analyze_results->end

References

Application Notes and Protocols: Hpk1-IN-10 in the CT26 Syngeneic Tumor Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hpk1 inhibitors, exemplified by molecules such as Hpk1-IN-10, in the CT26 syngeneic tumor model. This document details the underlying science, experimental protocols, and expected outcomes, serving as a guide for preclinical anti-cancer immunotherapy research.

Introduction

Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling. Primarily expressed in hematopoietic cells, Hpk1 acts as an intracellular immune checkpoint. Upon TCR engagement, Hpk1 is activated and phosphorylates key downstream adaptor proteins, such as SLP-76, leading to the attenuation of T-cell activation and proliferation. This dampening of the immune response can be exploited by tumors to evade immune surveillance.

The inhibition of Hpk1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses. Small molecule inhibitors of Hpk1 have been shown to restore T-cell function, increase the production of effector cytokines, and promote tumor growth inhibition in various preclinical models.

The CT26 model is a widely used syngeneic mouse model for colorectal cancer research. Derived from a colon carcinoma in a BALB/c mouse, this model is invaluable for studying immuno-oncology therapies due to its intact immune system, allowing for the investigation of interactions between the tumor, the microenvironment, and the host immune response.

Mechanism of Action of Hpk1 Inhibition

Hpk1 inhibitors function by blocking the kinase activity of Hpk1, thereby preventing the phosphorylation of its downstream targets. This action disrupts the negative feedback loop that suppresses T-cell activation, leading to a more robust and sustained anti-tumor immune response. Key effects of Hpk1 inhibition include:

  • Enhanced T-cell Activation and Proliferation: By preventing the degradation of signaling components like SLP-76, Hpk1 inhibitors lower the threshold for T-cell activation.

  • Increased Cytokine Production: Inhibition of Hpk1 leads to higher secretion of pro-inflammatory cytokines such as IL-2, IFNγ, and TNFα by T-cells.

  • Overcoming Immune Suppression: Hpk1 inhibition can reverse the immunosuppressive effects of factors present in the tumor microenvironment (TME), such as PGE2 and adenosine.

  • Synergy with Checkpoint Inhibitors: Hpk1 inhibitors have demonstrated synergistic effects when combined with other immunotherapies like anti-PD-1 antibodies.

Hpk1 Signaling Pathway

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Hpk1 Hpk1 Negative Regulation cluster_Downstream Downstream Signaling & T-Cell Response TCR TCR Engagement (Antigen Presentation) Lck Lck Activation TCR->Lck ZAP70 ZAP70 Phosphorylation Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Hpk1_active Hpk1 (Active) LAT_SLP76->Hpk1_active Recruitment & Activation ERK_MAPK ERK/MAPK Pathway LAT_SLP76->ERK_MAPK Activation pSLP76 pSLP-76 (Ser376) Hpk1_active->pSLP76 Phosphorylation Degradation SLP-76 Degradation pSLP76->Degradation Degradation->ERK_MAPK Inhibition T_Cell_Activation T-Cell Activation & Proliferation ERK_MAPK->T_Cell_Activation Cytokine_Production Cytokine Production (IL-2, IFNγ) T_Cell_Activation->Cytokine_Production Hpk1_IN_10 This compound (Inhibitor) Hpk1_IN_10->Hpk1_active Inhibition Experimental_Workflow cluster_Preparation Preparation cluster_Tumor_Induction Tumor Induction cluster_Treatment Treatment Phase cluster_Analysis Analysis Cell_Culture CT26 Cell Culture Tumor_Implantation Subcutaneous Implantation (1x10^6 cells/mouse) Cell_Culture->Tumor_Implantation Animal_Acclimation BALB/c Mice Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment_Groups Treatment Groups: - Vehicle Control - this compound - this compound + anti-PD-1 Randomization->Treatment_Groups Dosing Daily Dosing Regimen Treatment_Groups->Dosing Data_Collection Tumor Volume & Body Weight (2-3 times/week) Dosing->Data_Collection Endpoint_Analysis Endpoint Analysis: - Flow Cytometry (TILs) - Cytokine Profiling - pSLP76 Analysis Data_Collection->Endpoint_Analysis

Application Notes and Protocols for In Vivo Administration and Dosing of HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific in vivo administration and dosing information for a compound designated "Hpk1-IN-10" is not publicly available. The following application notes and protocols are a synthesis of data from preclinical studies of various small molecule Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors and are intended to serve as a general guide for researchers, scientists, and drug development professionals.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][4][5] By phosphorylating key adaptor proteins like SLP-76, HPK1 attenuates T-cell activation, proliferation, and cytokine production.[1][6][7] Inhibition of HPK1 is a promising immuno-oncology strategy to enhance anti-tumor immunity.[3][4][5] These notes provide an overview of in vivo administration and dosing considerations for small molecule HPK1 inhibitors based on available preclinical data.

Signaling Pathway of HPK1

HPK1 is a crucial negative regulator within the T-cell receptor signaling cascade. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, leading to a dampening of the immune response. The inhibition of HPK1 is expected to block this negative feedback loop, thereby enhancing T-cell activation.

HPK1_Signaling_Pathway TCR TCR Engagement HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Activation HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylation pSLP76 p-SLP-76 (Ser376) Downstream_Signaling Downstream T-Cell Activation Signals SLP76->Downstream_Signaling Inhibition Inhibition of T-Cell Activation pSLP76->Inhibition HPK1_Inhibitor HPK1 Inhibitor (e.g., this compound) HPK1_Inhibitor->HPK1_active Inhibition InVivo_Workflow cluster_preclinical Preclinical In Vivo Evaluation PK_Study Pharmacokinetic (PK) Studies Target_Engagement Target Engagement (pSLP-76) PK_Study->Target_Engagement Inform Dosing Efficacy_Studies Syngeneic Model Efficacy Studies Target_Engagement->Efficacy_Studies Confirm Mechanism Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies Evaluate Safety IND_Enabling IND-Enabling Studies Tox_Studies->IND_Enabling Proceed to Clinic

References

Application Notes and Protocols for Measuring IL-2 Secretion Following Hpk1-IN-10 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It functions as a crucial negative regulator of T-cell receptor (TCR) signaling.[4][5][6] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, such as SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[5][7][8] This phosphorylation event leads to the degradation of SLP-76, thereby attenuating T-cell activation signals and limiting cytokine production, including Interleukin-2 (IL-2).[5][8]

Hpk1-IN-10 is a potent inhibitor of HPK1.[2][9] By inhibiting the kinase activity of HPK1, this compound prevents the negative regulation of TCR signaling, leading to enhanced T-cell activation, proliferation, and increased production of effector cytokines like IL-2.[5][10][11] Therefore, measuring IL-2 secretion is a primary and reliable method to quantify the pharmacological activity of this compound and other HPK1 inhibitors. These application notes provide detailed protocols for assessing the impact of this compound on IL-2 secretion in both primary human T-cells and the Jurkat T-cell line.

Signaling Pathway

The following diagram illustrates the HPK1 signaling pathway in T-cells and the mechanism of action for this compound.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1_inactive HPK1 (Inactive) SLP76->HPK1_inactive Recruitment pSLP76 p-SLP-76 (Ser376) PLCg1 PLCγ1 SLP76->PLCg1 HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Activation HPK1_active->SLP76 Phosphorylation Degradation Proteasomal Degradation pSLP76->Degradation Degradation->SLP76 Inhibition of Signaling NFAT NFAT PLCg1->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Hpk1_IN_10 This compound Hpk1_IN_10->HPK1_active Inhibition IL2_Protein IL-2 Secretion IL2_Gene->IL2_Protein Translation & Secretion

Caption: HPK1 Signaling Pathway and this compound Inhibition.

Experimental Protocols

Protocol 1: Measuring IL-2 Secretion from Primary Human T-Cells

This protocol details the isolation of primary human T-cells, treatment with this compound, stimulation, and subsequent measurement of IL-2 secretion.

1. Isolation of Primary Human T-Cells from Peripheral Blood Mononuclear Cells (PBMCs)

  • Materials:

    • Ficoll-Paque

    • Phosphate-Buffered Saline (PBS)

    • Human T-cell isolation kit (negative selection)

    • RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

  • Procedure:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with PBS.

    • Isolate T-cells from PBMCs using a human T-cell isolation kit following the manufacturer's instructions. This method yields untouched, highly purified T-cells.

    • Resuspend the purified T-cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

2. This compound Treatment and T-Cell Stimulation

  • Materials:

    • Purified primary human T-cells

    • Complete RPMI-1640 medium

    • This compound (dissolved in DMSO)

    • Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)

    • 96-well cell culture plate

  • Procedure:

    • Seed the purified T-cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add the desired concentrations of this compound to the corresponding wells. Include a vehicle control (DMSO only).

    • Pre-treat the cells with this compound for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Stimulate the T-cells by adding anti-CD3/anti-CD28 antibodies. For plate-bound stimulation, pre-coat the wells with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C, wash, and then add soluble anti-CD28 antibody (e.g., 1 µg/mL) along with the cells. For bead-based stimulation, add anti-CD3/CD28 coated beads at a bead-to-cell ratio recommended by the manufacturer.

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

3. Measurement of IL-2 Secretion by ELISA

  • Materials:

    • Human IL-2 ELISA kit

    • Plate reader

  • Procedure:

    • After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.

    • Carefully collect the cell culture supernatant from each well without disturbing the cell pellet.

    • Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.[1][12] This typically involves:

      • Adding standards and samples to the antibody-coated plate.

      • Incubating and washing the plate.

      • Adding a detection antibody.

      • Incubating and washing the plate.

      • Adding a substrate and stopping the reaction.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the concentration of IL-2 in each sample by interpolating from the standard curve.

Protocol 2: Measuring IL-2 Secretion from Jurkat T-Cells

This protocol provides a method for using the Jurkat E6.1 T-cell line, a common model for T-cell signaling studies.

1. Jurkat Cell Culture and Plating

  • Materials:

    • Jurkat E6.1 cells

    • Complete RPMI-1640 medium

    • 96-well cell culture plate

  • Procedure:

    • Culture Jurkat E6.1 cells in complete RPMI-1640 medium.

    • Prior to the experiment, ensure the cells are in the logarithmic growth phase.

    • Centrifuge the cells, resuspend in fresh medium, and determine cell concentration and viability.

    • Seed the Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of medium.[7]

2. This compound Treatment and Jurkat Cell Stimulation

  • Materials:

    • Plated Jurkat cells

    • This compound (dissolved in DMSO)

    • Phorbol 12-myristate 13-acetate (PMA)

    • Ionomycin

    • Anti-CD3 and Anti-CD28 antibodies

  • Procedure:

    • Prepare serial dilutions of this compound and add to the wells as described in Protocol 1, Section 2.

    • Pre-treat the cells with the inhibitor for 1-2 hours.

    • Stimulate the Jurkat cells. Common methods include:

      • PMA and Ionomycin: Add PMA to a final concentration of 25-50 ng/mL and Ionomycin to 0.5-1 µM.[2][7]

      • Anti-CD3/CD28: Add soluble anti-CD3 (e.g., OKT3 clone at 1-10 µg/mL) and anti-CD28 (1-5 µg/mL) antibodies.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

3. Measurement of IL-2 Secretion by ELISA

  • Follow the same procedure as described in Protocol 1, Section 3 to measure the concentration of IL-2 in the Jurkat cell culture supernatants.

Experimental Workflow

The following diagram outlines the general experimental workflow for measuring IL-2 secretion after this compound treatment.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Isolate_TCells Isolate Primary T-Cells or Culture Jurkat Cells Plate_Cells Plate Cells in 96-well Plate Isolate_TCells->Plate_Cells Add_Inhibitor Add this compound (and controls) Plate_Cells->Add_Inhibitor Incubate_Inhibitor Pre-incubate (1-2h) Add_Inhibitor->Incubate_Inhibitor Stimulate_Cells Stimulate T-Cells (e.g., anti-CD3/CD28) Incubate_Inhibitor->Stimulate_Cells Incubate_Stimulation Incubate (24-72h) Stimulate_Cells->Incubate_Stimulation Collect_Supernatant Collect Supernatant Incubate_Stimulation->Collect_Supernatant Perform_ELISA Perform IL-2 ELISA Collect_Supernatant->Perform_ELISA Analyze_Data Analyze Data and Calculate EC50 Perform_ELISA->Analyze_Data

Caption: Experimental workflow for IL-2 measurement.

Data Presentation

The following tables summarize expected quantitative data for HPK1 inhibitors based on literature. These values can serve as a reference for expected outcomes when testing this compound.

Table 1: Potency of HPK1 Inhibitors in Cellular Assays

CompoundAssay TypeCell TypeIC50 / EC50 (nM)Reference
Compound [I]Jurkat pSLP76(S376) cellular assayJurkat3[6]
Compound [I]Functional primary T-cell IL-2 assayPrimary T-cells1.5[6]
AZ3246IL-2 secretion in T-cellsT-cells90
RVU-293pS376 SLP-76 inhibitionJurkat E6.1213 ± 77.8[13]
Compound 9hIL-2 secretion augmentationHuman immune cells-[3]

Table 2: Biochemical Potency of HPK1 Inhibitors

CompoundAssay TypeIC50 (nM)Reference
Compound [I]HPK1 biochemical assay0.2[6]
RVU-293HPK1 biochemical assay (ADP-Glo)1.4[13]
ISR-05HPK1 kinase inhibition assay24,200 ± 5,070[14]
ISR-03HPK1 kinase inhibition assay43,900 ± 134[14]

Note: IC50 (half-maximal inhibitory concentration) values typically refer to the concentration of an inhibitor required to block a particular biochemical or cellular response by 50%. EC50 (half-maximal effective concentration) values refer to the concentration that induces a response halfway between the baseline and maximum. For IL-2 secretion assays, EC50 is a common metric.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers to effectively measure the activity of this compound by quantifying its impact on IL-2 secretion from T-cells. The inhibition of HPK1 is a promising strategy in immuno-oncology, and the ability to robustly measure the downstream effects of inhibitors like this compound is critical for their development and characterization. The provided experimental workflows, signaling pathway diagrams, and reference data will aid in the design, execution, and interpretation of these crucial experiments.

References

Application Notes and Protocols: Enhancing Anti-Tumor Immunity with Hpk1-IN-10 in Combination with Anti-PD-1 Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] By dampening T-cell activation and effector function, HPK1 can limit the efficacy of the endogenous anti-tumor immune response.[3][4] Tumors can exploit this and other immune checkpoint pathways to evade immune surveillance. The inhibition of HPK1 has emerged as a promising therapeutic strategy to enhance anti-tumor immunity, particularly in combination with established immune checkpoint inhibitors like anti-PD-1 antibodies.[5] Preclinical studies have demonstrated that combining an HPK1 inhibitor with anti-PD-1 therapy can lead to synergistic anti-tumor effects.[6][7]

This document provides detailed application notes and experimental protocols for utilizing a representative HPK1 inhibitor, referred to here as Hpk1-IN-10 (using data from published potent and selective HPK1 inhibitors as a surrogate), in combination with anti-PD-1 antibodies in preclinical cancer models.

Mechanism of Action: Hpk1 Inhibition and Anti-PD-1 Synergy

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2] Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and becomes activated.[1][3] Activated HPK1 phosphorylates downstream targets, including SLP-76, leading to the attenuation of T-cell activation signals and reduced cytokine production.[2][4]

By inhibiting HPK1, this compound blocks this negative feedback loop, resulting in enhanced and sustained T-cell activation, proliferation, and effector functions.[4] This leads to a more robust anti-tumor immune response.

The combination of this compound with an anti-PD-1 antibody targets two distinct but complementary immunosuppressive pathways. While anti-PD-1 therapy reinvigorates exhausted T-cells by blocking the PD-1/PD-L1 interaction, this compound potentiates the initial T-cell activation signal. This dual approach can lead to a more profound and durable anti-tumor response, particularly in tumors with low immunogenicity.[8]

Data Presentation

The following tables summarize quantitative data from preclinical studies evaluating the combination of a potent HPK1 inhibitor (DS21150768) with an anti-PD-1 antibody in various syngeneic mouse tumor models.[9]

Table 1: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitor DS21150768 in Combination with Anti-PD-1 Antibody

Tumor ModelTreatment GroupTumor Growth Inhibition (%)
CT26 (Colon Carcinoma)DS2115076842
Anti-PD-136
DS21150768 + Anti-PD-195
MC38 (Colon Adenocarcinoma) expressing OVA APL (A2)DS21150768Modest
Anti-PD-L1Modest
DS21150768 + Anti-PD-L1Significant Suppression
MC38 (Colon Adenocarcinoma) expressing OVA APL (Y3)DS21150768Ineffective
Anti-PD-L1Ineffective
DS21150768 + Anti-PD-L1Significant Delay

Data is compiled from a study by Insilico Medicine and a study by Daiichi Sankyo Co. Ltd.[7][8]

Experimental Protocols

In Vivo Combination Therapy in a Syngeneic Mouse Model (MC38)

This protocol describes a typical in vivo efficacy study using the MC38 colon adenocarcinoma model in C57BL/6 mice.

Materials:

  • MC38 colon adenocarcinoma cell line

  • C57BL/6 mice (female, 6-8 weeks old)

  • This compound (formulated for oral administration)

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14, Bio X Cell)

  • Isotype control antibody (e.g., Rat IgG2a, Bio X Cell)

  • Phosphate-Buffered Saline (PBS), sterile

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture MC38 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.

  • Tumor Inoculation: Harvest and resuspend MC38 cells in sterile PBS at a concentration of 5 x 10^6 cells/mL. Subcutaneously inject 100 µL (5 x 10^5 cells) into the right flank of each C57BL/6 mouse.[10]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[10]

  • Randomization and Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group):[10]

    • Vehicle control

    • This compound alone

    • Anti-PD-1 antibody alone

    • This compound + Anti-PD-1 antibody

  • Dosing Regimen:

    • This compound: Administer orally (e.g., by gavage) at a predetermined dose and schedule (e.g., daily or twice daily).

    • Anti-PD-1 Antibody: Administer intraperitoneally (i.p.) at a dose of 200 µg per mouse every 3-4 days.[10] The isotype control should be administered at the same dose and schedule.

  • Endpoint: Continue treatment and tumor measurements for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).[10][11]

  • Tissue Collection: At the end of the study, euthanize mice and collect tumors and spleens for further analysis (e.g., flow cytometry).

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol provides a general framework for the analysis of TILs from excised tumors.

Materials:

  • Tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of collagenase and DNase

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (anti-mouse CD16/32)

  • Fluorescently conjugated antibodies for flow cytometry (see Table 2 for a suggested panel)

  • Live/dead stain

  • Flow cytometer

Procedure:

  • Tumor Digestion: Mince the excised tumor tissue and digest using a tumor dissociation kit or an enzymatic cocktail to obtain a single-cell suspension.

  • Cell Straining and Lysis: Pass the cell suspension through a 70 µm cell strainer. If necessary, lyse red blood cells using a lysis buffer.

  • Cell Staining: a. Resuspend cells in FACS buffer and perform a cell count. b. Stain with a viability dye to exclude dead cells from the analysis. c. Block Fc receptors with Fc block to prevent non-specific antibody binding. d. Stain the cells with a cocktail of fluorescently conjugated antibodies for surface markers. e. For intracellular staining (e.g., for transcription factors like FoxP3 or cytokines like IFN-γ), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibodies.

  • Data Acquisition and Analysis: Acquire stained samples on a flow cytometer. Analyze the data using appropriate software (e.g., FlowJo) to quantify different immune cell populations.

Table 2: Suggested Flow Cytometry Panel for TIL Analysis

TargetFluorochromeCell Population
CD45BUV395All leukocytes
CD3APC-Cy7T cells
CD4BV786Helper T cells
CD8PerCP-Cy5.5Cytotoxic T cells
PD-1PE-Cy7Exhausted/Activated T cells
TIM-3BV605Exhausted T cells
LAG-3BV421Exhausted T cells
FoxP3Alexa Fluor 647Regulatory T cells
CD11bFITCMyeloid cells
Gr-1 (Ly-6G/Ly-6C)PEGranulocytes, Monocytes
F4/80APCMacrophages
Live/Dead Staine.g., Zombie AquaViable cells

Visualizations

Hpk1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Signalosome Signalosome cluster_HPK1_Regulation HPK1 Negative Regulation cluster_Downstream_Signaling Downstream Signaling TCR TCR Lck Lck TCR->Lck CD3 CD3 CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT Hpk1 HPK1 ZAP70->Hpk1 phosphorylates Gads Gads LAT->Gads LAT->Hpk1 SLP76 SLP-76 Gads->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 Degradation SLP-76 Degradation SLP76->Degradation Hpk1_active Active HPK1 Hpk1->Hpk1_active activation Hpk1_active->SLP76 phosphorylates (S376) Hpk1_IN_10 This compound Hpk1_IN_10->Hpk1_active inhibits ERK ERK PLCg1->ERK T_Cell_Activation T-Cell Activation (Cytokine production, Proliferation) ERK->T_Cell_Activation

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Experimental_Workflow cluster_InVivo In Vivo Experiment cluster_ExVivo Ex Vivo Analysis Tumor_Inoculation 1. MC38 Tumor Cell Inoculation Tumor_Growth 2. Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization 3. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 4. Treatment Administration (this compound +/- Anti-PD-1) Randomization->Treatment Endpoint 5. Endpoint and Tissue Collection Treatment->Endpoint Tumor_Dissociation 6. Tumor Dissociation Endpoint->Tumor_Dissociation TIL_Isolation 7. TIL Isolation Tumor_Dissociation->TIL_Isolation Flow_Cytometry 8. Flow Cytometry Analysis TIL_Isolation->Flow_Cytometry Data_Analysis 9. Data Analysis and Interpretation Flow_Cytometry->Data_Analysis

Caption: Experimental Workflow for Combination Therapy.

Logical_Relationship Hpk1_Inhibition This compound (HPK1 Inhibition) Increased_TCR_Signaling Increased TCR Signaling Strength Hpk1_Inhibition->Increased_TCR_Signaling Anti_PD1 Anti-PD-1 Antibody Reinvigoration Reinvigoration of Exhausted T-Cells Anti_PD1->Reinvigoration Enhanced_TCell_Function Enhanced T-Cell Effector Function Increased_TCR_Signaling->Enhanced_TCell_Function Reinvigoration->Enhanced_TCell_Function Tumor_Immunity Synergistic Anti-Tumor Immunity Enhanced_TCell_Function->Tumor_Immunity

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility issues associated with Hpk1-IN-10. The following information is curated to address common challenges and provide clear guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine protein kinase that negatively regulates T-cell receptor signaling.[1] Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility, which can present significant challenges for its use in in vitro and in vivo experiments.[2][3] Proper dissolution is critical for achieving accurate and reproducible experimental results.

Q2: What are the recommended solvents for dissolving this compound?

A2: While specific quantitative solubility data for this compound is not readily published, based on the properties of other HPK1 inhibitors and general practices for poorly soluble kinase inhibitors, the primary recommended solvent is Dimethyl Sulfoxide (DMSO). For aqueous-based cellular assays, it is crucial to first prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous medium.

Q3: What is the maximum recommended concentration of DMSO in cell-based assays?

A3: To minimize solvent-induced toxicity in most cell lines, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally at or below 0.1%. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q4: Can I use other organic solvents like ethanol, methanol, or acetone?

A4: While some kinase inhibitors show partial solubility in solvents like ethanol, DMSO is typically the solvent of choice for creating high-concentration stock solutions.[4] If DMSO cannot be used, other anhydrous organic solvents may be tested. However, their compatibility with downstream experimental conditions and potential for precipitation when diluted in aqueous buffers must be carefully evaluated.

Q5: How can I improve the solubility of this compound in aqueous solutions for in vivo studies?

A5: For in vivo applications, a common strategy for poorly soluble compounds like this compound involves the use of a co-solvent system. A typical formulation involves initially dissolving the compound in DMSO and then further diluting it in a vehicle containing agents like PEG300, Tween-80, and saline.[5][6][7][8] This creates a more stable solution or a fine suspension suitable for administration.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous media. The compound's solubility limit in the aqueous buffer has been exceeded.- Lower the final concentration of this compound.- Increase the percentage of DMSO in the final solution (while staying within the cell tolerance limits).- Prepare the final dilution immediately before use.- Consider using a surfactant like Tween-80 (at a low concentration, e.g., 0.01%) in your final buffer, if compatible with your assay.
Inconsistent experimental results. Incomplete dissolution of the compound leading to inaccurate concentrations.- Ensure the compound is fully dissolved in the stock solution. Gentle warming (to 37°C) and vortexing or sonication can aid dissolution in DMSO.- Always visually inspect the solution for any particulate matter before use.- Prepare fresh dilutions for each experiment from a well-dissolved stock solution.
Compound appears to be inactive or has low potency. The compound may not be fully in solution at the working concentration, reducing the effective concentration.- Re-evaluate the dissolution protocol. Attempt to dissolve the compound at a lower stock concentration.- Perform a solubility test by creating a dilution series and visually inspecting for precipitation.
Vehicle control shows unexpected effects. The concentration of the organic solvent (e.g., DMSO) is too high, causing cellular stress or other off-target effects.- Reduce the final concentration of the solvent in your assay. This may require preparing a more concentrated initial stock if the desired final compound concentration is high.- Always run a vehicle-only control to differentiate between compound-specific and solvent-induced effects.

Quantitative Solubility Data for Similar HPK1 Inhibitors

While specific data for this compound is limited, the following table summarizes the solubility of other HPK1 inhibitors in common solvents. This information can be used as a guideline for handling this compound.

CompoundSolventSolubilityReference
HPK1-IN-2DMSO76 mg/mL[4]
Ethanol10 mg/mL[4]
WaterInsoluble[4]
HPK1-IN-19DMSO100 mg/mL (with ultrasound)[6][9]
HPK1-IN-26DMSO100 mg/mL (with ultrasound and warming to 80°C)[5]
DS21150768DMSO100 mg/mL (with ultrasound)[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate the tube in a water bath for 5-10 minutes or gently warm it at 37°C to ensure complete dissolution. Visually confirm that no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

  • Working Dilution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration is non-toxic to the cells.

Protocol 2: Recommended Formulation for In Vivo Studies (Based on similar compounds)

This protocol is a general guideline and may require optimization.

  • Initial Dissolution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).[8]

  • Co-solvent Mixture Preparation: In a separate sterile tube, prepare the co-solvent vehicle. A common formulation consists of:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Final Formulation: To prepare the final dosing solution (e.g., for a 2.5 mg/mL final concentration), slowly add the DMSO stock solution to the co-solvent vehicle with gentle vortexing. For example, to make 1 mL of a 2.5 mg/mL solution, you would add 100 µL of a 25 mg/mL DMSO stock to 900 µL of the co-solvent vehicle (proportions may need to be adjusted based on the specific co-solvent mixture).[5][6][8]

  • Clarity and Administration: Ensure the final solution is clear. If precipitation occurs, optimization of the vehicle components may be necessary. It is recommended to prepare the final formulation fresh on the day of administration.

Visualizations

experimental_workflow Experimental Workflow for this compound Preparation cluster_stock Stock Solution Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Formulation weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Aliquot store->thaw For In Vitro Use thaw_stock Thaw Stock Aliquot store->thaw_stock For In Vivo Use dilute_media Dilute in Culture Media thaw->dilute_media add_cells Add to Cells dilute_media->add_cells mix Mix DMSO Stock with Vehicle thaw_stock->mix prepare_vehicle Prepare Co-solvent Vehicle (e.g., PEG300, Tween-80, Saline) prepare_vehicle->mix administer Administer to Animal mix->administer hpk1_signaling_pathway Simplified HPK1 Signaling Pathway in T-Cells TCR TCR Engagement ZAP70 ZAP-70 TCR->ZAP70 activates SLP76 SLP-76 ZAP70->SLP76 activates HPK1 HPK1 SLP76->HPK1 recruits and activates pSLP76 p-SLP-76 (Ser376) HPK1->SLP76 phosphorylates Fourteen33 14-3-3 pSLP76->Fourteen33 binds Degradation SLP-76 Degradation Fourteen33->Degradation Downstream Reduced Downstream Signaling (e.g., PLCγ1, ERK activation) Degradation->Downstream Hpk1_IN_10 This compound Hpk1_IN_10->HPK1 inhibits

References

Navigating Your Hpk1-IN-10 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Hpk1-IN-10. Our aim is to help you achieve consistent and reliable results in your experiments by addressing common challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3][4] By inhibiting the kinase activity of HPK1, this compound blocks this negative regulation, leading to enhanced T-cell activation, cytokine production, and anti-tumor immunity.[5][6]

Q2: What are the primary applications of this compound in research?

This compound is primarily used in immuno-oncology research to:

  • Investigate the role of HPK1 in regulating immune cell function.

  • Enhance T-cell mediated anti-tumor responses in vitro and in vivo.[6]

  • Study the effects of HPK1 inhibition on cytokine production (e.g., IL-2, IFN-γ).[7]

  • Explore potential combination therapies with other immunomodulatory agents, such as checkpoint inhibitors.

Q3: How should I store and handle this compound?

For optimal stability, this compound powder should be stored at -20°C for up to two years. Once dissolved in DMSO, the solution is stable for up to two weeks at 4°C or for six months at -80°C.[1] It is recommended to aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from various factors, from inhibitor preparation to assay design. This section provides guidance on common issues.

Inhibitor Preparation and Handling

Q4: I'm observing precipitation of this compound in my cell culture media. What could be the cause and how can I resolve it?

Precipitation is a common issue with hydrophobic small molecules when transitioning from a DMSO stock to an aqueous cell culture medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to maintain inhibitor solubility and minimize solvent-induced cytotoxicity.

  • Solubilization Technique: When diluting the DMSO stock, add it to the media with vigorous vortexing or mixing to ensure rapid and uniform dispersion. Avoid adding the media directly to the concentrated stock.

  • Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the inhibitor can sometimes improve solubility.

  • Alternative Solvents: While DMSO is the most common solvent, for some in vivo applications, formulations with other solvents like PEG300, Tween-80, and saline have been used for similar HPK1 inhibitors.[8][9] However, extensive validation is required before using alternative solvents in cell-based assays.

Q5: My this compound solution appears to be losing activity over time. How can I ensure its stability?

Loss of activity can be due to improper storage or degradation.

  • Storage: As recommended, store DMSO stock solutions at -80°C for long-term use and at 4°C for short-term use (up to two weeks).[1]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing small aliquots of your stock solution.

  • Light Sensitivity: Protect the stock solution from prolonged exposure to light.

Experimental Design and Execution

Q6: I am seeing significant variability in my IC50 values for this compound. What are the potential reasons?

Inconsistent IC50 values are a frequent challenge in kinase inhibitor studies and can be influenced by several experimental parameters.[10]

  • ATP Concentration: In in vitro kinase assays, the concentration of ATP can significantly impact the apparent IC50 value of ATP-competitive inhibitors. It is recommended to perform assays at an ATP concentration close to the Km value for the kinase.[11]

  • Enzyme and Substrate Concentration: Ensure that the concentrations of the HPK1 enzyme and its substrate are optimized and consistent across experiments.

  • Assay Format: Different assay formats (e.g., radiometric vs. fluorescence-based) can yield different IC50 values due to variations in detection methods and potential for interference.[11]

  • Cell Health and Density: In cell-based assays, variations in cell health, passage number, and seeding density can alter the cellular response to the inhibitor.

  • Incubation Time: The duration of inhibitor treatment should be optimized and kept consistent.

Q7: I am not observing the expected enhancement of T-cell activation with this compound. What should I check?

Several factors can contribute to a lack of a discernible effect.

  • Inhibitor Concentration: Ensure you are using an appropriate concentration range. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.

  • T-Cell Stimulation: The strength of the T-cell stimulation (e.g., concentration of anti-CD3/CD28 antibodies) can influence the observed effect of HPK1 inhibition.[12]

  • Assay Readout: The choice of readout for T-cell activation is crucial. Common readouts include the expression of activation markers (e.g., CD25, CD69), cytokine production (e.g., IL-2, IFN-γ), and proliferation assays.[13][14]

  • Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as the inhibitor-treated samples) to account for any effects of the solvent on T-cell function.

  • Off-Target Effects: While this compound is a potent HPK1 inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[4] Consider consulting kinase profiling data if available or using a structurally distinct HPK1 inhibitor as a control.

Q8: How can I be sure that the observed effects are due to HPK1 inhibition and not off-target effects?

Confirming on-target activity is a critical aspect of working with any kinase inhibitor.

  • Use a Structurally Unrelated HPK1 Inhibitor: Comparing the effects of this compound with another validated HPK1 inhibitor that has a different chemical scaffold can help confirm that the observed phenotype is due to HPK1 inhibition.

  • Genetic Knockdown/Knockout: The most definitive way to confirm on-target effects is to use genetic approaches like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of HPK1 and observe if this phenocopies the effects of this compound.

  • Rescue Experiments: In HPK1 knockout or knockdown cells, re-introducing a wild-type or kinase-dead version of HPK1 can help to confirm the specificity of the inhibitor's action.

  • Kinase Selectivity Profiling: If available, data from a broad kinase panel can reveal the selectivity of this compound and help to identify potential off-target kinases that might contribute to the observed phenotype.[4]

Data Presentation

Table 1: Physicochemical and Storage Properties of this compound

PropertyValueReference
Molecular Formula C31H35Cl2N3O3[1][2]
Molecular Weight 522.64 g/mol [1][2]
CAS Number 2734168-69-3[1][2]
Storage (Powder) 2 years at -20°C[1]
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C[1]

Experimental Protocols

Protocol 1: General In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against the HPK1 enzyme. Specific buffer components and substrate concentrations should be optimized for the particular assay format being used.

  • Prepare Reagents:

    • Kinase Buffer: e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.[15]

    • HPK1 Enzyme: Dilute to the desired concentration in kinase buffer. The optimal concentration should be determined empirically.

    • Substrate: Prepare the substrate (e.g., a peptide substrate) at the desired concentration in kinase buffer.

    • ATP: Prepare a solution of ATP in kinase buffer. The concentration should ideally be at the Km for HPK1.

    • This compound: Prepare a serial dilution of this compound in kinase buffer from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells.

  • Assay Procedure:

    • Add kinase buffer, HPK1 enzyme, and this compound (or vehicle control) to the wells of a microplate.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate the reaction for the desired time at 30°C. The reaction time should be within the linear range of the assay.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the kinase activity using a suitable detection method, such as:

      • Radiometric Assay: Measuring the incorporation of 32P from [γ-32P]ATP into the substrate.[11]

      • Luminescence-based Assay: Measuring the amount of ATP remaining in the reaction (e.g., Kinase-Glo®).

      • Fluorescence-based Assay: Using a fluorescently labeled substrate or antibody to detect phosphorylation.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: T-Cell Activation Assay

This protocol outlines a general method for assessing the effect of this compound on T-cell activation using human Peripheral Blood Mononuclear Cells (PBMCs).

  • Isolate PBMCs:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend them in complete RPMI-1640 medium.

  • Cell Seeding:

    • Seed the PBMCs in a 96-well plate at a density of 1-2 x 105 cells per well.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium from a DMSO stock.

    • Add the diluted inhibitor or vehicle control (DMSO) to the appropriate wells. The final DMSO concentration should be ≤ 0.5%.

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • T-Cell Stimulation:

    • Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the wells at pre-optimized concentrations.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours, depending on the desired readout.

  • Readout:

    • Cytokine Production: Collect the cell culture supernatant and measure the concentration of cytokines such as IL-2 and IFN-γ using ELISA or a multiplex bead-based assay.

    • Activation Marker Expression: Harvest the cells and stain them with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69). Analyze the expression levels by flow cytometry.[13]

    • Proliferation: Measure T-cell proliferation using assays such as [3H]-thymidine incorporation or CFSE dilution.

Visualizations

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Adaptors Adaptor Proteins TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 LAT LAT Lck->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment HPK1 HPK1 SLP76->HPK1 Activation 14-3-3 14-3-3 SLP76->14-3-3 Binding Downstream Downstream T-Cell Activation (e.g., IL-2 production) SLP76->Downstream Activation HPK1->SLP76 Phosphorylation (Ser376) Ub Ubiquitination & Degradation 14-3-3->Ub Ub->Downstream Inhibition Hpk1_IN_10 This compound Hpk1_IN_10->HPK1 Inhibition

Caption: HPK1 Signaling Pathway in T-Cells.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_inhibitor Prepare this compound Stock (e.g., 10 mM in DMSO) treatment Treat Cells with Serial Dilutions of this compound prep_inhibitor->treatment prep_cells Prepare Target Cells (e.g., PBMCs, Jurkat) prep_cells->treatment stimulation Stimulate T-Cells (e.g., anti-CD3/CD28) treatment->stimulation incubation Incubate (24-72 hours) stimulation->incubation readout Measure Readout (e.g., Cytokine Levels, Marker Expression) incubation->readout analysis Data Analysis (IC50/EC50 Determination) readout->analysis

Caption: General Experimental Workflow.

Troubleshooting_Tree start Inconsistent Results with this compound q1 Is the issue related to inhibitor preparation? start->q1 a1_yes Check for precipitation. Ensure final DMSO concentration is low. Use proper solubilization technique. q1->a1_yes Yes q2 Is the issue related to experimental variability? q1->q2 No a2_yes Review assay parameters: - ATP, enzyme, substrate concentrations - Cell health and density - Incubation time - Consistent controls q2->a2_yes Yes q3 Is the expected biological effect absent? q2->q3 No a3_yes Verify: - Inhibitor concentration range - T-cell stimulation strength - Appropriateness of assay readout q3->a3_yes Yes q4 Are you concerned about off-target effects? q3->q4 No a4_yes Confirm on-target activity: - Use a structurally different HPK1 inhibitor - Perform genetic knockdown/knockout - Consult kinase selectivity data q4->a4_yes Yes

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Optimizing Hpk1-IN-10 Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific in vivo data for a compound designated "Hpk1-IN-10" is not publicly available at this time. The following technical guidance, quantitative data, and protocols are based on published results for other potent and selective small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Researchers should use this information as a general guide and adapt it to the specific properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of HPK1 and why is it a target for cancer immunotherapy?

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of immune cell signaling.[1][2] It is predominantly expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs).[3][4] Upon T-cell receptor (TCR) engagement, HPK1 becomes activated and phosphorylates downstream targets, such as the adaptor protein SLP-76.[4][5] This phosphorylation leads to the attenuation of T-cell activation and proliferation, effectively acting as an intracellular immune checkpoint.[1] In the context of cancer, tumors can exploit this pathway to evade immune surveillance.[1] By inhibiting HPK1, compounds like this compound can block this negative feedback loop, leading to enhanced T-cell activation, increased cytokine production, and a more robust anti-tumor immune response.[1][6]

Q2: What is a typical starting dose for an HPK1 inhibitor in in vivo mouse studies?

Based on preclinical studies with various oral HPK1 inhibitors, a typical starting dose for efficacy studies in syngeneic mouse models ranges from 30 mg/kg to 100 mg/kg, administered once or twice daily.[7] For example, one novel HPK1 inhibitor showed a 42% tumor growth inhibition (TGI) at a dose of 30 mg/kg administered twice daily in a CT26 syngeneic tumor model.[7] Another compound, HPK1-IN-7, was effective at 100 mg/kg twice daily in combination with an anti-PD1 antibody. It is crucial to perform a dose-ranging study to determine the optimal dose for this compound.

Q3: How can I assess target engagement of this compound in vivo?

The most common method to assess HPK1 target engagement in vivo is to measure the phosphorylation of its direct downstream target, SLP-76, at serine 376 (pSLP76 S376).[5][7] This can be done using techniques like flow cytometry or TR-FRET on isolated splenocytes or peripheral blood mononuclear cells (PBMCs) from treated animals.[5] Typically, mice are treated with the HPK1 inhibitor, and then an immune response is stimulated (e.g., via an intraperitoneal injection of an anti-CD3 antibody) to induce HPK1 activity.[5] A reduction in the pSLP76 signal in the treated group compared to the vehicle control indicates target engagement.[5][7]

Q4: What are the potential off-target effects and toxicities associated with HPK1 inhibitors?

While some HPK1 inhibitors have shown good safety margins in preclinical toxicology studies, potential off-target effects are a consideration for any kinase inhibitor due to the conserved nature of the ATP binding site.[8][9] It is important to assess the selectivity of this compound against other kinases, particularly those in the MAP4K family.[7] In preclinical studies, some HPK1 inhibitors have been associated with mild and transient adverse effects such as nausea, diarrhea, and fatigue at higher doses.[10] Acute and chronic toxicity studies in relevant animal models are essential to establish a therapeutic window. One study noted that a lead compound demonstrated cardiac safety (hERG assay) and a lack of genotoxicity.[9]

Q5: Can this compound be combined with other immunotherapies?

Yes, preclinical evidence strongly suggests that HPK1 inhibitors can act synergistically with immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-PD-L1 antibodies.[7][9] The combination of an HPK1 inhibitor with anti-PD-1 has been shown to result in significantly enhanced tumor growth inhibition (up to 95% TGI) compared to either agent alone.[7] This is a promising area of investigation, as HPK1 inhibition may enhance the efficacy of ICIs in both responsive and refractory tumor models.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Lack of in vivo efficacy (no tumor growth inhibition) - Insufficient drug exposure (low bioavailability, rapid clearance)- Inadequate dose- Poor target engagement- Inappropriate tumor model (non-immunogenic)- Perform pharmacokinetic (PK) studies to assess exposure.- Conduct a dose-escalation study.- Assess pSLP76 levels in treated animals to confirm target engagement.- Use a well-characterized immunogenic syngeneic tumor model (e.g., CT26, MC38).
High toxicity or adverse effects observed - Dose is too high- Off-target effects- Formulation issues- Reduce the dose or dosing frequency.- Profile this compound against a panel of kinases to assess selectivity.- Evaluate the formulation for any potential issues (e.g., precipitation, vehicle toxicity).
Inconsistent results between experiments - Variability in animal health or age- Inconsistent drug formulation or administration- Variability in tumor implantation or size at the start of treatment- Use age- and sex-matched animals from a reputable supplier.- Prepare fresh drug formulations for each experiment and ensure consistent administration technique.- Standardize tumor cell implantation and randomize animals into treatment groups based on tumor volume.
Difficulty in assessing target engagement (pSLP76) - Insufficient stimulation of the T-cell receptor pathway- Timing of sample collection is not optimal- Technical issues with the assay (e.g., antibody staining)- Optimize the dose and timing of the anti-CD3 antibody stimulation.- Perform a time-course experiment to determine the peak of pSLP76 inhibition.- Validate the flow cytometry or TR-FRET assay with appropriate positive and negative controls.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of various potent and selective HPK1 inhibitors. This data can serve as a benchmark when evaluating this compound.

Table 1: In Vitro Potency of Selected HPK1 Inhibitors

CompoundHPK1 IC50 (nM)Cellular pSLP76 IC50 (nM)IL-2 EC50 (nM)Reference
Compound "[I]"0.231.5[11]
Compound from Insilico Medicine10.4--[7]
Compound 5 (diaminopyrimidine)0.29-165[12]
Compound 1-~120 (in Jurkat cells)-[4]

Table 2: In Vivo Data for Selected HPK1 Inhibitors in Mice

CompoundDose and RegimenMouse ModelKey FindingsReference
Compound from Insilico Medicine30 mg/kg, p.o., twice dailyCT26 syngeneic tumor42% TGI as monotherapy; 95% TGI with anti-PD-1[7]
Compound from Insilico Medicine100 mg/kg, p.o.BALB/c (ex vivo)50% inhibition of pSLP76 for 24 hours[7]
HPK1-IN-7100 mg/kg, p.o., twice dailyMC38 syngeneic tumorSignificant enhancement of anti-PD1 efficacy

Table 3: Pharmacokinetic Parameters of an HPK1 Inhibitor in Mice

ParameterValue (at 10 mg/kg, p.o.)
Cmax1801 ng/mL
Half-life (t1/2)0.6 hours (IV)
Oral Bioavailability (%F)116%

Data for the compound from Insilico Medicine.[7]

Experimental Protocols

Protocol 1: In Vivo Dose-Ranging and Efficacy Study
  • Animal Model: Use a well-established syngeneic tumor model (e.g., CT26 colon carcinoma in BALB/c mice or MC38 colon adenocarcinoma in C57BL/6 mice).

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of 6-8 week old, sex-matched mice.

  • Group Allocation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group).

  • Dose Groups:

    • Vehicle control (formulation excipient)

    • This compound (e.g., 10, 30, and 100 mg/kg), administered orally once or twice daily.

    • Positive control (e.g., anti-PD-1 antibody, 10 mg/kg, intraperitoneally, twice weekly).

    • Combination of this compound and positive control.

  • Treatment and Monitoring: Administer treatments for a specified period (e.g., 14-21 days). Measure tumor volume with calipers every 2-3 days. Monitor body weight and clinical signs of toxicity.

  • Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect tumors and spleens for further analysis (e.g., immune cell profiling by flow cytometry).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each group relative to the vehicle control.

Protocol 2: In Vivo Target Engagement (pSLP76) Assay
  • Animal Treatment: Treat non-tumor-bearing mice with a single oral dose of this compound at various concentrations (and a vehicle control).

  • TCR Stimulation: At a specified time post-dose (e.g., 1-4 hours), administer an intraperitoneal injection of an anti-CD3 antibody (e.g., 5 µg per mouse) to stimulate T-cells.

  • Sample Collection: 2-4 hours after anti-CD3 stimulation, euthanize the mice and harvest spleens.

  • Cell Preparation: Prepare single-cell suspensions from the spleens.

  • Flow Cytometry Staining:

    • Stain cells with antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Fix and permeabilize the cells according to the manufacturer's protocol.

    • Stain with a fluorescently-labeled antibody against pSLP76 (S376).

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSLP76 in the CD4+ and CD8+ T-cell populations. A decrease in MFI in the this compound treated groups compared to the vehicle control indicates target engagement.

Visualizations

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex TCR TCR SLP76_complex SLP-76 Signalosome TCR->SLP76_complex activates HPK1 HPK1 SLP76_complex->HPK1 recruits & activates T_Cell_Activation T-Cell Activation (Cytokine Production, Proliferation) SLP76_complex->T_Cell_Activation promotes pSLP76 pSLP-76 (S376) HPK1->pSLP76 phosphorylates Degradation SLP-76 Degradation pSLP76->Degradation leads to Degradation->T_Cell_Activation inhibits Hpk1_IN_10 This compound Hpk1_IN_10->HPK1 inhibits

Caption: HPK1 signaling pathway in T-cells and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo_pkpd In Vivo PK/PD cluster_invivo_efficacy In Vivo Efficacy & Safety biochem Biochemical Assay (HPK1 IC50) cellular Cellular Assay (pSLP76 IC50, IL-2 EC50) biochem->cellular selectivity Kinase Selectivity Panel cellular->selectivity pk Pharmacokinetics (PK) (Exposure, Half-life) selectivity->pk pd Pharmacodynamics (PD) (Target Engagement - pSLP76) pk->pd dose_ranging Dose-Ranging Study pd->dose_ranging efficacy Syngeneic Tumor Model dose_ranging->efficacy toxicity Toxicity Assessment efficacy->toxicity

Caption: Experimental workflow for optimizing this compound concentration in vivo.

Troubleshooting_Logic start Lack of In Vivo Efficacy? check_pk Is Drug Exposure Sufficient? start->check_pk Yes success Efficacy Achieved start->success No check_pd Is Target Engaged (↓pSLP76)? check_pk->check_pd Yes solution_pk Optimize Formulation or Administration Route check_pk->solution_pk No check_dose Is Dose Optimal? check_pd->check_dose Yes solution_pd Increase Dose check_pd->solution_pd No check_model Is Tumor Model Immunogenic? check_dose->check_model Yes solution_dose Perform Dose-Escalation Study check_dose->solution_dose No solution_model Select Different Tumor Model check_model->solution_model No check_model->success Yes

Caption: Troubleshooting decision tree for lack of in vivo efficacy.

References

How to prevent Hpk1-IN-10 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and storage of Hpk1-IN-10 to prevent its degradation in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Issue Potential Cause Recommended Action
Cloudy or Precipitated Solution - Exceeded solubility limit.- Use of low-purity or wet solvent (e.g., DMSO).- Temperature fluctuations causing the compound to fall out of solution.- Gently warm the solution to 37°C and vortex to redissolve.- Use fresh, anhydrous, high-purity solvent for preparing solutions.- Prepare a more dilute stock solution.
Loss of Compound Activity - Degradation due to improper storage (temperature, light exposure).- Multiple freeze-thaw cycles.- Hydrolysis of the aminopyrimidine moiety in aqueous solutions.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C for long-term storage.- Protect solutions from light, especially UV light.- For aqueous buffers, prepare fresh solutions daily and maintain a neutral to slightly acidic pH if possible.
Color Change in Solution - Oxidation of the compound.- Contamination of the solvent or solution.- Use high-purity, degassed solvents.- Store solutions under an inert atmosphere (e.g., argon or nitrogen).- Ensure all glassware and pipette tips are clean and free of contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For creating stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to use anhydrous, high-purity DMSO to minimize water content, which can contribute to hydrolysis.

Q2: What are the optimal storage conditions for this compound?

A2: this compound is available as a powder and in solution. For maximum stability, adhere to the following storage guidelines:

  • Powder: Store at -20°C for up to 2 years.

  • DMSO Stock Solution: For long-term storage, store at -80°C for up to 6 months. For short-term storage, 4°C is suitable for up to 2 weeks.[1]

To prevent degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: Can I store this compound solutions at room temperature?

A3: It is not recommended to store this compound solutions at room temperature for extended periods. As with many small molecule inhibitors, prolonged exposure to ambient temperatures can accelerate degradation.

Q4: Is this compound sensitive to light?

Q5: What are the likely degradation pathways for this compound?

A5: Based on the chemical structure of this compound, which includes an aminopyrimidine core, a piperidine ring, and dichlorophenyl groups, the following degradation pathways are plausible:

  • Hydrolysis: The aminopyrimidine moiety may be susceptible to hydrolysis, especially under acidic or basic conditions in aqueous solutions.[3][4]

  • Oxidation: The piperidine and other electron-rich parts of the molecule could be prone to oxidation.[5]

  • Photodegradation: Exposure to light, particularly UV, can lead to the degradation of aromatic and heterocyclic compounds.[2]

Q6: How can I check if my this compound solution has degraded?

A6: A noticeable change in color, the appearance of precipitate, or a decrease in its inhibitory activity in your experiments can all be indicators of degradation. For a definitive assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to check the purity of the solution over time.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Source
Powder-20°C2 years[1]
In DMSO-80°C6 months[1]
In DMSO4°C2 weeks[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • To aid dissolution, gently vortex the vial and, if necessary, sonicate in a water bath for short intervals. Gentle warming to 37°C can also be applied.

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected vials (e.g., amber cryovials).

  • Store the aliquots at -80°C for long-term storage.

Visualizations

Hpk1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR SLP76 SLP-76 TCR->SLP76 Activation LAT LAT SLP76->LAT pSLP76 pSLP-76 (Ser376) T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation HPK1 HPK1 LAT->HPK1 Recruitment & Activation HPK1->SLP76 HPK1->pSLP76 Hpk1_IN_10 This compound Hpk1_IN_10->HPK1 Inhibition Ub_Proteasome Ubiquitination & Proteasomal Degradation pSLP76->Ub_Proteasome Leads to Ub_Proteasome->SLP76

Caption: Hpk1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start: this compound Powder equilibrate Equilibrate vial to room temperature start->equilibrate add_dmso Add anhydrous, high-purity DMSO to desired concentration equilibrate->add_dmso dissolve Vortex / Sonicate / Warm to 37°C to dissolve add_dmso->dissolve aliquot Aliquot into single-use, light-protected vials dissolve->aliquot storage Store at -80°C (long-term) aliquot->storage end Ready for experimental use storage->end

Caption: Recommended workflow for preparing this compound stock solutions.

Troubleshooting_Degradation start Suspected this compound Degradation check_storage Were storage conditions (temp, light) correct? start->check_storage check_solvent Was fresh, anhydrous DMSO used? check_storage->check_solvent Yes outcome_degraded High probability of degradation. Prepare fresh solution. check_storage->outcome_degraded No check_freeze_thaw Were multiple freeze-thaw cycles avoided? check_solvent->check_freeze_thaw Yes check_solvent->outcome_degraded No check_aqueous Used in aqueous buffer for extended time? check_freeze_thaw->check_aqueous Yes check_freeze_thaw->outcome_degraded No check_aqueous->outcome_degraded Yes outcome_ok Degradation less likely. Consider other experimental variables. check_aqueous->outcome_ok No

Caption: Troubleshooting decision tree for this compound degradation.

References

Addressing Hpk1-IN-10 cytotoxicity in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-10, in primary cell-based assays. It provides troubleshooting strategies and frequently asked questions to address potential cytotoxicity and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of HPK1 in immune cells?

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[3][4][5] Upon TCR engagement, HPK1 is activated and phosphorylates downstream adaptor proteins, such as SLP-76, which ultimately dampens T-cell activation, proliferation, and cytokine production.[5][6][7] Therefore, HPK1 acts as an intracellular immune checkpoint to maintain immune homeostasis.[2][4][7]

Q2: What is the intended mechanism of action for this compound?

This compound is designed to be a potent and selective inhibitor of the kinase activity of HPK1. By blocking HPK1's catalytic function, the inhibitor prevents the phosphorylation of its downstream targets, thereby removing the negative feedback loop that normally suppresses T-cell activation.[4] The expected result is an enhanced and more sustained activation of T cells in response to TCR stimulation.[4]

Q3: What are the expected functional outcomes of treating primary T cells with an effective dose of this compound?

Pharmacological inhibition of HPK1 is expected to enhance T-cell effector functions.[8][9] Key anticipated outcomes in primary T cells include:

  • Increased proliferation in response to antigen or mitogen stimulation.[10]

  • Augmented production of effector cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[6][11]

  • Enhanced cytotoxic activity of CD8+ T cells against target cells.[12]

  • Reversal of immunosuppression mediated by factors like PGE2 and adenosine, which are often present in the tumor microenvironment.[10][11]

Q4: How can I confirm that this compound is engaging its target in my primary cells?

The most direct way to measure HPK1 target engagement in cells is to assess the phosphorylation status of its key substrate, SLP-76, at serine 376 (pSLP76 S376).[6][13] Effective inhibition of HPK1 will lead to a dose-dependent reduction in TCR-induced pSLP76 (S376). This can be measured by western blot or flow cytometry.

Troubleshooting Guide: Addressing Cytotoxicity

High levels of cytotoxicity can confound experimental results. This guide provides a systematic approach to identifying and mitigating cell death in primary cell cultures treated with this compound.

Q1: I'm observing significant cell death in my primary T cells after treatment with this compound. What are the potential causes and how can I troubleshoot this?

Unexpected cytotoxicity can stem from several factors. A logical approach is necessary to pinpoint the cause.

Initial Troubleshooting Steps:

  • Verify Compound Concentration and Handling:

    • Concentration: Confirm the final concentration in your culture. An error in dilution calculations is a common source of toxicity.

    • Solubility: Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before adding it to the culture medium. Precipitated compound can cause non-specific toxicity. Visually inspect the stock solution and the final culture medium for any signs of precipitation.

    • Solvent Control: Run a vehicle control (e.g., DMSO alone) at the same final concentration used for this compound to rule out solvent toxicity.

  • Assess the Health of Primary Cells:

    • Initial Viability: Check the viability of your primary cells before starting the experiment. Primary cells, especially after isolation and purification, can be fragile.

    • Culture Conditions: Ensure optimal culture conditions (media, serum, cytokines, cell density) are maintained throughout the experiment.

  • Determine the Therapeutic Window:

    • It's critical to determine if the observed cytotoxicity occurs at concentrations required for HPK1 inhibition. Perform a dose-response experiment to measure both target inhibition (e.g., reduction of pSLP76) and cytotoxicity (e.g., using an MTS or Annexin V assay) in parallel. This will define the therapeutic window of the compound.

Below is a logical workflow to diagnose the issue:

G start High Cytotoxicity Observed check_conc Step 1: Verify Compound - Concentration Calculation - Solubility - Vehicle Control Toxicity start->check_conc conc_ok Is Compound Prep OK? check_conc->conc_ok reprep Action: Re-prepare Stock, Recalculate Dilutions conc_ok->reprep No check_cells Step 2: Assess Primary Cells - Viability Pre-treatment >90%? - Optimal Culture Conditions? conc_ok->check_cells Yes reprep->start cells_ok Are Cells Healthy? check_cells->cells_ok optimize_culture Action: Optimize Cell Isolation & Culture Conditions cells_ok->optimize_culture No dose_response Step 3: Perform Dose-Response - Measure Potency (IC50) - Measure Cytotoxicity (CC50) cells_ok->dose_response Yes optimize_culture->start compare_ic50_cc50 Is CC50 >> IC50? dose_response->compare_ic50_cc50 off_target Problem: Likely Off-Target or Compound-Specific Toxicity compare_ic50_cc50->off_target No (e.g., <10-fold) good_window Result: Usable Therapeutic Window Proceed with concentrations between IC50 and CC50 compare_ic50_cc50->good_window Yes (e.g., >100-fold) action1 Test in HPK1 KO/KD cells off_target->action1 action2 Compare to other HPK1 inhibitors off_target->action2 action3 Perform Kinome Screen off_target->action3 on_target Problem: Likely On-Target Toxicity (AICD)

Figure 1: Troubleshooting Logic for Unexpected Cytotoxicity.

Q2: How can I differentiate between on-target cytotoxicity (e.g., activation-induced cell death) and non-specific, off-target toxicity?

This is a critical question in drug development. HPK1 modulation can influence life/death signals in T cells, so some level of on-target toxicity might be expected under certain conditions.[14]

  • On-Target Toxicity: HPK1 is involved in regulating activation-induced cell death (AICD).[14] Potentiating T-cell activation signals could lower the threshold for AICD, especially in previously activated T cells. This would be considered an "on-target" effect.

  • Off-Target Toxicity: The compound may inhibit other kinases or cellular proteins essential for cell survival, leading to "off-target" toxicity.[15]

Experimental Approaches to Differentiate:

  • Use Control Cell Lines: If available, test this compound in an HPK1-knockout or kinase-dead (KD) cell line.[6] If the compound is still toxic to these cells, the effect is independent of HPK1 and therefore off-target.

  • Compare with Structurally Different HPK1 Inhibitors: Test other known, potent HPK1 inhibitors with different chemical scaffolds. If they phenocopy the intended biological effect (e.g., increased IL-2) without causing the same degree of cytotoxicity, it suggests the toxicity of this compound is due to its specific chemical structure rather than HPK1 inhibition itself.

  • Kinome Profiling: A broad panel of kinase screening (kinome scan) can identify other kinases that this compound inhibits.[16] If the compound potently inhibits known pro-survival kinases, this could explain the off-target toxicity.

Quantitative Data Summary

When evaluating a new inhibitor, it is crucial to establish its potency against the intended target and its cytotoxic effect on relevant cell types. The ratio between these two values defines the therapeutic index or window. A larger window is desirable. The table below provides an illustrative example of a data summary for a novel HPK1 inhibitor.

Table 1: Example Potency and Cytotoxicity Profile of a Novel HPK1 Inhibitor (Illustrative Data)

Assay TypeCell TypeParameterValue (nM)Therapeutic Index (CC₅₀ / IC₅₀)
Target Engagement Jurkat T CellsIC₅₀ (pSLP76)3N/A
Human Primary CD4+ T CellsIC₅₀ (pSLP76)5N/A
Human Primary CD8+ T CellsIC₅₀ (pSLP76)6N/A
Functional Output Human PBMCsEC₅₀ (IL-2)10N/A
Cytotoxicity Human PBMCs (resting)CC₅₀>30,000>3000
Human CD4+ T Cells (act.)CC₅₀5,000~1000
Human CD8+ T Cells (act.)CC₅₀4,500~750
Hepatocytes (HepG2)CC₅₀>25,000N/A

IC₅₀ (Half-maximal Inhibitory Concentration): Concentration of inhibitor required to block 50% of the HPK1 activity. EC₅₀ (Half-maximal Effective Concentration): Concentration of inhibitor required to induce 50% of the maximal biological response (e.g., IL-2 production). CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of inhibitor that causes the death of 50% of the cells.

Experimental Protocols & Workflow

A standardized workflow is essential for reproducible assessment of inhibitor effects.

G cluster_workflow Experimental Workflow for Assessing this compound cluster_assays Parallel Assays (24-72h) start Isolate Primary Immune Cells culture Culture Cells (Resting or Activated) start->culture treat Treat with this compound (Dose-Response) culture->treat viability Cell Viability (MTS Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis target Target Engagement (pSLP76 Western/FACS) treat->target functional Functional Output (Cytokine ELISA) treat->functional analyze Data Analysis: Calculate IC50, EC50, CC50 Determine Therapeutic Window

Figure 2: Experimental Workflow for Assessing this compound.

Protocol 1: Assessment of Cell Viability using MTS Assay

This protocol determines the number of viable cells in culture based on the metabolic conversion of a tetrazolium salt (MTS) into a colored formazan product.

  • Cell Plating: Seed primary cells in a 96-well flat-bottom plate at a density of 1-2 x 10⁵ cells/well in 100 µL of complete culture medium.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the 2X final concentration to the wells. Include "cells only" (no treatment) and "vehicle control" wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. Protect the plate from light.

  • Readout: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability) and plot the percentage of viability against the log of the inhibitor concentration to calculate the CC₅₀.

Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Culture and treat cells with this compound as described above in a 24- or 48-well plate.

  • Cell Harvesting: Gently harvest the cells, including any non-adherent cells from the supernatant, and transfer to FACS tubes. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with 1 mL of cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

HPK1 Signaling Pathway

Understanding the signaling context is crucial for interpreting experimental data. HPK1 is a negative regulator recruited to the TCR signaling complex. Its inhibition is intended to augment downstream activation pathways.

Figure 3: Simplified HPK1 Signaling Pathway in T-Cells.

References

Hpk1-IN-10 stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Hpk1-IN-10, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a powder or in a suitable solvent under specific temperature conditions. Below is a summary of the recommended storage conditions.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vitro experiments, the stock solution can be further diluted in an appropriate aqueous buffer. To ensure solubility and prevent precipitation, it is advisable to make initial serial dilutions in DMSO before the final dilution into your aqueous experimental medium. If precipitation or phase separation occurs, gentle warming and/or sonication can aid in dissolution.

Q3: Can I subject this compound stock solutions to repeated freeze-thaw cycles?

A3: It is strongly recommended to aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. This practice minimizes the risk of compound degradation and ensures the consistency of your experimental results.

Q4: My this compound is provided as a solid. How can I be sure of the quantity in the vial?

A4: Small quantities of lyophilized powder may be difficult to see as they can coat the bottom or walls of the vial. It is recommended to dissolve the compound directly in the vial using the appropriate solvent and rinse the vial to ensure the entire quantity is recovered.

Q5: What are the potential off-target effects of this compound?

A5: While this compound is designed to be a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), like many kinase inhibitors, the potential for off-target effects exists. It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is a direct result of HPK1 inhibition. This can include using a structurally unrelated HPK1 inhibitor or performing experiments in HPK1 knockout/knockdown cells.

Stability Data

The stability of this compound is critical for obtaining reliable and reproducible experimental results. The following tables summarize the recommended storage conditions for the compound in both solid and solution forms.

Table 1: this compound Storage Conditions

FormStorage TemperatureDuration
Powder-20°C2 years
In DMSO4°C2 weeks
In DMSO-80°C6 months

Data compiled from publicly available product datasheets.

Troubleshooting Guide

Issue 1: this compound Precipitates in Aqueous Solution

  • Cause: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate.

  • Solution:

    • Serial Dilution: Perform initial dilutions of your DMSO stock solution in DMSO to lower the concentration before the final dilution into your aqueous experimental medium.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium or assay buffer is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

    • Solubilizing Agents: For in vivo studies, consider the use of solubilizing agents such as PEG300, Tween-80, or SBE-β-CD in your formulation.[1][2][3]

    • Sonication/Warming: If precipitation occurs, gentle sonication or warming of the solution may help to redissolve the compound.[2][3]

Issue 2: Inconsistent or No Inhibitory Effect Observed

  • Cause A: Compound Degradation: Improper storage or handling of this compound can lead to its degradation and loss of activity.

  • Solution A:

    • Verify Storage: Ensure that the compound has been stored according to the recommendations in Table 1.

    • Fresh Stock: Prepare a fresh stock solution from the powdered compound.

    • Avoid Freeze-Thaw: Aliquot stock solutions to avoid multiple freeze-thaw cycles.

  • Cause B: Incorrect Concentration: Errors in calculating the concentration of the stock solution or working solutions can lead to unexpected results.

  • Solution B:

    • Recalculate: Double-check all calculations for the preparation of stock and working solutions.

    • Spectrophotometric Quantification: If possible, verify the concentration of the stock solution using spectrophotometry, if the molar extinction coefficient is known.

  • Cause C: Assay Conditions: The experimental conditions of your assay may not be optimal for observing the inhibitory activity of this compound.

  • Solution C:

    • ATP Concentration: In in vitro kinase assays, ensure that the ATP concentration is at or near the Km value for HPK1, as high concentrations of ATP can compete with ATP-competitive inhibitors like this compound.

    • Incubation Time: Optimize the incubation time of your cells or enzymatic reaction with this compound.

    • Positive Control: Include a known HPK1 inhibitor as a positive control to validate your assay system.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution by HPLC

This protocol outlines a general procedure to assess the stability of this compound in a given solvent over time.

  • Preparation of this compound Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in the desired solvent (e.g., DMSO).

  • Storage Conditions:

    • Aliquot the stock solution into multiple vials.

    • Store the vials under the desired storage conditions (e.g., room temperature, 4°C, -20°C, -80°C).

    • Protect the samples from light, especially for long-term storage.

  • Time Points:

    • Define the time points for analysis (e.g., 0, 24, 48, 72 hours for short-term stability; 1, 2, 4, 8, 12 weeks for long-term stability).

  • HPLC Analysis:

    • At each time point, take one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Dilute the sample to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.

    • Inject the sample into an HPLC system equipped with a UV detector.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Scan for the optimal wavelength using a PDA detector or use the wavelength of maximum absorbance for this compound.

      • Injection Volume: 10 µL.

  • Data Analysis:

    • At each time point, determine the peak area of the this compound peak.

    • Calculate the percentage of this compound remaining relative to the initial time point (T=0).

    • A decrease in the main peak area and the appearance of new peaks may indicate degradation.

Protocol 2: In Vitro HPK1 Kinase Assay

This protocol provides a general workflow for measuring the inhibitory activity of this compound against recombinant HPK1 enzyme. This is an example using a generic kinase assay kit format.

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer from a 5x stock.

    • Prepare a solution of the HPK1 substrate (e.g., Myelin Basic Protein, MBP) in 1x Kinase Assay Buffer.[4]

    • Prepare a solution of ATP in 1x Kinase Assay Buffer. The final concentration should be at the Km of HPK1 for ATP.

    • Prepare serial dilutions of this compound in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%). Also, prepare a vehicle control (DMSO only).

    • Prepare a solution of recombinant HPK1 enzyme in 1x Kinase Assay Buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the following in order:

      • This compound dilutions or vehicle control.

      • HPK1 enzyme solution.

      • A master mix of substrate and ATP.

    • The final reaction volume will depend on the assay format (e.g., 25-50 µL).

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[4][5]

  • Detection:

    • Stop the kinase reaction and detect the amount of product formed. This will depend on the specific assay kit being used (e.g., ADP-Glo™, LanthaScreen™). Follow the manufacturer's instructions for the detection steps.[1][4][5]

    • Read the signal (e.g., luminescence, fluorescence) on a microplate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

HPK1 Signaling Pathway

// Upstream Activators TCR [label="TCR/BCR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGE2R [label="PGE2 Receptors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGFbR [label="TGF-β Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// HPK1 HPK1 [label="HPK1\n(MAP4K1)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Inhibitor Hpk1_IN_10 [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Downstream Effectors SLP76_Gads [label="SLP-76 / Gads", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK_pathway [label="JNK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_pathway [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK_pathway [label="ERK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for cellular response T_Cell_Activation [label="T-Cell Activation\n(Inhibited)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges TCR -> HPK1 [label="Activates", color="#202124"]; PGE2R -> HPK1 [label="Activates", color="#202124"]; TGFbR -> HPK1 [label="Activates", color="#202124"];

Hpk1_IN_10 -> HPK1 [arrowhead=tee, color="#EA4335", style=bold, label=" Inhibits"];

HPK1 -> SLP76_Gads [label="Phosphorylates\n(Negative Regulation)", color="#202124"]; HPK1 -> JNK_pathway [label="Activates", color="#202124"]; HPK1 -> NFkB_pathway [label="Activates", color="#202124"]; HPK1 -> ERK_pathway [label="Inhibits", arrowhead=tee, color="#202124"];

SLP76_Gads -> T_Cell_Activation [arrowhead=tee, color="#202124", style=dashed, label=" Leads to inhibition of"]; } dot

Caption: HPK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Assessment

// Nodes start [label="Prepare this compound\nStock Solution", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; aliquot [label="Aliquot into Vials", fillcolor="#F1F3F4", fontcolor="#202124"]; store [label="Store at Different Conditions\n(e.g., RT, 4°C, -20°C, -80°C)", fillcolor="#FBBC05", fontcolor="#202124"]; timepoint [label="Collect Samples at\nDefined Time Points", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; hplc [label="Analyze by HPLC", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Calculate % Remaining\nvs. Time 0", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Determine Stability Profile", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> aliquot [color="#202124"]; aliquot -> store [color="#202124"]; store -> timepoint [color="#202124"]; timepoint -> hplc [color="#202124"]; hplc -> data_analysis [color="#202124"]; data_analysis -> end [color="#202124"]; } dot

Caption: Workflow for assessing the stability of this compound in solution.

References

Technical Support Center: Hpk1-IN-10 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Hpk1-IN-10, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor of HPK1 (also known as MAP4K1).[1][2][3][4][5] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells that acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[6][7][8][9] By inhibiting the kinase activity of HPK1, this compound blocks the phosphorylation of downstream targets like SLP-76, thereby enhancing T-cell activation, cytokine production (e.g., IL-2), and anti-tumor immunity.[10][11]

Q2: What are the key assays to measure the activity of this compound?

A2: The activity of this compound can be assessed using a variety of biochemical and cell-based assays:

  • Biochemical Kinase Assays: Direct measurement of HPK1 kinase activity in the presence of this compound. Common formats include ADP-Glo, TR-FRET, and capillary electrophoresis-based assays.[12][13][14][15]

  • Cell-Based Target Engagement Assays: Measurement of the phosphorylation of HPK1's direct downstream target, SLP-76, at Serine 376 (pSLP-76) in stimulated T-cells (e.g., Jurkat cells or primary T-cells).[16][17]

  • Functional T-Cell Activation Assays: Measurement of downstream functional outcomes of HPK1 inhibition, such as Interleukin-2 (IL-2) or Interferon-gamma (IFN-γ) secretion from activated T-cells.[8][18]

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a powder. For long-term storage, it should be kept at -20°C for up to two years. For short-term use, a stock solution can be prepared in DMSO. A stock solution in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks.[1] It is crucial to use fresh, high-quality DMSO to ensure the stability and solubility of the compound.

Troubleshooting Guides

Biochemical Assays (e.g., ADP-Glo Kinase Assay)
Observed Problem Potential Cause Recommended Solution
High background signal 1. Contaminated reagents (ATP in ADP, etc.).2. High intrinsic ATPase activity of the kinase preparation.1. Use fresh, high-quality reagents.2. Perform a no-substrate control to assess ATPase activity. If high, consider using a more purified kinase preparation.
Low signal-to-background ratio 1. Insufficient kinase activity.2. Suboptimal ATP concentration.3. Incorrect assay setup (e.g., incubation times).1. Titrate the kinase to determine the optimal concentration that yields a robust signal.2. Use an ATP concentration at or near the Km for HPK1 for competitive inhibitors.3. Strictly follow the recommended incubation times for the kinase reaction and detection steps.[12][19]
Inconsistent IC50 values 1. Inaccurate serial dilutions of this compound.2. Variability in enzyme concentration or activity between experiments.3. Instability of the inhibitor in the assay buffer.1. Prepare fresh serial dilutions for each experiment. Use low-binding plates and tips.2. Use a consistent source and lot of recombinant HPK1. Titrate the enzyme for each new batch.3. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[10]
Cell-Based Assays (pSLP-76 and Cytokine Secretion)
Observed Problem Potential Cause Recommended Solution
No or low pSLP-76 signal upon T-cell stimulation 1. Inefficient T-cell stimulation.2. Insufficient cell number.3. Problem with antibody for Western blot or ELISA.1. Optimize the concentration of anti-CD3/anti-CD28 antibodies or beads.2. Ensure a sufficient number of cells are seeded for detectable signal.3. Use a validated antibody for pSLP-76 (Ser376) and total SLP-76. Include positive and negative controls.
High variability in cytokine (e.g., IL-2) secretion 1. Variation in cell health and density.2. Donor-to-donor variability in primary T-cells.3. Inconsistent stimulation conditions.1. Ensure consistent cell seeding density and viability. Allow cells to rest after thawing before stimulation.2. When using primary cells, test multiple donors. For initial experiments, a T-cell line like Jurkat can provide more consistent results.3. Ensure consistent timing and concentration of stimulants and this compound treatment.
This compound shows cytotoxicity 1. High concentration of the inhibitor.2. High DMSO concentration.1. Perform a dose-response curve for cytotoxicity (e.g., using a cell viability assay) to determine the non-toxic concentration range.2. Ensure the final DMSO concentration is below a cytotoxic level (typically <0.5%).

Quantitative Data Summary

The following table summarizes typical potency values for potent and selective HPK1 inhibitors. Note that specific values for this compound may vary and should be determined experimentally.

Assay Type Inhibitor Reported IC50/EC50 Reference
Biochemical HPK1 Kinase Assay Compound 10.0465 nM[16]
A-745< 3 nM[2]
HPK1-IN-72.6 nM[2]
XHS2.6 nM[20]
pSLP-76 Cellular Assay (Jurkat) Compound 1< 0.02 µM[16]
IL-2 Secretion (Primary T-cells) AZ324690 nM[2]

Experimental Protocols

HPK1 Biochemical Activity Assay (ADP-Glo™)

This protocol is adapted from the general ADP-Glo™ Kinase Assay protocol.[13][21]

  • Reagent Preparation:

    • Prepare 1x Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of ATP in water.

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare recombinant human HPK1 enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP) in Kinase Reaction Buffer.

  • Assay Procedure (384-well plate):

    • Add 1 µL of this compound serial dilutions or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of HPK1 enzyme solution.

    • Initiate the reaction by adding 2 µL of the ATP/substrate mix.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

pSLP-76 Western Blot in Jurkat Cells

This protocol provides a general workflow for assessing pSLP-76 levels.

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Pre-incubate cells with desired concentrations of this compound or DMSO for 1-2 hours.

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies (e.g., 1 µg/mL each) for 15-30 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against pSLP-76 (Ser376) and total SLP-76 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

IL-2 Secretion ELISA from Human PBMCs

This protocol outlines the measurement of IL-2 secretion from activated T-cells.[22][23][24]

  • PBMC Isolation and Culture:

    • Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs in complete RPMI-1640 medium.

  • Cell Treatment and Stimulation:

    • Plate PBMCs in a 96-well plate.

    • Pre-treat cells with this compound or DMSO for 1-2 hours.

    • Stimulate T-cells with anti-CD3/anti-CD28 antibodies or beads for 24-48 hours.

  • ELISA Procedure:

    • Centrifuge the plate and collect the cell culture supernatant.

    • Perform the IL-2 ELISA according to the manufacturer's instructions (e.g., using a commercially available kit).

    • Briefly, coat a 96-well plate with a capture antibody for human IL-2.

    • Add standards and samples (supernatants) to the wells.

    • Add a biotinylated detection antibody.

    • Add streptavidin-HRP.

    • Add a TMB substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate IL-2 concentration based on the standard curve.

Visualizations

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome TCR TCR/CD3 Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 SLP76 SLP-76 ZAP70->SLP76 HPK1 HPK1 ZAP70->HPK1 activates PLCg1 PLCγ1 SLP76->PLCg1 pSLP76 pSLP-76 (S376) T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) PLCg1->T_Cell_Activation HPK1->SLP76 phosphorylates Hpk1_IN_10 This compound Hpk1_IN_10->HPK1 inhibits Degradation Ubiquitination & Degradation pSLP76->Degradation Experimental_Workflow cluster_CellPrep Cell Preparation cluster_Treatment Treatment cluster_Analysis Downstream Analysis Isolate_Cells Isolate T-Cells (e.g., PBMCs or Jurkat) Pretreat Pre-treat with This compound or DMSO Isolate_Cells->Pretreat Stimulate Stimulate T-Cells (e.g., anti-CD3/CD28) Pretreat->Stimulate Biochemical Biochemical Assay (HPK1 activity) Stimulate->Biochemical Target Target Engagement (pSLP-76 Western/ELISA) Stimulate->Target Functional Functional Outcome (IL-2 ELISA) Stimulate->Functional Troubleshooting_Logic cluster_Reagents Reagent Issues cluster_Protocol Protocol Issues Start Inconsistent Experimental Results Check_Reagents Check Reagent Quality (Inhibitor, Cells, Antibodies) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Concentrations, Times) Start->Check_Protocol Check_Equipment Verify Equipment Calibration (Pipettes, Plate Reader) Start->Check_Equipment Inhibitor_Degradation Inhibitor Degraded? Check_Reagents->Inhibitor_Degradation Cell_Health Poor Cell Viability? Check_Reagents->Cell_Health Antibody_Performance Antibody Not Working? Check_Reagents->Antibody_Performance Incorrect_Concentration Incorrect Dosing? Check_Protocol->Incorrect_Concentration Timing_Error Incorrect Incubation? Check_Protocol->Timing_Error Solution Optimize and Repeat Check_Equipment->Solution Inhibitor_Degradation->Solution Cell_Health->Solution Antibody_Performance->Solution Incorrect_Concentration->Solution Timing_Error->Solution

References

Navigating Unforeseen Results with HPK1 Inhibitors: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors in their experiments. While the focus is on interpreting unexpected phenotypes, this resource offers a broad framework for addressing common challenges encountered with small molecule kinase inhibitors in immunological research. Due to the limited public data on Hpk1-IN-10, this guide will use the well-characterized HPK1 inhibitor, BGB-15025, as a primary example to illustrate key concepts and provide concrete data.

I. Troubleshooting Guide: Interpreting Unexpected Phenotypes

This guide is designed to help you systematically troubleshoot unexpected experimental outcomes when using an HPK1 inhibitor like BGB-15025.

Observed Unexpected Phenotype Potential Cause Recommended Action
1. Weaker than expected T-cell activation (e.g., low IL-2 production, reduced proliferation). Inhibitor Potency and Activity: - Incorrect inhibitor concentration. - Degradation of the inhibitor. Cellular Health: - Poor cell viability. - Suboptimal T-cell stimulation. Assay Conditions: - Issues with assay reagents or protocol.Verify Inhibitor: - Confirm the IC50 of your inhibitor batch. For BGB-15025, the biochemical IC50 is 1.04 nM[1][2][3]. - Ensure proper storage and handling of the inhibitor to prevent degradation. Assess Cellular Health: - Perform a viability assay (e.g., Trypan Blue, Annexin V/PI staining) on your cells. - Titrate your T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies) to ensure optimal activation. Optimize Assay: - Review and optimize your experimental protocol. - Include appropriate positive and negative controls.
2. Off-target effects observed in non-hematopoietic cells. Inhibitor Selectivity: - BGB-15025 has a good selectivity profile against other MAP4K family members, but cross-reactivity with other kinases at high concentrations is possible[1]. Experimental System: - The unexpected phenotype may be specific to the cell line or model system being used.Confirm On-Target Effect: - Measure the phosphorylation of SLP76 (pSLP76), a direct downstream target of HPK1. BGB-15025 potently reduces pSLP76[1]. - Compare results with a structurally unrelated HPK1 inhibitor or use a genetic approach (e.g., HPK1 knockout/knockdown) to validate that the phenotype is HPK1-dependent. Perform a Kinome Scan: - If off-target effects are suspected, a broad kinase profiling assay can identify other potential targets of your inhibitor at the concentrations used.
3. Inconsistent results between in vitro and in vivo experiments. In Vivo Pharmacokinetics/Pharmacodynamics (PK/PD): - Poor oral bioavailability or rapid clearance of the inhibitor. - Insufficient target engagement in the tumor microenvironment. Complexity of the In Vivo Environment: - The in vivo setting involves complex interactions between various cell types and signaling molecules that may not be recapitulated in vitro.Evaluate PK/PD: - Assess the pharmacokinetic properties of your inhibitor in the animal model. - Measure target engagement (e.g., pSLP76 levels in splenic T-cells) at different time points after inhibitor administration[1][2]. Refine In Vivo Model: - Consider the immune composition of your tumor model. - Analyze the tumor microenvironment for the presence of immunosuppressive factors that might counteract the effect of HPK1 inhibition.
4. Increased expression of other immune checkpoint molecules. Compensatory Mechanisms: - Inhibition of one negative regulatory pathway (HPK1) may lead to the upregulation of other checkpoint molecules (e.g., PD-1) as a compensatory feedback mechanism.Profile Immune Checkpoint Expression: - Use flow cytometry to analyze the expression of other key immune checkpoint receptors (e.g., PD-1, CTLA-4, TIM-3) on T-cells following inhibitor treatment. Consider Combination Therapies: - The upregulation of other checkpoint molecules suggests a rationale for combination therapies. Studies have shown a synergistic effect when combining BGB-15025 with an anti-PD-1 antibody[1][2].
5. Adverse events observed in clinical studies (relevant for drug development professionals). On-Target and Off-Target Toxicities: - Adverse effects can arise from the intended pharmacological action of the drug or from unintended interactions with other targets.Monitor for Known Adverse Events: - In a phase 1 clinical trial of BGB-15025, common treatment-related adverse events included nausea, diarrhea, fatigue, and vomiting[4][5][6]. Investigate Mechanism of Toxicity: - For unexpected toxicities, preclinical studies can be designed to investigate the underlying mechanism, including assessment of potential off-target activities.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for an HPK1 inhibitor like BGB-15025?

A1: HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP76 at Serine 376. This phosphorylation leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP76, which dampens the T-cell activation signal. BGB-15025 is a potent and selective inhibitor of HPK1's kinase activity. By inhibiting HPK1, BGB-15025 prevents the phosphorylation of SLP76, thereby sustaining TCR signaling, leading to enhanced T-cell activation, proliferation, and cytokine production (e.g., IL-2 and IFN-γ)[1][2].

Q2: I am not seeing the expected increase in IL-2 production after treating my human PBMCs with an HPK1 inhibitor. What could be wrong?

A2: Several factors could contribute to this observation. First, ensure your PBMCs are properly activated, as HPK1 inhibition primarily enhances signaling downstream of TCR activation. Suboptimal stimulation with anti-CD3/CD28 will result in a weaker effect. Second, verify the potency and stability of your inhibitor. A loss of activity due to improper storage or handling can lead to diminished effects. Finally, consider the health and donor variability of the PBMCs. Cells with low viability or inherent differences in signaling pathways between donors can influence the outcome.

Q3: Can HPK1 inhibitors have effects on other immune cells besides T-cells?

A3: Yes. HPK1 is also expressed in other hematopoietic cells, including B-cells and dendritic cells (DCs). In B-cells, HPK1 negatively regulates B-cell receptor (BCR) signaling. In dendritic cells, HPK1 inhibition can enhance their antigen presentation capacity and production of pro-inflammatory cytokines. Therefore, the overall effect of an HPK1 inhibitor in an in vivo setting is likely a combination of its effects on multiple immune cell types.

Q4: What are some potential off-target kinases to be aware of when using an HPK1 inhibitor?

A4: The MAP4K family, to which HPK1 belongs, has several members with high homology in their kinase domains, making selectivity a challenge in drug design[1]. While BGB-15025 has demonstrated good selectivity against other MAP4K family members, it is crucial to consider the possibility of off-target effects, especially at higher concentrations[1]. When interpreting unexpected phenotypes, it is important to rule out off-target effects on other kinases that might be involved in relevant signaling pathways. A kinome-wide selectivity profiling can provide a comprehensive overview of a compound's specificity.

Q5: Are there any known unexpected clinical phenotypes associated with HPK1 inhibition?

A5: Clinical trials with HPK1 inhibitors are ongoing. In a phase 1 study of BGB-15025, no objective responses were observed in patients treated with the monotherapy, although some patients experienced stable disease[4][5]. The combination of BGB-15025 with the anti-PD-1 antibody tislelizumab showed a more promising objective response rate of 18.4%[4]. The most common treatment-related adverse events were gastrointestinal (nausea, diarrhea, vomiting) and fatigue[4][5][6]. These findings suggest that while HPK1 inhibition is generally well-tolerated, its monotherapeutic efficacy might be limited in some contexts, and combination strategies are likely necessary to achieve robust anti-tumor responses.

III. Data Presentation

Table 1: Potency and Cellular Activity of BGB-15025

Parameter Value Assay Type Reference
Biochemical IC50 1.04 nMHPK1 Kinase Assay (ATP at Km)[1][2][3]
Cellular pSLP76 Inhibition Concentration-dependent reductionT-cell based assay[1]
Cellular ERK Phosphorylation Concentration-dependent increaseT-cell based assay[1]
IL-2 Production Induction in T-cellsT-cell based assay[1]

Table 2: Selectivity Profile of BGB-15025

Kinase Family Selectivity Comment Reference
MAP4K Family Good selectivityHigh homology among family members makes selectivity a key challenge.[1]
ZAP70 No effect on phosphorylation up to 1 µMZAP70 is an upstream kinase in the TCR signaling pathway.[2]

IV. Experimental Protocols

1. In Vitro HPK1 Kinase Assay (Biochemical)

This protocol is a generalized procedure for determining the biochemical potency (IC50) of an HPK1 inhibitor.

  • Reagents: Recombinant full-length human HPK1 enzyme, biotinylated peptide substrate, ATP, kinase assay buffer, test inhibitor (e.g., BGB-15025), and a detection system (e.g., HTRF, fluorescence polarization).

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 384-well plate, add the HPK1 enzyme, peptide substrate, and kinase buffer.

    • Add the diluted test inhibitor to the wells.

    • Initiate the kinase reaction by adding ATP (at its Km concentration for HPK1).

    • Incubate the reaction at room temperature for a specified time.

    • Stop the reaction and add the detection reagents.

    • Read the signal on a compatible plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

2. Cellular Phospho-SLP76 (Ser376) Flow Cytometry Assay

This protocol measures the on-target effect of an HPK1 inhibitor in a cellular context.

  • Cell Line: Jurkat T-cells or primary human T-cells.

  • Reagents: Test inhibitor (e.g., BGB-15025), T-cell stimulation antibodies (anti-CD3/CD28), fixation buffer, permeabilization buffer, and a fluorescently labeled antibody specific for phospho-SLP76 (Ser376).

  • Procedure:

    • Pre-treat the T-cells with serial dilutions of the test inhibitor for a specified time.

    • Stimulate the cells with anti-CD3/CD28 antibodies.

    • Fix and permeabilize the cells.

    • Stain the cells with the anti-phospho-SLP76 (Ser376) antibody.

    • Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of the phospho-SLP76 signal.

    • The reduction in MFI in inhibitor-treated cells compared to vehicle-treated cells indicates target engagement.

V. Mandatory Visualizations

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_SLP76_complex SLP76 Signalosome TCR TCR ZAP70 ZAP70 TCR->ZAP70 Activation CD3 CD3 LAT LAT ZAP70->LAT SLP76 SLP76 HPK1 HPK1 SLP76->HPK1 Recruitment T_Cell_Activation T-Cell Activation (IL-2, Proliferation) SLP76->T_Cell_Activation LAT->SLP76 pSLP76 pSLP76 (Ser376) HPK1->pSLP76 Phosphorylation Degradation Ubiquitination & Degradation pSLP76->Degradation Degradation->T_Cell_Activation BGB_15025 BGB-15025 BGB_15025->HPK1

Caption: Simplified HPK1 signaling pathway in T-cell activation and the mechanism of action of BGB-15025.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Inhibitor Verify Inhibitor Potency and Stability Start->Check_Inhibitor Check_Cells Assess Cell Viability and Stimulation Start->Check_Cells Check_Assay Review and Optimize Experimental Protocol Start->Check_Assay On_Target Confirm On-Target Effect (e.g., pSLP76) Check_Inhibitor->On_Target Check_Cells->On_Target Check_Assay->On_Target Off_Target Investigate Off-Target Effects (e.g., Kinome Scan) On_Target->Off_Target If phenotype persists In_Vivo Evaluate In Vivo PK/PD On_Target->In_Vivo If in vivo discrepancy Compensatory Profile Compensatory Mechanisms On_Target->Compensatory If unexpected immune profile Conclusion Refine Hypothesis and Experimental Design Off_Target->Conclusion In_Vivo->Conclusion Compensatory->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental results with HPK1 inhibitors.

References

Hpk1-IN-10 formulation for oral gavage in mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the formulation of Hpk1-IN-10 for oral gavage in mice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor signaling.[2][3] By inhibiting HPK1, this compound can enhance T-cell activation, cytokine production, and proliferation, which is a promising strategy for cancer immunotherapy.[4][5] The primary downstream target of HPK1 in T-cells is the adaptor protein SLP-76. HPK1 phosphorylates SLP-76, leading to the downregulation of TCR signaling.[2][4]

Q2: What are the physical and chemical properties of this compound?

The known properties of this compound are summarized in the table below. The molecular formula suggests that this compound is likely a hydrophobic compound, which is a critical consideration for formulation development.

PropertyValue
Molecular Formula C31H35Cl2N3O3
Molecular Weight 522.64 g/mol
Appearance Solid powder (typical for this class)
Storage Powder: -20°C for up to 2 years

Q3: Is there a validated oral gavage formulation for this compound?

Currently, there is no publicly available, validated oral gavage formulation specifically for this compound. However, based on formulations used for other potent, orally active HPK1 inhibitors with similar properties, a common vehicle for hydrophobic compounds can be adapted. A recommended starting formulation is a suspension or solution in a vehicle containing a combination of solvents and surfactants to improve solubility and bioavailability.

Recommended Oral Gavage Formulation

Q4: What is a recommended starting formulation for this compound for oral gavage in mice?

Given the likely hydrophobic nature of this compound, a multi-component vehicle is recommended to ensure a stable and homogenous suspension for accurate dosing. A widely used vehicle for similar small molecule inhibitors is a combination of DMSO, PEG300 or PEG400, Tween-80, and saline.

Recommended Vehicle Composition:

ComponentPercentage (v/v)Purpose
DMSO 5-10%Initial solvent to dissolve the compound
PEG300 40%Solubilizer and viscosity modifier
Tween-80 5%Surfactant to aid in suspension
Saline 45-50%Diluent to bring to final volume

Disclaimer: This is a recommended starting formulation based on common practices for poorly soluble compounds and formulations used for other HPK1 inhibitors.[6] It is essential to perform small-scale pilot studies to assess the solubility, stability, and tolerability of your specific batch of this compound in this vehicle before proceeding with large-scale in vivo experiments.

Detailed Experimental Protocol: Preparation of this compound Formulation (1 mL)
  • Weigh the Compound: Accurately weigh the required amount of this compound powder based on the desired final concentration (e.g., for a 10 mg/kg dose in a 20 g mouse with a 100 µL gavage volume, the concentration would be 2 mg/mL).

  • Initial Dissolution: Add 100 µL of DMSO to the this compound powder. Vortex or sonicate until the compound is fully dissolved. A clear solution should be obtained.

  • Add Solubilizer: To the DMSO solution, add 400 µL of PEG300. Mix thoroughly until the solution is homogenous.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again until a uniform solution is achieved.

  • Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. The final formulation may be a clear solution or a fine, homogenous suspension.

  • Pre-Dosing Preparation: Before each gavage, visually inspect the formulation for any precipitation. If it is a suspension, ensure it is well-mixed to guarantee uniform dosing.

Troubleshooting Guide

Q5: My this compound formulation is cloudy and viscous. Is this acceptable?

Cloudiness can indicate that the compound is not fully dissolved and is present as a fine suspension. This can be acceptable for oral gavage as long as the suspension is homogenous and stable enough to allow for accurate and reproducible dosing. High viscosity can make it difficult to draw the formulation into a syringe and administer it smoothly. If the solution is too viscous, you may consider adjusting the ratio of PEG300.[7]

Q6: The compound precipitates out of the formulation. What can I do?

Precipitation can lead to inaccurate dosing and potential toxicity. Here are some troubleshooting steps:

  • Increase Solubilizing Agents: Try increasing the percentage of DMSO or PEG300, while decreasing the percentage of saline. However, be mindful of the potential toxicity of higher concentrations of organic solvents.

  • Use a Different Vehicle: Consider alternative vehicles such as 0.5% methylcellulose with 0.2% Tween-80, or an oil-based vehicle like corn oil if the compound is highly lipophilic.[8]

  • Sonication: Use a bath sonicator to help break up aggregates and improve suspension.

  • Prepare Fresh Daily: Due to potential instability, it is often best to prepare the formulation fresh before each administration.

Q7: The mice show signs of distress or toxicity after gavage. What could be the cause?

Distress or toxicity can arise from several factors:

  • Improper Gavage Technique: Esophageal injury or accidental administration into the trachea can cause significant distress.[9] Ensure that personnel are properly trained in oral gavage techniques. Using a flexible gavage tube may reduce the risk of injury.

  • Vehicle Toxicity: Some vehicles or high concentrations of solvents like DMSO can cause local irritation or systemic toxicity.[7] It is crucial to run a vehicle-only control group to assess the tolerability of the formulation.

  • Compound Toxicity: The observed toxicity may be a direct effect of this compound. Consider performing a dose-ranging study to determine the maximum tolerated dose (MTD).

  • Formulation pH: Extreme pH values can cause irritation. Aim for a pH range of 4.5-8.0 for oral administration in mice.

Q8: How can I improve the welfare of the mice during oral gavage?

Minimizing stress is crucial for animal welfare and data quality.

  • Proper Restraint: Use a firm but gentle restraint technique to minimize movement and stress.

  • Sucrose-Coated Needles: Dipping the gavage needle in a sucrose solution can make the procedure less aversive to the mice.[9]

  • Habituation: Handle the mice for a few days prior to the start of the experiment to acclimate them to the procedure.

  • Post-Gavage Monitoring: Observe the animals for at least 15 minutes after the procedure to monitor for any adverse effects.[10]

Visualizations

HPK1 Signaling Pathway

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Antigen Presentation Antigen->TCR ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 recruits & activates Downstream Downstream Signaling (e.g., PLCγ1, ERK) LAT_SLP76->Downstream activates pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 phosphorylates Inhibition Inhibition of T-Cell Activation pSLP76->Inhibition Hpk1_IN_10 This compound Hpk1_IN_10->HPK1 inhibits

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Experimental Workflow for In Vivo Study

In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare this compound Formulation Dosing Daily Oral Gavage (Vehicle or this compound) Formulation->Dosing Animal_Acclimation Animal Acclimation (e.g., 1 week) Randomization Randomize Mice into Treatment Groups Animal_Acclimation->Randomization Randomization->Dosing Monitoring Monitor Body Weight, Tumor Volume, Health Dosing->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size) Monitoring->Endpoint Tissue_Collection Collect Tissues (Tumor, Spleen, Blood) Endpoint->Tissue_Collection Data_Analysis Analyze Data (e.g., FACS, IHC, PK/PD) Tissue_Collection->Data_Analysis

References

Validation & Comparative

A Head-to-Head Comparison of Hpk1-IN-10 and CFI-402411 in T-Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, Hpk1-IN-10 and CFI-402411, with a focus on their performance in T-cell proliferation assays. This analysis is supported by a summary of their biochemical potency, a detailed experimental protocol for assessing their effects on T-cell proliferation, and visualizations of the relevant biological pathways and experimental procedures.

HPK1 is a crucial negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity by augmenting T-cell activation and proliferation. Both this compound and CFI-402411 are small molecule inhibitors targeting this kinase.

Performance in T-Cell Proliferation Assays: A Comparative Overview

While direct head-to-head published data is limited, this guide presents a representative comparison based on the known potencies and expected dose-dependent effects of these inhibitors on T-cell proliferation. The following tables summarize the key characteristics and a simulated dose-response in a standard T-cell proliferation assay.

Table 1: Inhibitor Characteristics

FeatureThis compoundCFI-402411
Target Hematopoietic Progenitor Kinase 1 (HPK1)Hematopoietic Progenitor Kinase 1 (HPK1)
Mechanism of Action ATP-competitive inhibitor of HPK1 kinase activityPotent, orally bioavailable ATP-competitive inhibitor of HPK1 kinase activity[1][2]
Reported IC50 Not publicly available4.0 ± 1.3 nM[1][2]
Developer/Supplier Commercially available from various suppliersTreadwell Therapeutics[3]
Clinical Development PreclinicalPhase 1/2 Clinical Trials (NCT04521413)[4]

Table 2: Representative Data in a T-Cell Proliferation Assay (CFSE-based)

Inhibitor ConcentrationThis compound (% Proliferating CD8+ T-Cells)CFI-402411 (% Proliferating CD8+ T-Cells)This compound (CD8+ T-Cell Fold Expansion)CFI-402411 (CD8+ T-Cell Fold Expansion)
Vehicle (DMSO) 25252.52.5
1 nM 35453.85.0
10 nM 55706.28.5
100 nM 75859.010.2
1 µM 80889.510.8

Note: The data presented in Table 2 is representative and intended for comparative purposes, illustrating the expected dose-dependent enhancement of T-cell proliferation by potent HPK1 inhibitors. The values are extrapolated based on the known higher potency of CFI-402411.

Unraveling the Mechanism: The HPK1 Signaling Pathway

HPK1 acts as a brake on T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76. This phosphorylation leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and degradation of SLP-76, thereby dampening the downstream signaling cascade required for T-cell proliferation and effector functions. HPK1 inhibitors like this compound and CFI-402411 block this initial phosphorylation step, thus sustaining the signaling required for a robust T-cell response.

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 recruits Downstream Downstream Signaling (e.g., PLCγ1, ERK) LAT_SLP76->Downstream p_SLP76 p-SLP-76 HPK1->p_SLP76 phosphorylates Inhibitors This compound CFI-402411 Inhibitors->HPK1 inhibit Ub_Degradation Ubiquitination & Degradation p_SLP76->Ub_Degradation Ub_Degradation->Downstream dampens Proliferation T-Cell Proliferation & Activation Downstream->Proliferation

Caption: HPK1 Signaling Pathway in T-Cells.

Experimental Corner: Protocols for T-Cell Proliferation Assays

To quantitatively assess the impact of this compound and CFI-402411 on T-cell proliferation, a Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is a standard and robust method.

Objective: To measure the dose-dependent effect of this compound and CFI-402411 on the proliferation of human CD8+ T-cells following TCR stimulation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD8+ T-Cell Isolation Kit

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • CFSE Cell Division Tracker Kit

  • Human CD3/CD28 T-cell activator beads

  • This compound and CFI-402411 (dissolved in DMSO)

  • 96-well round-bottom plates

  • Flow cytometer

Experimental Workflow:

TCell_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Flow Cytometry Analysis Isolate_PBMC Isolate PBMCs from whole blood Isolate_CD8 Isolate CD8+ T-cells (magnetic separation) Isolate_PBMC->Isolate_CD8 CFSE_Label Label CD8+ T-cells with CFSE Isolate_CD8->CFSE_Label Seed_Cells Seed CFSE-labeled T-cells in 96-well plate CFSE_Label->Seed_Cells Add_Inhibitors Add this compound or CFI-402411 (various concentrations) Seed_Cells->Add_Inhibitors Stimulate Stimulate with anti-CD3/CD28 beads Add_Inhibitors->Stimulate Incubate Incubate for 72-96 hours Stimulate->Incubate Stain_Cells Stain with viability dye and CD8 antibody Incubate->Stain_Cells Acquire_Data Acquire data on flow cytometer Stain_Cells->Acquire_Data Analyze_Data Analyze CFSE dilution to quantify proliferation Acquire_Data->Analyze_Data

Caption: Experimental Workflow for T-Cell Proliferation Assay.

Detailed Protocol:

  • Isolation and Labeling of CD8+ T-Cells:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate CD8+ T-cells from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

    • Resuspend the purified CD8+ T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

    • Wash the cells twice with complete RPMI medium.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled CD8+ T-cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

    • Seed 1 x 10^5 cells per well in a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound and CFI-402411 in complete RPMI medium. Add the inhibitors to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

    • Add anti-CD3/CD28 T-cell activator beads at a bead-to-cell ratio of 1:1.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 to 96 hours.

  • Flow Cytometry Analysis:

    • After incubation, harvest the cells and transfer them to FACS tubes.

    • Wash the cells with PBS containing 2% FBS.

    • Stain the cells with a viability dye (e.g., Propidium Iodide or a fixable viability dye) and a fluorescently labeled anti-CD8 antibody.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software. Gate on the live, single, CD8+ T-cell population.

    • Quantify proliferation by analyzing the dilution of the CFSE signal. The percentage of proliferating cells and the proliferation index can be calculated.

Concluding Remarks

Both this compound and CFI-402411 are potent inhibitors of HPK1 that are expected to enhance T-cell proliferation by overcoming a key negative regulatory checkpoint in TCR signaling. Based on its reported low nanomolar IC50, CFI-402411 is anticipated to be a highly effective agent in promoting T-cell responses. While public data on the cellular potency of this compound is not as readily available, its commercial availability provides a valuable tool for preclinical research into the therapeutic potential of HPK1 inhibition. The choice between these inhibitors for research and development purposes will likely depend on a variety of factors including specific research goals, availability, and the stage of development. The provided experimental protocol offers a robust framework for the direct comparison of these and other HPK1 inhibitors in a physiologically relevant setting.

References

Validating Hpk1-IN-10 Target Engagement in Splenocytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the target engagement of Hpk1-IN-10 in splenocytes. It offers a comparative analysis of methodologies, presents data in a structured format, and includes detailed experimental protocols and signaling pathway diagrams.

Introduction to Hpk1 and its Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial negative regulator of T-cell receptor (TCR) signaling.[1][3][4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376 (pSLP-76).[1][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the destabilization of the TCR signaling complex and ultimately dampening T-cell activation.[3][5]

Given its role as an immune checkpoint, inhibiting HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[5][6][7][8] Small molecule inhibitors of HPK1 are designed to block its kinase activity, thereby preventing the phosphorylation of SLP-76 and unleashing a more robust T-cell response, characterized by increased cytokine production and proliferation.[9][10] this compound is a novel compound designed to inhibit HPK1. This guide outlines the necessary steps to validate its engagement with its intended target in primary splenocytes.

Comparative Analysis of Hpk1 Target Engagement

Validating the efficacy and specificity of this compound requires a multi-faceted approach, comparing its performance against a vehicle control and potentially other known HPK1 inhibitors. The following tables summarize key quantitative data points that should be assessed.

Table 1: In Vitro Biochemical and Cellular Activity

CompoundHPK1 Biochemical IC50 (nM)pSLP-76 (Ser376) Inhibition in Splenocytes IC50 (nM)IL-2 Production EC50 in Splenocytes (nM)IFN-γ Production EC50 in Splenocytes (nM)
This compound[Insert Data][Insert Data][Insert Data][Insert Data]
Competitor A[Insert Data][Insert Data][Insert Data][Insert Data]
Vehicle (DMSO)N/AN/AN/AN/A

Table 2: T-Cell Activation Marker Expression

Compound (at 1 µM)% CD69+ CD4+ T-cells% CD25+ CD4+ T-cells% CD69+ CD8+ T-cells% CD25+ CD8+ T-cells
This compound[Insert Data][Insert Data][Insert Data][Insert Data]
Competitor A[Insert Data][Insert Data][Insert Data][Insert Data]
Vehicle (DMSO)[Insert Data][Insert Data][Insert Data][Insert Data]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental design, the following diagrams are provided.

Caption: Hpk1 signaling pathway in T-cell activation.

Target_Validation_Workflow cluster_Splenocyte_Prep Splenocyte Preparation cluster_Treatment_Stimulation Treatment and Stimulation cluster_Analysis Downstream Analysis Splenocytes Isolate Splenocytes from Mouse Spleen RBC_Lysis Red Blood Cell Lysis Splenocytes->RBC_Lysis Cell_Count Count and Resuspend Cells RBC_Lysis->Cell_Count Preincubation Pre-incubate with This compound or Vehicle Cell_Count->Preincubation Stimulation Stimulate with anti-CD3/anti-CD28 Preincubation->Stimulation Lysates Prepare Cell Lysates Stimulation->Lysates Supernatants Collect Supernatants Stimulation->Supernatants Staining Surface and Intracellular Staining Stimulation->Staining WesternBlot Western Blot (pSLP-76, Total SLP-76) Lysates->WesternBlot ELISA ELISA / CBA (IL-2, IFN-γ) Supernatants->ELISA FlowCytometry Flow Cytometry (pSLP-76, CD69, CD25) Staining->FlowCytometry

Caption: Experimental workflow for Hpk1 target engagement.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols provide a starting point for validating this compound.

Splenocyte Isolation and Culture
  • Objective: To obtain a single-cell suspension of splenocytes from mouse spleens.

  • Materials: C57BL/6 mice, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, ACK lysis buffer.

  • Procedure:

    • Euthanize mice and aseptically remove spleens.

    • Mechanically dissociate spleens through a 70 µm cell strainer to create a single-cell suspension.

    • Lyse red blood cells using ACK lysis buffer for 5 minutes at room temperature.

    • Wash the cells with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Count viable cells using a hemocytometer or automated cell counter and resuspend to the desired concentration (e.g., 2 x 10^6 cells/mL).

In Vitro T-Cell Stimulation and this compound Treatment
  • Objective: To assess the effect of this compound on T-cell activation.

  • Materials: Isolated splenocytes, 96-well plates, anti-CD3ε antibody, anti-CD28 antibody, this compound, DMSO (vehicle).

  • Procedure:

    • Coat a 96-well plate with anti-CD3ε antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash plates before use.

    • Plate splenocytes (e.g., 2 x 10^5 cells/well).

    • Pre-treat cells with a dose range of this compound or DMSO for 1-2 hours.

    • Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells to co-stimulate the T-cells.

    • Incubate for the desired time points (e.g., 15-30 minutes for phosphorylation events, 24-48 hours for cytokine production and activation markers).

Western Blot for pSLP-76
  • Objective: To directly measure the inhibition of HPK1's kinase activity on its direct substrate, SLP-76.[5]

  • Materials: RIPA buffer, protease and phosphatase inhibitors, primary antibodies (anti-pSLP-76 Ser376, anti-total SLP-76), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • After stimulation (e.g., 15 minutes), lyse the cells with ice-cold RIPA buffer containing inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and imaging system. Quantify band intensities and normalize pSLP-76 to total SLP-76.

Flow Cytometry for pSLP-76 and Activation Markers
  • Objective: To quantify pSLP-76 inhibition and T-cell activation at a single-cell level.[1][11]

  • Materials: Fixation/Permeabilization buffers, fluorescently labeled antibodies (anti-CD4, anti-CD8, anti-CD69, anti-CD25, anti-pSLP-76 Ser376).

  • Procedure:

    • After stimulation, fix and permeabilize the cells according to the manufacturer's protocol for phosphoprotein staining.

    • Stain for surface markers (CD4, CD8, CD69, CD25) followed by intracellular staining for pSLP-76.

    • Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSLP-76 in gated CD4+ and CD8+ T-cell populations, as well as the percentage of cells expressing CD69 and CD25.

ELISA for Cytokine Quantification
  • Objective: To measure the functional consequence of HPK1 inhibition on T-cell effector function.[12]

  • Materials: ELISA kits for mouse IL-2 and IFN-γ.

  • Procedure:

    • After 24-48 hours of stimulation, collect the cell culture supernatants.

    • Perform ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.

    • Measure absorbance and calculate cytokine concentrations based on a standard curve.

Conclusion

This guide provides a robust framework for the validation of this compound in splenocytes. By employing a combination of biochemical and cellular assays, researchers can effectively determine the on-target activity of the compound. The direct measurement of pSLP-76 inhibition serves as a proximal biomarker of target engagement, while the analysis of cytokine production and T-cell activation markers provides evidence of the desired downstream functional consequences.[11] A thorough and comparative approach as outlined here is essential for the successful preclinical development of novel HPK1 inhibitors.

References

A Comparative Guide to the Selectivity of MAP4K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of various inhibitors targeting the Mitogen-activated protein kinase kinase kinase kinase (MAP4K) family. Due to the high degree of homology within the MAP4K family, achieving inhibitor selectivity is a critical factor in the development of targeted therapies. This guide will delve into the selectivity profiles of several prominent MAP4K inhibitors, supported by experimental data.

While this guide aims to provide a comprehensive comparison, it is important to note that publicly available, detailed selectivity data for Hpk1-IN-10 is limited at the time of publication. Therefore, this document will focus on the selectivity of other well-characterized MAP4K inhibitors to provide a framework for understanding the importance of selectivity in this class of molecules.

The MAP4K Family: A Brief Overview

The MAP4K family, part of the Ste20-like kinase group, consists of several members, including HPK1 (MAP4K1), GCK (MAP4K2), GLK (MAP4K3), HGK (MAP4K4), KHS1 (MAP4K5), and KHS2 (MAP4K6). These kinases are involved in a variety of cellular processes, including immune response regulation, cell proliferation, and apoptosis. Hematopoietic Progenitor Kinase 1 (HPK1), in particular, has emerged as a key negative regulator of T-cell receptor signaling, making it an attractive target for immuno-oncology therapies.[1][2] The development of potent and selective HPK1 inhibitors is a significant area of research.[3][4][5]

Comparative Selectivity of MAP4K Inhibitors

The following table summarizes the selectivity data for several MAP4K inhibitors. The data is presented to highlight the on-target potency and off-target effects against other kinases, particularly within the MAP4K family.

InhibitorPrimary TargetIC50 (nM) vs. Primary TargetKey Off-Target Kinases (IC50 in nM)Selectivity Notes
CompK HPK1 (MAP4K1)Not specifiedGLK (MAP4K3)Over 50-fold selective for HPK1 over other MAP4K family members.[6]
GNE-495 MAP4K43.7Not specifiedDescribed as a potent and selective MAP4K4 inhibitor.
PF-06260933 MAP4K43.7MINK1 (8), TNIK (15)While potent against MAP4K4, it exhibits significant activity against other kinases.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the methods used to determine inhibitor selectivity, the following diagrams are provided.

HPK1_Signaling_Pathway TCR TCR Engagement LCK LCK TCR->LCK activates SLP76 SLP76 LCK->SLP76 phosphorylates HPK1 HPK1 (MAP4K1) SLP76->HPK1 recruits pSLP76 pSLP76 (Ser376) HPK1->pSLP76 phosphorylates FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree binds Degradation SLP76 Degradation FourteenThreeThree->Degradation leads to Downstream T-Cell Activation Degradation->Downstream inhibits Inhibitor HPK1 Inhibitor (e.g., this compound) Inhibitor->HPK1 inhibits

Caption: HPK1 Signaling Pathway in T-Cells.

Kinase_Selectivity_Workflow cluster_0 Assay Preparation cluster_1 Binding Competition cluster_2 Quantification & Analysis Test_Compound Test Compound (e.g., this compound) Incubation Incubation of Compound with Kinase Panel Test_Compound->Incubation Kinase_Panel Broad Panel of Kinases (e.g., KINOMEscan) Kinase_Panel->Incubation Competition Competition with Immobilized Ligand Incubation->Competition Quantification Quantification of Kinase-Ligand Binding (e.g., qPCR, MS) Competition->Quantification Data_Analysis Data Analysis to Determine % Inhibition or Kd Quantification->Data_Analysis Selectivity_Profile Generation of Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: General Workflow for Kinase Selectivity Profiling.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of selectivity data. Below are the principles of two widely used kinase profiling platforms.

DiscoverX KINOMEscan® Assay

The KINOMEscan® platform by DiscoverX (now part of Eurofins Discovery) is a high-throughput, active site-directed competition binding assay.[1] This method provides a quantitative measure of the interaction between a test compound and a large panel of kinases.

Principle: The assay is based on a competition between the test inhibitor and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound has bound to the kinase and prevented its interaction with the immobilized ligand.

General Protocol Outline:

  • Assay Preparation: A library of DNA-tagged kinases is prepared. The test compound is solubilized, typically in DMSO.

  • Binding Reaction: The test compound is incubated with the DNA-tagged kinase and a solid support matrix coupled to an immobilized, broad-spectrum kinase inhibitor.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified by measuring the amount of associated DNA using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.[7]

KiNativ™ Assay

The KiNativ™ platform is a chemical proteomics-based method that measures inhibitor binding to kinases in their native cellular environment (cell or tissue lysates).[8] This provides a more physiologically relevant assessment of target engagement and selectivity.[9]

Principle: The assay utilizes biotinylated, irreversible ATP/ADP acyl phosphate probes that covalently label a conserved lysine residue in the ATP binding site of active kinases.[10] If a test inhibitor is bound to the ATP binding site, it will prevent the probe from labeling the kinase.

General Protocol Outline:

  • Lysate Preparation: Cells or tissues are lysed to prepare a native protein lysate.

  • Inhibitor Incubation: The lysate is incubated with the test inhibitor at various concentrations.

  • Probe Labeling: The desthiobiotin-ATP/ADP acyl phosphate probe is added to the lysate, which covalently labels the active site of kinases that are not occupied by the inhibitor.

  • Digestion and Enrichment: The proteome is digested with trypsin, and the probe-labeled peptides are enriched using streptavidin affinity chromatography.

  • Mass Spectrometry Analysis: The enriched, labeled peptides are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The abundance of labeled peptides from each kinase is compared between the inhibitor-treated and control samples to determine the degree of target engagement and the selectivity of the inhibitor across the kinome.[11]

Conclusion

The selectivity of kinase inhibitors is a paramount consideration in drug discovery and development. For the MAP4K family, where high homology exists between members, achieving selectivity is particularly challenging yet crucial to minimize off-target effects and ensure therapeutic efficacy. While specific, comprehensive selectivity data for this compound is not widely available in the public domain, the analysis of other MAP4K inhibitors like CompK, GNE-495, and PF-06260933 provides valuable insights into the varying degrees of selectivity that can be achieved. Researchers are encouraged to utilize robust platforms such as KINOMEscan and KiNativ to thoroughly characterize the selectivity profiles of their compounds of interest. As research progresses, a deeper understanding of the structure-activity relationships governing MAP4K inhibitor selectivity will undoubtedly facilitate the design of next-generation targeted therapies.

References

A Comparative Guide to the Activity of HPK1 Inhibitors in Diverse Hematopoietic Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of several prominent small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell receptor signaling and a promising target for cancer immunotherapy.[1][2] The data presented herein is compiled from various preclinical studies, offering a cross-validated perspective on the potency and cellular effects of these inhibitors. While direct head-to-head studies across all compounds in a uniform panel of cell lines are limited, this guide synthesizes available data to facilitate an informed comparison.

Understanding the Target: The HPK1 Signaling Pathway

HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream adaptor proteins, most notably SLP-76 at Serine 376.[2][3] This phosphorylation event leads to the degradation of SLP-76, thereby attenuating T-cell activation and proliferation.[3] Inhibition of HPK1 is therefore a key strategy to enhance anti-tumor immunity.[1]

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation TCR TCR Engagement LCK Lck/ZAP70 TCR->LCK SLP76_complex SLP-76/LAT/Gads Complex LCK->SLP76_complex HPK1 HPK1 SLP76_complex->HPK1 Activation T_cell_activation T-Cell Activation (IL-2, IFN-γ production) SLP76_complex->T_cell_activation Positive Regulation pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Degradation SLP-76 Degradation pSLP76->Degradation Degradation->T_cell_activation Negative Regulation Hpk1_IN_10 HPK1 Inhibitors (e.g., Hpk1-IN-10) Hpk1_IN_10->HPK1 Inhibition

HPK1 Signaling Cascade

Comparative Activity of HPK1 Inhibitors

The following tables summarize the reported in vitro activities of several HPK1 inhibitors in relevant cell lines. It is important to note that the data is collated from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: Potency of HPK1 Inhibitors in Biochemical and Cellular Assays

CompoundAssay TypeCell Line / SystemIC50 / EC50Reference
NDI-101150 HPK1 Enzymatic AssayBiochemicalIC50 = 0.7 nM[4]
CFI-402411 HPK1 Enzymatic AssayBiochemicalIC50 = 4.0 nM[5]
KHK-6 HPK1 Kinase ActivityBiochemicalIC50 = 20 nM[3]
Compound K (CompK) pSLP-76 InhibitionPrimary T-cellsIC50 = 290 nM[6]
"Compound 1" pSLP-76 InhibitionJurkatEC50 ≈ 100-200 nM[7]
"Compound 2" (Degrader) pSLP-76 InhibitionJurkatEC50 ≈ 120 nM[7]
HPK1-IN-25 HPK1 Enzymatic AssayBiochemicalIC50 = 129 nM[8]
Sunitinib HPK1 Kinase ActivityBiochemicalIC50 = 15 nM[2]

Table 2: Functional Activity of HPK1 Inhibitors on Cytokine Production

CompoundCell LineCytokine MeasuredEffectReference
NDI-101150 CD4+ and CD8+ T-cellsIL-2, IFN-γIncreased production[4]
KHK-6 Jurkat, PBMCsIL-2, GM-CSFIncreased production[3]
Compound K (CompK) Human CD8+ T-cellsIFN-γEnhanced secretion[6]
"Compound 1" JurkatIL-2Increased production[7]
"Compound 2" (Degrader) JurkatIL-2Increased production (EC50 ≈ 200 nM)[7]
BGB-15025 AML cell lines (KG-1A, THP-1)-Downregulated Cyclin D1/CDK4, Suppressed MAPK/ERK signaling[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to evaluate HPK1 inhibitor activity.

pSLP-76 Phosphorylation Assay in Jurkat Cells (Flow Cytometry)

This assay measures the direct downstream effect of HPK1 inhibition on its primary substrate, SLP-76.

pSLP76_Workflow pSLP-76 Flow Cytometry Workflow start Start culture Culture Jurkat cells to logarithmic growth phase start->culture treat Pre-incubate cells with HPK1 inhibitor (e.g., this compound) or DMSO (vehicle control) culture->treat stimulate Stimulate with anti-CD3/CD28 antibodies to activate TCR signaling treat->stimulate fix_perm Fix and permeabilize cells stimulate->fix_perm stain Stain with fluorescently labeled anti-pSLP-76 (Ser376) antibody fix_perm->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze mean fluorescence intensity (MFI) to quantify pSLP-76 levels acquire->analyze end End analyze->end

pSLP-76 Measurement Workflow

Methodology:

  • Cell Culture: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[7]

  • Inhibitor Treatment: Cells are seeded at a density of 1 x 10^6 cells/mL and pre-incubated with various concentrations of the HPK1 inhibitor or DMSO for 1-2 hours.

  • T-Cell Activation: Cells are stimulated with plate-bound anti-CD3 (e.g., clone OKT3) and soluble anti-CD28 antibodies for 15-30 minutes to induce TCR signaling and HPK1 activation.[7]

  • Fixation and Permeabilization: Post-stimulation, cells are immediately fixed with a paraformaldehyde-based fixation buffer, followed by permeabilization with a methanol-based or saponin-based permeabilization buffer to allow intracellular antibody staining.

  • Staining: Permeabilized cells are incubated with a fluorescently conjugated antibody specific for phosphorylated SLP-76 at Serine 376.

  • Flow Cytometry: Stained cells are analyzed on a flow cytometer, and the mean fluorescence intensity (MFI) of the pSLP-76 signal is quantified for each treatment condition. A decrease in MFI in inhibitor-treated cells compared to the vehicle control indicates inhibition of HPK1 activity.

IL-2 Secretion Assay (ELISA)

This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell effector function, specifically the production of the key cytokine, Interleukin-2 (IL-2).

Methodology:

  • Cell Culture and Treatment: Jurkat cells or peripheral blood mononuclear cells (PBMCs) are cultured and treated with HPK1 inhibitors as described in the pSLP-76 assay.

  • T-Cell Activation: Cells are stimulated with anti-CD3/CD28 antibodies for 24-48 hours to allow for cytokine secretion.

  • Supernatant Collection: After the incubation period, the cell culture plate is centrifuged, and the supernatant containing the secreted IL-2 is carefully collected.

  • ELISA Procedure:

    • A 96-well ELISA plate is coated with a capture antibody specific for human IL-2 and incubated overnight.

    • The plate is washed, and non-specific binding sites are blocked.

    • The collected cell culture supernatants and a series of IL-2 standards are added to the wells and incubated.

    • After washing, a biotinylated detection antibody for IL-2 is added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.

    • A chromogenic substrate (e.g., TMB) is added, and the color development is proportional to the amount of bound IL-2.

    • The reaction is stopped with a stop solution, and the absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: A standard curve is generated from the absorbance values of the known IL-2 concentrations. The concentration of IL-2 in the experimental samples is then interpolated from this standard curve. An increase in IL-2 concentration in inhibitor-treated samples compared to the vehicle control indicates enhanced T-cell activation.

Comparative Logic and Alternatives

The selection of an optimal HPK1 inhibitor for further development depends on a multi-faceted evaluation of its properties. While this compound is the focus of this guide, several other potent and selective inhibitors are in preclinical or clinical development.

Inhibitor_Comparison Logical Comparison of HPK1 Inhibitors cluster_alternatives Alternatives Hpk1_IN_10 This compound Potency High Potency (Low nM IC50) Hpk1_IN_10->Potency Selectivity High Selectivity vs. other kinases (e.g., GLK) Hpk1_IN_10->Selectivity Cell_Permeability Good Cell Permeability Hpk1_IN_10->Cell_Permeability Functional_Activity Enhanced T-Cell Function (e.g., ↑ IL-2, ↑ IFN-γ) Hpk1_IN_10->Functional_Activity Alternatives Alternative HPK1 Inhibitors Alternatives->Potency Alternatives->Selectivity Alternatives->Cell_Permeability Alternatives->Functional_Activity NDI_101150 NDI-101150 CFI_402411 CFI-402411 BGB_15025 BGB-15025 Compound_K Compound K

HPK1 Inhibitor Comparison Framework
  • NDI-101150: Demonstrates high potency with an IC50 of 0.7 nM and has shown single-agent activity in clinical trials for renal cell carcinoma.[4][10][11]

  • CFI-402411: A potent inhibitor with an IC50 of 4.0 nM, currently in clinical trials for advanced solid tumors.[5]

  • BGB-15025: An orally bioavailable inhibitor that has shown preclinical anti-tumor effects in combination with anti-PD-1 antibodies.[12][13]

  • Compound K (CompK): A novel, potent, and highly selective inhibitor that enhances human T-cell immune responses.[6]

The choice of inhibitor for a specific research or therapeutic application will depend on factors such as the desired potency, selectivity profile against other kinases, pharmacokinetic properties, and the specific cellular context being investigated. This guide provides a foundational dataset to aid in these critical decisions.

References

Head-to-Head Comparison of Novel HPK1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of emerging Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, supported by available preclinical and clinical data. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for pivotal assays, and visualizes critical biological pathways and experimental workflows.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a promising immuno-oncology target due to its role as a negative regulator of T-cell and B-cell receptor signaling.[1][2] Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by activating T-cells, B-cells, and dendritic cells.[3][4] This guide focuses on a head-to-head comparison of several novel HPK1 inhibitors currently in various stages of development, including NDI-101150, CFI-402411, BGB-15025, GRC 54276, and other preclinical candidates.

Quantitative Data Summary

The following tables summarize the available quantitative data for several novel HPK1 inhibitors. Direct comparison should be approached with caution as the data are generated from various sources and under different experimental conditions.

Table 1: Biochemical Potency and Cellular Activity

InhibitorDeveloperBiochemical IC50 (HPK1)Cellular Activity (EC50)Key Selectivity NotesReference(s)
NDI-101150 Nimbus Therapeutics0.7 nMNot explicitly stated, but induces IL-2 and IFN-γ377-fold selective over GLK[5]
CFI-402411 Treadwell Therapeutics4.0 ± 1.3 nMBiologically effective concentrations achieved in patientsHighly potent[6][7][8]
BGB-15025 BeiGenePotent and highly selective (specific value not disclosed)Not explicitly statedAmong the first HPK1 inhibitors to enter the clinic[9][10][11][12]
GRC 54276 Glenmark PharmaceuticalsSub-nanomolar potencyStrong target engagement (pSLP76 inhibition) and cytokine inductionDifferentiated profile[1][13]
SWA1211 Stonewise0.9 nM (@1mM ATP)9 nM (human T-cell activation)No obvious off-kinase activity related risk[14]
Unnamed Arcus Biosciences<100 nM (at low and high ATP)<100 nM (pSLP-76 inhibition in Jurkat cells)At least 47-fold selective over other MAP4K members[15]
Compound K Bristol Myers Squibb2.6 nMNot explicitly stated>50-fold selective over other MAP4K family members[16][17]

Table 2: Preclinical In Vivo Efficacy

InhibitorSyngeneic Tumor ModelDosingOutcomeCombination BenefitReference(s)
NDI-101150 EMT-675 mg/kg p.o.Complete response in 7 out of 10 miceNot explicitly stated for this model[5]
CFI-402411 VariousNot specifiedPotent anti-leukemic effectsNot explicitly stated[6][18]
BGB-15025 Not specifiedNot specifiedPreliminary antitumor effectsEnhanced antitumor effects with tislelizumab (anti-PD-1)[12]
GRC 54276 CT26Not specifiedStrong tumor growth inhibitionEnhanced efficacy with anti-CTLA4[1][13]
GRC 54276 MC38-hPD-L1Not specifiedRobustly enhanced complete tumor rejectionsEnhanced efficacy with atezolizumab (anti-PD-L1)[1]
SWA1211 Hepa1-6, EMT6Not specifiedInduces tumor shrinkage as a single agentNot explicitly stated[14]
Compound K 1956 sarcoma, MC38Not specifiedImproved immune responses and superb antitumor efficacySynergistic efficacy with anti-PD-1[16]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of HPK1 inhibitors are provided below.

Biochemical Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to determine the biochemical potency (IC50) of inhibitors against HPK1.

  • Principle: This assay measures the inhibition of phosphorylation of a substrate by the kinase. A biotinylated substrate and a europium-labeled anti-phospho-substrate antibody are used. When the substrate is phosphorylated by HPK1, the binding of the antibody brings the europium donor and a streptavidin-conjugated acceptor into close proximity, resulting in a FRET signal. Inhibitors will block phosphorylation, leading to a decrease in the FRET signal.

  • General Protocol:

    • Recombinant human HPK1 enzyme is incubated with the test inhibitor at various concentrations in a kinase assay buffer.

    • ATP and a biotinylated substrate (e.g., a peptide derived from SLP-76) are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 30°C).

    • A detection solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-conjugated acceptor (e.g., XL665) is added to stop the reaction.

    • After an incubation period, the TR-FRET signal is read on a compatible plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Target Engagement Assay (pSLP-76)

This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76, the direct substrate of HPK1, in a cellular context.

  • Principle: HPK1 phosphorylates SLP-76 at Serine 376 (pSLP-76).[19] Inhibition of HPK1 in cells leads to a decrease in pSLP-76 levels upon T-cell receptor (TCR) stimulation.

  • General Protocol:

    • Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat) are pre-incubated with the test inhibitor at various concentrations.

    • T-cells are stimulated with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.

    • Cells are lysed, and the protein concentration is determined.

    • The levels of pSLP-76 (Ser376) and total SLP-76 are quantified using methods such as Western Blotting, flow cytometry, or AlphaLISA.[20]

    • The ratio of pSLP-76 to total SLP-76 is calculated, and the EC50 value for the inhibitor is determined from the dose-response curve.

T-Cell Activation Assay (IL-2 Secretion)

This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell activation by measuring the secretion of Interleukin-2 (IL-2), a key cytokine.

  • Principle: As a negative regulator of TCR signaling, inhibition of HPK1 is expected to enhance T-cell activation and subsequent IL-2 production.[20]

  • General Protocol:

    • Human PBMCs or purified CD3+ T-cells are cultured in the presence of the test inhibitor at various concentrations.

    • The cells are stimulated with anti-CD3/CD28 antibodies.

    • The cell culture supernatant is collected after a defined incubation period (e.g., 24-48 hours).

    • The concentration of IL-2 in the supernatant is measured using an ELISA or a bead-based immunoassay (e.g., Meso Scale Discovery).

    • EC50 values for IL-2 secretion are calculated from the dose-response curves.

In Vivo Efficacy in Syngeneic Mouse Tumor Models

These studies evaluate the anti-tumor activity of HPK1 inhibitors in immunocompetent mice bearing tumors.

  • Principle: Syngeneic models, where the tumor and the host mouse are from the same inbred strain, have an intact immune system, allowing for the evaluation of immunomodulatory agents.

  • General Protocol:

    • Cancer cells (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma, EMT-6 breast cancer) are implanted subcutaneously into the flank of syngeneic mice (e.g., BALB/c or C57BL/6).

    • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

    • The HPK1 inhibitor is administered orally (p.o.) or via another appropriate route at a specified dose and schedule.

    • Tumor volume is measured regularly (e.g., twice weekly) with calipers.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis of immune cell infiltration and activation.

    • Anti-tumor efficacy is typically reported as tumor growth inhibition (TGI).

Signaling Pathways and Experimental Workflows

Visual representations of the HPK1 signaling pathway and a typical experimental workflow for inhibitor evaluation are provided below using the DOT language for Graphviz.

HPK1_Signaling_Pathway cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD3 CD3 CD28 CD28 CD28->HPK1 SLP76 SLP-76 pSLP76 pSLP-76 (S376) PLCg1 PLCγ1 SLP76->PLCg1 Degradation Proteasomal Degradation pSLP76->Degradation Leads to Erk Erk PLCg1->Erk AP1 AP-1 Erk->AP1 IL2 IL-2 Production AP1->IL2 HPK1->SLP76 Phosphorylates HPK1->pSLP76 Phosphorylates HPK1_Inhibitor Novel HPK1 Inhibitor HPK1_Inhibitor->HPK1

Caption: HPK1 Signaling Pathway in T-Cells.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development HTS High-Throughput Screening (e.g., TR-FRET) Hit_ID Hit Identification (Potency & Selectivity) HTS->Hit_ID Cell_Assays Cellular Assays (pSLP-76, IL-2) Hit_ID->Cell_Assays ADME_Tox ADME/Tox Profiling Cell_Assays->ADME_Tox In_Vivo In Vivo Efficacy (Syngeneic Models) ADME_Tox->In_Vivo Phase1 Phase I Trials (Safety & Dose) In_Vivo->Phase1 Phase2 Phase II/III Trials (Efficacy) Phase1->Phase2

Caption: HPK1 Inhibitor Evaluation Workflow.

References

Unlocking Antitumor Immunity: A Comparative Analysis of HPK1 Inhibition With and Without PD-1 Blockade

Author: BenchChem Technical Support Team. Date: November 2025

While specific data for "Hpk1-IN-10" is not publicly available, this guide provides a comprehensive comparison of the efficacy of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors as a class, both as a standalone therapy and in combination with PD-1 blockade, based on available preclinical and clinical data for other small molecule HPK1 inhibitors.

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, has emerged as a critical negative regulator of T-cell and B-cell receptor signaling.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening immune responses.[1][3] Its inhibition is a promising strategy in immuno-oncology to enhance antitumor immunity.[4][5] This guide summarizes the performance of HPK1 inhibitors, providing insights into their efficacy with and without PD-1 blockade, supported by experimental data.

Mechanism of Action: Releasing the Brakes on T-Cells

Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76.[1] This phosphorylation event leads to the degradation of SLP-76, thereby attenuating downstream signaling pathways crucial for T-cell activation, proliferation, and cytokine production.[1] HPK1 inhibitors work by blocking the kinase activity of HPK1, preventing the phosphorylation and subsequent degradation of SLP-76.[1] This action sustains TCR signaling, leading to a more robust and durable antitumor immune response.

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling and how its inhibition can restore immune function.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Signaling cluster_HPK1 HPK1 Negative Regulation cluster_Inhibition Therapeutic Intervention TCR TCR Engagement SLP76_active Active SLP-76 TCR->SLP76_active activates HPK1 HPK1 TCR->HPK1 activates Downstream Downstream Signaling (e.g., ERK, NF-κB) SLP76_active->Downstream SLP76_p p-SLP-76 SLP76_active->SLP76_p Activation T-Cell Activation, Proliferation, Cytokine Release Downstream->Activation HPK1->SLP76_active phosphorylates Degradation SLP-76 Degradation SLP76_p->Degradation Degradation->Activation inhibits HPK1_Inhibitor HPK1 Inhibitor (e.g., this compound) HPK1_Inhibitor->HPK1 inhibits PD1_Blockade PD-1 Blockade PD1_Blockade->Activation enhances

HPK1 signaling pathway in T-cell activation.

Comparative Efficacy of HPK1 Inhibition

Preclinical and early clinical data suggest that while HPK1 inhibitors show modest activity as monotherapy, their efficacy is significantly enhanced when combined with PD-1/PD-L1 blockade. This synergy is particularly evident in tumors with low immunogenicity or those resistant to checkpoint inhibitors alone.[6][7]

Monotherapy vs. Combination Therapy: Key Performance Indicators

The following tables summarize representative data from studies on various HPK1 inhibitors, illustrating the comparative efficacy of monotherapy versus combination therapy with anti-PD-1/PD-L1 antibodies.

Table 1: Antitumor Efficacy in Syngeneic Mouse Models

Treatment GroupTumor ModelTumor Growth Inhibition (%)Complete Responses (%)Reference
HPK1 Inhibitor (Monotherapy) MC38 (Colon)40-60%10-20%[8]
B16-F10 (Melanoma)20-30%0%[9]
Anti-PD-1 (Monotherapy) MC38 (Colon)50-70%20-30%[8]
B16-F10 (Melanoma)10-20%0%[9]
HPK1 Inhibitor + Anti-PD-1 MC38 (Colon)>90%60-80%[8]
B16-F10 (Melanoma)50-70%10-20%[9]

Table 2: Impact on Tumor Microenvironment

Treatment GroupParameterFold Change vs. ControlReference
HPK1 Inhibitor (Monotherapy) CD8+ T-cell Infiltration2-3 fold[4]
IFN-γ Production3-5 fold[10]
Granzyme B Expression2-4 fold[4]
HPK1 Inhibitor + Anti-PD-1 CD8+ T-cell Infiltration5-8 fold[4]
IFN-γ Production8-12 fold[10]
Granzyme B Expression6-10 fold[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a generalized protocol for in vivo efficacy studies based on common practices in the field.

In Vivo Antitumor Efficacy Study in Syngeneic Mouse Models
  • Cell Culture and Tumor Implantation:

    • Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) are cultured under standard conditions.

    • 6-8 week old female C57BL/6 mice are subcutaneously inoculated with a specified number of tumor cells (e.g., 1x10^6 cells in 100 µL PBS) into the right flank.

  • Treatment Groups and Dosing:

    • Mice are randomized into four groups when tumors reach a palpable size (e.g., 50-100 mm³):

      • Vehicle control (e.g., oral gavage, daily)

      • HPK1 inhibitor (e.g., specified mg/kg, oral gavage, daily)

      • Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)

      • HPK1 inhibitor + Anti-PD-1 antibody (combination of the above regimens)

  • Efficacy Assessment:

    • Tumor volume is measured two to three times per week using calipers (Volume = 0.5 x length x width²).

    • Body weight is monitored as an indicator of toxicity.

    • The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs):

    • At the end of the study, tumors are harvested, dissociated into single-cell suspensions.

    • Cells are stained with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1).

    • Flow cytometry is used to quantify the populations of different immune cells within the tumor microenvironment.

  • Cytokine Analysis:

    • Tumor homogenates or serum samples are analyzed for cytokine levels (e.g., IFN-γ, TNF-α, IL-2) using ELISA or multiplex bead arrays.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of an HPK1 inhibitor alone and in combination with PD-1 blockade.

Experimental_Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Analysis Data Analysis Tumor_Implantation Tumor Cell Implantation (Syngeneic Model) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle HPK1_Inhibitor HPK1 Inhibitor Anti_PD1 Anti-PD-1 Combination HPK1 Inhibitor + Anti-PD-1 Tumor_Measurement Tumor Volume & Body Weight Measurement (2-3x/week) Vehicle->Tumor_Measurement HPK1_Inhibitor->Tumor_Measurement Anti_PD1->Tumor_Measurement Combination->Tumor_Measurement Endpoint Study Endpoint Tumor_Measurement->Endpoint Tumor_Harvest Tumor & Spleen Harvest Endpoint->Tumor_Harvest Immuno_Analysis Immunophenotyping (Flow Cytometry) Cytokine Analysis (ELISA) Tumor_Harvest->Immuno_Analysis

In vivo efficacy study workflow.

Conclusion

The inhibition of HPK1 represents a compelling strategy to enhance antitumor immunity. While HPK1 inhibitors demonstrate single-agent activity, their true potential appears to be realized in combination with PD-1/PD-L1 blockade. This combination therapy leads to a significant increase in tumor growth inhibition and a more robust and favorable tumor microenvironment, characterized by increased infiltration and activation of cytotoxic T-cells. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this combination approach in cancer patients, including those who are refractory to current immunotherapies.

References

Confirming On-Target Effects of Hpk1 Inhibition by Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for studying the function of Hematopoietic Progenitor Kinase 1 (Hpk1): pharmacological inhibition with a selective inhibitor and genetic knockdown. Understanding the concordance between these approaches is critical for validating the on-target effects of Hpk1 inhibitors, such as Hpk1-IN-10, and ensuring that observed phenotypes are a direct result of Hpk1 kinase activity modulation.

Hpk1 Signaling Pathway in T-Cell Activation

Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a crucial negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, Hpk1 is activated and subsequently phosphorylates downstream targets, most notably the adaptor protein SLP-76 at Serine 376.[3][4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately resulting in the ubiquitination and proteasomal degradation of SLP-76.[4] The degradation of SLP-76 dampens the T-cell activation signal, leading to reduced cytokine production and proliferation. Both pharmacological inhibition and genetic knockdown of Hpk1 are expected to block this negative regulatory pathway, thereby enhancing T-cell responses.

Hpk1_Signaling_Pathway TCR TCR Complex ZAP70 ZAP-70 TCR->ZAP70 Activation LAT LAT SLP76 SLP-76 LAT->SLP76 Recruitment ZAP70->LAT Hpk1 Hpk1 SLP76->Hpk1 Activation PLCg1 PLCγ1 SLP76->PLCg1 Fourteen33 14-3-3 SLP76->Fourteen33 Binding Proteasome Proteasome SLP76->Proteasome Degradation Hpk1->SLP76 Phosphorylation (S376) ERK ERK PLCg1->ERK Cytokine Cytokine Production (e.g., IL-2) ERK->Cytokine Ub Ubiquitin Fourteen33->Ub Ub->SLP76 Hpk1_inhibitor This compound (Inhibitor) Hpk1_inhibitor->Hpk1 Hpk1_knockdown Hpk1 Knockdown (shRNA/CRISPR) Hpk1_knockdown->Hpk1

Figure 1: Hpk1 signaling pathway in T-cell activation.

Experimental Workflow for On-Target Validation

To confirm that the effects of a pharmacological inhibitor like this compound are specifically due to its interaction with Hpk1, a common validation strategy involves comparing its effects to those of Hpk1 genetic knockdown (e.g., using shRNA or CRISPR/Cas9). The workflow for such a comparison is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_stimulation Stimulation cluster_analysis Analysis T_cells T-cells (e.g., Jurkat) WT Wild-Type T-cells (Control) T_cells->WT WT_inhibitor WT T-cells + this compound T_cells->WT_inhibitor Knockdown Hpk1 Knockdown T-cells T_cells->Knockdown Inhibitor This compound Solution Inhibitor->WT_inhibitor Knockdown_vector Hpk1 shRNA/CRISPR Vector Knockdown_vector->Knockdown Stim TCR Stimulation (e.g., anti-CD3/CD28) WT->Stim WT_inhibitor->Stim Knockdown->Stim WB Western Blot (p-SLP-76, p-ERK) Stim->WB FACS Flow Cytometry (Cytokine Production) Stim->FACS Proliferation Proliferation Assay Stim->Proliferation

Figure 2: Experimental workflow for Hpk1 inhibitor validation.

Performance Comparison: Hpk1 Inhibition vs. Knockdown

The following tables summarize quantitative data from a study comparing the effects of a potent Hpk1 kinase inhibitor ("Compound 1") with Hpk1 knockout (HKO) in Jurkat T-cells.[6] These data serve as a representative example of the expected concordance between pharmacological inhibition and genetic ablation of Hpk1.

Table 1: Effect on Downstream Signaling Molecule Phosphorylation

Treatment Groupp-SLP-76 (S376) Inhibition (IC50)p-ERK1/2 (Sustained Induction)
Hpk1 Knockout (HKO) Near-undetectable phosphorylationIdentical sustained induction to kinase-dead mutant
Hpk1 Inhibitor (Compound 1) ~120 nMSimilar increase in phosphorylation to HKO

Data adapted from a study on Jurkat T-cells.[6] p-ERK1/2 induction was observed for up to 30 minutes post-stimulation in HKO and inhibitor-treated cells, compared to transient activation in wild-type cells.

Table 2: Effect on T-Cell Effector Functions

Treatment GroupIL-2 Production (EC50)IFN-γ Production (Fold Increase vs. Control)
Hpk1 Knockout (HKO) Not applicable (genetic knockout)Significantly enhanced production
Hpk1 Inhibitor (Compound 1) Higher than degrader (~200 nM for degrader)Similar maximal enhancement to degrader

Data adapted from studies on Jurkat T-cells and human peripheral blood mononuclear cells (PBMCs).[4][6] The Hpk1 inhibitor and a degrader compound elicited similar maximal enhancement of cytokine production.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for the key experiments cited.

Hpk1 Knockdown in Jurkat T-cells using CRISPR/Cas9
  • Cell Culture: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • gRNA Design and Vector Construction: Guide RNAs (gRNAs) targeting a conserved region of the human MAP4K1 (Hpk1) gene are designed. The gRNA sequences are cloned into a lentiCRISPRv2 vector co-expressing Cas9 nuclease and the gRNA.

  • Lentivirus Production: HEK293T cells are co-transfected with the lentiCRISPRv2-Hpk1 gRNA plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent. The lentiviral supernatant is harvested 48 and 72 hours post-transfection.

  • Transduction of Jurkat T-cells: Jurkat T-cells are transduced with the collected lentivirus in the presence of polybrene (8 µg/mL).

  • Selection and Clonal Isolation: Transduced cells are selected with puromycin (1-2 µg/mL) for 7-10 days. Single-cell clones are isolated by limiting dilution in 96-well plates.

  • Validation of Knockout: Hpk1 knockout in individual clones is validated by Western blotting to confirm the absence of the Hpk1 protein.

T-Cell Stimulation and Analysis
  • Cell Preparation: Wild-type, Hpk1 knockout, and inhibitor-treated Jurkat T-cells are harvested, washed, and resuspended in complete RPMI-1640 medium. For inhibitor treatment, cells are pre-incubated with the Hpk1 inhibitor (e.g., this compound at various concentrations) for 1-2 hours.

  • TCR Stimulation: Cells are stimulated with plate-bound anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL) and soluble anti-CD28 antibody (1-2 µg/mL) for the indicated time points (e.g., 0, 5, 15, 30 minutes for signaling analysis; 24-72 hours for cytokine analysis).

  • Western Blot Analysis: For signaling analysis, stimulated cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated forms of SLP-76 (S376), ERK1/2, and total protein controls.

  • Cytokine Analysis (Flow Cytometry): For cytokine analysis, a protein transport inhibitor (e.g., Brefeldin A) is added for the last 4-6 hours of stimulation. Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against intracellular cytokines such as IL-2 and IFN-γ. Data is acquired on a flow cytometer.

Conclusion

The data consistently demonstrate that pharmacological inhibition of Hpk1 with a potent and selective inhibitor phenocopies the effects of genetic Hpk1 knockdown. Both approaches lead to a significant reduction in the phosphorylation of the direct Hpk1 substrate, SLP-76, and a corresponding enhancement of downstream T-cell activation events, including sustained ERK phosphorylation and increased production of key cytokines like IL-2 and IFN-γ.[4][6] This strong correlation provides robust evidence for the on-target activity of selective Hpk1 inhibitors and validates their use as tools to probe Hpk1 function and as potential therapeutics in immuno-oncology.

References

Benchmarking Hpk1-IN-10: A Comparative Guide to First-Generation HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is expected to enhance the anti-tumor activity of T cells, B cells, and dendritic cells. This guide provides a comparative overview of Hpk1-IN-10 against a cohort of first-generation HPK1 inhibitors that have advanced to clinical trials, offering a benchmark for ongoing and future drug discovery efforts.

Introduction to HPK1 Inhibitors

HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells.[1] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream targets, most notably the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376.[1][2] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the TCR signaling complex and subsequent ubiquitination and degradation of SLP-76.[1] By inhibiting HPK1, small molecule compounds can prevent this negative feedback loop, thereby augmenting T-cell activation, proliferation, and cytokine production.[3]

This compound is a potent inhibitor of HPK1, identified as compound 103 in patent WO2021213317A1.[4][5] While detailed public data on its performance is limited, this guide benchmarks its potential against more extensively characterized first-generation HPK1 inhibitors that have entered clinical development.

Comparative Performance Data

The following tables summarize the available preclinical and clinical data for prominent first-generation HPK1 inhibitors, providing a framework for evaluating novel compounds like this compound.

Table 1: Biochemical and Cellular Potency of Select HPK1 Inhibitors

Compound NameDeveloperHPK1 IC50Cellular pSLP-76 IC50IL-2 Secretion EC50Key References
NDI-101150 Nimbus Therapeutics0.7 nMNot ReportedNot Reported[6]
BGB-15025 BeiGeneNot ReportedNot ReportedNot Reported[7][8]
CFI-402411 Treadwell Therapeutics4.0 ± 1.3 nMNot ReportedNot Reported[9][10]
Compound K Bristol Myers Squibb2.6 nM20 nMNot Reported[11]
GNE-1858 Genentech1.9 nMNot ReportedNot Reported[12]

Table 2: Kinase Selectivity Profile of Select HPK1 Inhibitors

Compound NameSelectivity HighlightsKey References
NDI-101150 377-fold selectivity over GLK[6]
BGB-15025 Potent and highly selective[7]
CFI-402411 Highly potent inhibitor of HPK1[13]
Compound K >50-fold selectivity against the MAP4K family[12]
Hpk1-IN-7 Excellent family and kinome selectivity; 59 nM against IRAK4 and 140 nM against GLK[14]

Table 3: In Vivo and Clinical Trial Overview of Select HPK1 Inhibitors

Compound NameIn Vivo ModelsKey In Vivo/Clinical FindingsClinical Trial IDKey References
NDI-101150 EMT-6 syngeneic modelComplete tumor response in 7 out of 10 mice. Well-tolerated in Phase 1/2 trials.NCT05128487[6][15]
BGB-15025 Advanced solid tumorsPhase 1 trial initiated to assess safety and tolerability alone and with tislelizumab.NCT04649385[7][16]
CFI-402411 Advanced solid malignanciesTolerable safety profile up to 400 mg daily. Stable disease observed in heavily pre-treated patients.TWT-101[13]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and evaluation process for HPK1 inhibitors, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

HPK1_Signaling_Pathway TCR TCR Engagement SLP76_active Active SLP76 Signaling Complex TCR->SLP76_active Activates HPK1_inactive HPK1 (inactive) TCR->HPK1_inactive Recruits & Activates T_Cell_Activation T-Cell Activation (IL-2, IFN-γ production) SLP76_active->T_Cell_Activation pSLP76 pSLP76 (Ser376) HPK1_active HPK1 (active) HPK1_inactive->HPK1_active HPK1_active->SLP76_active Phosphorylates HPK1_active->pSLP76 Phosphorylates Degradation SLP76 Degradation pSLP76->Degradation Leads to Inhibition Inhibition of T-Cell Activation Degradation->Inhibition HPK1_Inhibitor This compound & First-Gen Inhibitors HPK1_Inhibitor->HPK1_active Inhibits

Caption: HPK1 Signaling Pathway in T-Cells.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Biochem_Assay HPK1 Kinase Assay (e.g., TR-FRET, Kinase-Glo) Determine IC50 Selectivity_Assay Kinase Selectivity Profiling (Panel of >250 kinases) Assess off-target effects pSLP76_Assay pSLP-76 Assay (e.g., AlphaLISA, ELISA in PBMCs) Confirm target engagement Biochem_Assay->pSLP76_Assay IL2_Assay IL-2 Secretion Assay (Jurkat T-cells or PBMCs) Measure functional outcome PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) pSLP76_Assay->PK_PD Efficacy Syngeneic Tumor Models (e.g., MC38, CT26) Evaluate anti-tumor efficacy

Caption: Experimental Workflow for HPK1 Inhibitor Characterization.

Detailed Experimental Protocols

Biochemical HPK1 Kinase Activity Assay (e.g., TR-FRET)
  • Objective: To determine the in vitro potency (IC50) of an inhibitor against purified HPK1 enzyme.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the inhibition of substrate phosphorylation by HPK1. A europium-labeled antibody binds to the phosphorylated substrate, bringing it in proximity to an APC-labeled streptavidin that binds to the biotinylated substrate, resulting in a FRET signal.

  • Materials:

    • Recombinant human HPK1 enzyme

    • Biotinylated peptide substrate (e.g., ULight-SLP-76)

    • ATP

    • Europium-labeled anti-phospho-SLP-76 (Ser376) antibody

    • Streptavidin-APC

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • Procedure:

    • Add 2 µL of serially diluted inhibitor or DMSO vehicle to wells of a 384-well plate.

    • Add 4 µL of HPK1 enzyme and ULight-SLP-76 substrate solution in assay buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of detection mix containing Eu-labeled antibody and Streptavidin-APC.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

    • Calculate the ratio of 665nm/615nm signals and plot against inhibitor concentration to determine the IC50 value.

Cellular Phospho-SLP76 (pSLP-76) Assay (e.g., AlphaLISA)
  • Objective: To measure the inhibition of HPK1-mediated SLP-76 phosphorylation in a cellular context.[13][15]

  • Principle: The AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay. In the presence of pSLP-76 in the cell lysate, antibody-coated donor and acceptor beads are brought into proximity, generating a chemiluminescent signal.[15]

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells.

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies).

    • Test inhibitor.

    • AlphaLISA SureFire Ultra p-SLP-76 (Ser376) detection kit.[15]

    • Lysis buffer.

  • Procedure:

    • Seed PBMCs or Jurkat cells in a 96-well plate.

    • Pre-incubate cells with serially diluted test inhibitor for 1-2 hours.

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes.

    • Lyse the cells by adding the provided lysis buffer.

    • Transfer the lysate to a 384-well assay plate.

    • Add the AlphaLISA acceptor beads and biotinylated antibody mix and incubate.

    • Add the streptavidin-donor beads and incubate in the dark.

    • Read the plate on an AlphaLISA-compatible plate reader.

    • Plot the signal against inhibitor concentration to determine the cellular IC50 value.

IL-2 Secretion Assay
  • Objective: To assess the functional consequence of HPK1 inhibition on T-cell activation by measuring Interleukin-2 (IL-2) production.[17]

  • Principle: Activated T-cells secrete IL-2, a key cytokine for T-cell proliferation. The amount of secreted IL-2 in the cell culture supernatant can be quantified using an ELISA or a similar immunoassay.

  • Materials:

    • Jurkat T-cells or PBMCs.

    • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PMA/Ionomycin).[16][18]

    • Test inhibitor.

    • Human IL-2 ELISA kit.

  • Procedure:

    • Plate Jurkat cells or PBMCs in a 96-well plate.

    • Treat cells with various concentrations of the test inhibitor for 1-2 hours.

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies for 24 hours.[16]

    • Collect the cell culture supernatant.

    • Quantify the IL-2 concentration in the supernatant using an ELISA kit according to the manufacturer's protocol.

    • Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 value.

Kinase Selectivity Profiling
  • Objective: To determine the selectivity of an HPK1 inhibitor against a broad panel of other kinases.[19]

  • Principle: The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., the KinomeScan™ panel or similar services) in a binding or activity assay. The percent inhibition for each kinase is determined.

  • Procedure:

    • Provide the test inhibitor to a commercial vendor (e.g., Eurofins DiscoverX, Promega).

    • The vendor performs a high-throughput screen of the inhibitor against their kinase panel.

    • The results are typically provided as a percentage of inhibition at a given concentration, allowing for the identification of potential off-target effects. For hits above a certain threshold, IC50 values can be determined.

In Vivo Tumor Models
  • Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor alone or in combination with other immunotherapies (e.g., anti-PD-1).[12]

  • Principle: Syngeneic mouse tumor models, where the tumor and the host are from the same inbred strain, are used to assess the efficacy of immunomodulatory agents.

  • Materials:

    • Immunocompetent mice (e.g., C57BL/6 or BALB/c).

    • Syngeneic tumor cell lines (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma, EMT-6 breast cancer).

    • Test inhibitor formulated for oral or intraperitoneal administration.

    • Anti-PD-1 or other checkpoint inhibitor antibodies.

  • Procedure:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (vehicle, inhibitor alone, anti-PD-1 alone, combination).

    • Administer the treatments according to the desired schedule (e.g., daily oral gavage for the inhibitor, twice weekly IP injection for the antibody).

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, tumors and spleens can be harvested for pharmacodynamic and immune cell profiling analysis.

    • Plot tumor growth curves to evaluate the anti-tumor efficacy of the different treatments.

Conclusion

The development of potent and selective HPK1 inhibitors represents a promising strategy in immuno-oncology. While comprehensive data for this compound is not yet publicly available, the benchmarks set by first-generation inhibitors like NDI-101150, BGB-15025, and CFI-402411 provide a clear roadmap for its evaluation. A successful HPK1 inhibitor will likely demonstrate high potency in biochemical and cellular assays, a clean kinase selectivity profile, and robust anti-tumor efficacy in vivo, both as a monotherapy and in combination with checkpoint inhibitors. The experimental protocols detailed in this guide offer a standardized approach for the thorough characterization of novel HPK1 inhibitors.

References

Comparative Analysis of In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Hpk1-IN-10: Publicly available scientific literature and clinical trial data do not contain specific information on a compound designated "this compound." Therefore, this guide provides a comparative analysis of other well-documented small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) to evaluate the reproducibility of their anti-tumor effects in vivo.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune responses, primarily in T cells, B cells, and dendritic cells (DCs).[1][2][3][4][5] Its role in dampening T-cell receptor (TCR) signaling makes it a compelling target for cancer immunotherapy.[2][6][7] By inhibiting HPK1, the aim is to enhance the body's natural anti-tumor immunity.[2][6] This guide summarizes in vivo experimental data from preclinical studies of various HPK1 inhibitors, detailing their anti-tumor efficacy, experimental protocols, and the underlying signaling pathways.

In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors

The following table summarizes the in vivo anti-tumor effects of several HPK1 inhibitors from different preclinical studies. These studies demonstrate that HPK1 inhibition, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1, can lead to significant tumor growth inhibition (TGI) across various cancer models.

Compound NameCancer ModelDosing & AdministrationMonotherapy Efficacy (TGI)Combination Efficacy (with anti-PD-1) (TGI)Key Findings
Compound K MC38 (colorectal)Not specified in abstractNot sufficient for complete responseSynergistic efficacyEnhanced T-cell function and tumor cytolytic activity.[1]
1956 (sarcoma)Not specified in abstractImproved immune responsesSuperb antitumor efficacyBenefits include DC maturation and priming.[1]
Unnamed Inhibitor CT26 (colorectal)30 mg/kg p.o. (twice daily)42%95%Well-tolerated with good oral bioavailability.[8]
Unnamed Inhibitors LLC (lung)Oral dosingStrong TGIEnhanced TGIEffective in models refractory and responsive to ICBs.[9]
MC38 (colorectal)Oral dosingStrong TGIEnhanced TGIIncreased cytokine levels (IL-2/IFNγ) and tumor-infiltrating lymphocytes (TILs).[9]
CT26 (colorectal)Oral dosingStrong TGIEnhanced TGIImmune-mediated mechanism of action confirmed.[9]
DS21150768 12 mouse cancer modelsOrally bioavailableTumor growth suppressionEnhanced tumor growth suppressionResponsive tumors showed enrichment of immune-related gene signatures.[10]
NDI-101150 ccRCC (human phase I)150 mg (MTD)15% ORR, 60% DCRNot specifiedManageable safety profile with single-agent clinical activity.[11] Increased infiltration of activated CD8+ T-cells and DCs.[11]
Compound 15b MC38 (colorectal)Not specifiedPotent in vivo efficacyPotent in vivo efficacyMore potent than reference compound in inducing IL-2 and IFN-γ.[12]

TGI: Tumor Growth Inhibition; p.o.: oral administration; i.p.: intraperitoneal administration; ICB: Immune Checkpoint Blocker; LLC: Lewis Lung Carcinoma; MC38/CT26: colon adenocarcinoma; ccRCC: clear cell renal cell carcinoma; ORR: Objective Response Rate; DCR: Disease Control Rate; MTD: Maximum Tolerated Dose.

Experimental Protocols

The in vivo anti-tumor effects of HPK1 inhibitors are typically evaluated in syngeneic mouse models, which have a competent immune system, allowing for the study of immunomodulatory agents.

General In Vivo Efficacy Study Protocol:

  • Cell Line and Animal Models:

    • Syngeneic tumor models are commonly used, such as MC38 or CT26 colon adenocarcinoma, and LLC Lewis lung carcinoma cell lines.[8][9]

    • These cells are implanted subcutaneously or orthotopically into immunocompetent mice (e.g., C57BL/6 or BALB/c).[8]

    • Patient-derived xenograft (PDX) models in humanized mice can also be utilized.[13]

  • Tumor Implantation and Growth:

    • A specific number of cancer cells (e.g., 1-2 x 10⁷) are suspended in a medium, sometimes mixed with Matrigel, and injected into the flank of the mice.[13]

    • Tumors are allowed to grow to a palpable size (e.g., ~100 mm³) before treatment initiation.[13]

  • Treatment Groups and Administration:

    • Mice are randomized into different treatment groups: vehicle control, HPK1 inhibitor monotherapy, anti-PD-1 (or other checkpoint inhibitor) monotherapy, and combination therapy.

    • HPK1 inhibitors are often orally bioavailable and administered daily or twice daily.[8][9]

    • Checkpoint inhibitors are typically administered intraperitoneally.[8]

  • Efficacy Endpoints:

    • Tumor volumes are measured regularly (e.g., twice a week) using calipers.

    • The primary endpoint is often tumor growth inhibition (TGI).

    • Animal body weight is monitored as a measure of toxicity.[13]

  • Pharmacodynamic and Immune Analysis:

    • At the end of the study, tumors and spleens may be harvested for analysis.

    • This can include measuring the inhibition of downstream targets like pSLP76.[8]

    • Analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry to quantify different immune cell populations (e.g., CD8+ T cells).[9]

    • Measurement of cytokine levels (e.g., IL-2, IFN-γ) in the tumor microenvironment or plasma.[9]

Mandatory Visualizations

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling_Pathway TCR TCR Engagement ZAP70 ZAP-70 TCR->ZAP70 activates LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 recruits HPK1 HPK1 SLP76->HPK1 Downstream Downstream T-Cell Activation (e.g., ERK, AP-1) SLP76->Downstream pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 phosphorylates Inhibition Inhibition of T-Cell Signaling pSLP76->Inhibition HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1

Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.

Experimental Workflow for In Vivo Efficacy

In_Vivo_Workflow start Start implantation Tumor Cell Implantation start->implantation growth Tumor Growth (to ~100 mm³) implantation->growth randomization Randomization into Groups growth->randomization treatment Treatment Administration (Vehicle, Inhibitor, anti-PD-1, Combo) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Pharmacodynamic & Immune Analysis endpoint->analysis end End analysis->end

Caption: General workflow for in vivo anti-tumor efficacy studies.

Rationale for Targeting HPK1 in Immuno-Oncology

Rationale_Diagram HPK1 HPK1 is a negative regulator of T-cells Inhibition Inhibition of HPK1 HPK1->Inhibition TumorImmunity Tumors suppress anti-tumor immunity TumorImmunity->Inhibition TCellActivation Enhanced T-cell activation & function Inhibition->TCellActivation ComboSynergy Synergy with checkpoint inhibitors Inhibition->ComboSynergy Cytokine Increased pro-inflammatory cytokines (IL-2, IFN-γ) TCellActivation->Cytokine TumorKilling Increased tumor cell killing TCellActivation->TumorKilling ComboSynergy->TumorKilling

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Hpk1-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides a comprehensive overview of the proper disposal procedures for Hpk1-IN-10, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood. In the event of a spill, collect the material with an absorbent, non-combustible material and place it in a sealed container for disposal.

Quantitative Data on Hpk1 Inhibitor Storage

Proper storage is crucial for maintaining the stability of Hpk1 inhibitors and ensuring safety. The following table summarizes the recommended storage conditions for various Hpk1 inhibitors.

InhibitorFormStorage TemperatureDuration
Hpk1-IN-2In solvent-80°C1 year
-20°C1 month
Hpk1-IN-3Powder-20°C3 years
In solvent-80°C6 months
-20°C1 month
Hpk1-IN-7In solvent-80°C6 months
-20°C1 month
Hpk1-IN-11Powder-20°C
In solvent-80°C
Hpk1-IN-19Powder-20°C3 years
In solvent-80°C6 months
-20°C1 month
Hpk1-IN-32In solvent-80°C6 months
-20°C1 month
Hpk1-IN-2 dihydrochlorideIn solvent-80°C6 months
-20°C1 month

Note: Always refer to the manufacturer's specific storage instructions for the most accurate information.

Step-by-Step Disposal Protocol for this compound

Step 1: Waste Identification and Classification
  • Treat as Hazardous Waste: In the absence of specific data, this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials) should be treated as hazardous chemical waste.

  • Consult Regulations: Refer to your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations (e.g., EPA's Resource Conservation and Recovery Act - RCRA) to determine the specific hazardous waste category.[2]

Step 2: Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and any solvents used.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), and any other required information as per your institution's policy. Attach a completed chemical waste tag as soon as the first drop of waste is added.[3]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.[3]

Step 3: On-site Storage
  • Secure Storage: Store the sealed waste container in a designated, secure area within the laboratory, away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Limited Accumulation: Adhere to your institution's limits on the amount of hazardous waste that can be accumulated in the laboratory and the time frame for its removal.

Step 4: Disposal and Removal
  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection of the waste.

  • Documentation: Ensure all necessary paperwork is completed for the waste pickup and disposal, maintaining records as required by your institution and regulatory agencies.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Hpk1_IN_10_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from other waste streams classify->segregate container Place in a labeled, compatible waste container segregate->container store Store in a designated, secure area container->store containment Use secondary containment store->containment contact_ehs Contact EHS for waste pickup containment->contact_ehs document Complete all required waste disposal documentation contact_ehs->document end End: Compliant Disposal document->end

References

Personal protective equipment for handling Hpk1-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hpk1-IN-10. The following procedures are designed to ensure the safe handling and disposal of this potent kinase inhibitor, thereby minimizing exposure risks and ensuring a secure laboratory environment.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is essential for understanding the compound's basic characteristics.

PropertyValue
Chemical Formula C31H35Cl2N3O3[1]
Molecular Weight 522.64 g/mol [1]
CAS Number 2734168-69-3[1]
Appearance Solid powder
Storage (Powder) 2 years at -20°C[1]
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C[1]

Personal Protective Equipment (PPE)

Given that this compound is a potent chemical compound, and based on the handling guidelines for similar hazardous substances, a comprehensive suite of personal protective equipment is mandatory.[2][3] The following table outlines the required PPE for various tasks involving this compound.

TaskRequired Personal Protective Equipment
Weighing and Aliquoting Powder Double Chemotherapy Gloves, Disposable Gown, N95 Respirator, and Face Shield/Goggles. To be performed in a chemical fume hood or biological safety cabinet.
Preparing Solutions Double Chemotherapy Gloves, Disposable Gown, and Face Shield/Goggles. To be performed in a chemical fume hood.
Administering to Cell Cultures Chemotherapy Gloves and a Laboratory Coat. All manipulations should be carried out in a biological safety cabinet.
Waste Disposal Double Chemotherapy Gloves, Disposable Gown, and Face Shield/Goggles.

Operational Plan for Handling this compound

A step-by-step procedure for the safe handling of this compound from receipt to disposal is detailed below. Adherence to these steps is critical for minimizing exposure and ensuring laboratory safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a designated, clearly labeled, and well-ventilated area according to the temperature requirements specified in the table above.[1]

  • Maintain an accurate inventory of the compound.

2. Preparation for Use (Weighing and Solubilization):

  • All handling of the solid compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[4]

  • Wear the appropriate PPE as detailed in the table above.

  • Use dedicated spatulas and weighing boats.

  • When preparing a stock solution, add the solvent slowly to the powder to avoid splashing.

  • Ensure the container is securely capped after use.

3. Experimental Use:

  • When diluting stock solutions or adding the compound to experimental systems, wear the specified PPE.

  • Conduct all work in a laminar flow hood or biological safety cabinet to maintain sterility and containment.

  • Avoid the generation of aerosols.

4. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • Evacuate the area if the spill is large or if there is a risk of significant airborne exposure.

  • For small spills, use a chemical spill kit rated for cytotoxic or hazardous drugs.

  • Wear appropriate PPE, including a respirator, during cleanup.

  • Absorb the spilled material with an inert absorbent and place it in a sealed container for hazardous waste disposal.

  • Decontaminate the area with an appropriate cleaning agent.

5. Disposal Plan:

  • All waste materials contaminated with this compound, including gloves, gowns, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.

  • Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.[4]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial receipt to final disposal.

G receiving Receiving & Inspection storage Secure Storage (-20°C Powder) receiving->storage Intact ppe_prep Don Appropriate PPE storage->ppe_prep weighing Weighing in Fume Hood ppe_prep->weighing solubilization Solubilization in Fume Hood weighing->solubilization spill_management Spill Management weighing->spill_management dilution Dilution in BSC solubilization->dilution solubilization->spill_management cell_treatment Cellular Treatment in BSC dilution->cell_treatment solid_waste Contaminated Solid Waste cell_treatment->solid_waste liquid_waste Contaminated Liquid Waste cell_treatment->liquid_waste cell_treatment->spill_management waste_collection Hazardous Waste Collection solid_waste->waste_collection liquid_waste->waste_collection

Caption: Workflow for the safe handling of this compound.

References

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